molecular formula C5H4ClN5 B10820422 2-Amino-6-chloropurine CAS No. 133762-81-9

2-Amino-6-chloropurine

Cat. No.: B10820422
CAS No.: 133762-81-9
M. Wt: 169.57 g/mol
InChI Key: RYYIULNRIVUMTQ-UHFFFAOYSA-N
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Description

2-Amino-6-chloropurine (CAS 10310-21-1) is a high-purity, solid chemical intermediate with significant utility in medicinal chemistry and drug discovery research. This compound serves as a versatile building block for the synthesis of novel purine conjugates, particularly for the development of potential therapeutic agents. A primary research application of this compound is its role as a precursor in the synthesis of N-(purin-6-yl)dipeptides and other conjugates through nucleophilic substitution of its chlorine atom . This reaction is a cornerstone in the search for novel compounds with antimycobacterial activity, and conjugates derived from this intermediate have demonstrated moderate activity against the Mycobacterium tuberculosis H37Rv strain . Beyond antimycobacterial applications, purine conjugates synthesized from this and similar building blocks are investigated for activity against viruses such as herpes, HIV, and hepatitis C . The compound's consistent quality and reactivity make it a valuable reagent for researchers exploring the structure-activity relationships of purine-based bio-active molecules. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-7H-purin-2-amine
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InChI

InChI=1S/C5H4ClN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RYYIULNRIVUMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
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DSSTOX Substance ID

DTXSID9074432
Record name 6-Chloro-2-aminopurine
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Molecular Weight

169.57 g/mol
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CAS No.

10310-21-1, 133762-81-9
Record name 2-Amino-6-chloropurine
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Record name 2-Amino-6-chloropurine
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Record name 2-Amino-6-chloropurin-9-yl
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Record name 6-chloro-7H-purin-2-ylamine
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 6-Chloroguanine from Guanine (B1146940)

Abstract

6-Chloroguanine (2-amino-6-chloropurine) is a critical synthetic intermediate in medicinal chemistry and drug development.[1] It serves as a key precursor for the synthesis of a wide array of biologically active molecules, including antiviral agents like famciclovir (B1672041) and potential anticancer therapeutics such as cyclin-dependent kinase (CDK) inhibitors.[2][3] The conversion of guanine, a readily available natural purine (B94841) base, to 6-chloroguanine is a pivotal transformation that enables further molecular elaboration at the C6 position. This technical guide provides a comprehensive overview of the primary synthetic routes for preparing 6-chloroguanine from guanine, presenting detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathways and relevant biological mechanisms.

Introduction to Synthetic Strategies

The direct conversion of the 6-oxo group of guanine to a chloro group is challenging due to guanine's low solubility and the electron-donating nature of the 2-amino group, which deactivates the purine ring towards nucleophilic substitution.[2][3] Consequently, several strategies have been developed to overcome these hurdles. The most prevalent methods involve the use of phosphorus oxychloride (POCl₃) as the chlorinating agent, often in conjunction with activating agents, protective groups, or phase-transfer catalysts to enhance reactivity and yield.

The main synthetic approaches can be categorized as follows:

  • Chlorination with Phosphorus Oxychloride and a Phase-Transfer Catalyst: A direct, one-pot method that improves the solubility and reactivity of guanine derivatives.

  • Chlorination of Acylated Guanine: A two-step process involving the protection of guanine's amino and imidazole (B134444) groups via acylation, followed by chlorination.

  • Chlorination using a Vilsmeier-Haack Reagent: A method employing a pre-formed Vilsmeier reagent from POCl₃ and an amide (e.g., N,N-dimethylformamide) to achieve chlorination.

Alternative, less common, or more hazardous methods include the conversion of guanine to 6-thioguanine (B1684491) followed by chlorination with chlorine gas, but these are generally avoided due to safety and yield concerns.[4]

Comparative Data of Synthetic Methods

The selection of a synthetic route often depends on factors such as scale, desired purity, and available resources. The following table summarizes quantitative data from various reported methods for the synthesis of 6-chloroguanine.

Method Starting Material Key Reagents Conditions Yield Reference
Phase-Transfer CatalysisDiacetyl GuaninePOCl₃, Triethylmethylammonium chloride, Triethylamine (B128534), Acetonitrile (B52724)50°C, 4h (chlorination); 80°C, 2h (hydrolysis)74.6%[5][6]
Phase-Transfer CatalysisGuaninePOCl₃, Tetraethylammonium chloride, AcetonitrileNot specified72.1%[7]
Direct Chlorination (PTC)GuaninePOCl₃, Tetramethylammonium chlorideNot specified30-42%[2]
Acylation RouteGuanineAcetic Anhydride; then POCl₃Acylation followed by chlorination and hydrolysis55-75%[4]
Vilsmeier-Haack RouteGuaninePOCl₃, N,N-Dimethylformamide (DMF), 1,2-Dichloroethane20-30°C (chlorination); then hydrolysis78%[2]
Thiolation/ChlorinationGuanineP₂S₅; then CH₃I; then Cl₂Multi-step, hazardous~61%[4]

Experimental Protocols & Reaction Workflows

Method 1: Chlorination using a Phase-Transfer Catalyst

This method is widely employed due to its efficiency and relatively high yields. The use of a quaternary ammonium (B1175870) salt as a phase-transfer catalyst (PTC) enhances the reaction between the guanine derivative and the chlorinating agent in an organic solvent.

  • Reaction Setup: In a reaction vessel, combine diacetyl guanine (8.0 g, 0.034 moles), triethylmethylammonium chloride (15.45 g, 0.102 moles), and triethylamine (4.74 mL, 0.034 moles) in acetonitrile (70 mL).[5][6]

  • Chlorination: Heat the mixture with stirring to 50°C. Add phosphorus oxychloride (6.34 mL, 0.068 moles) dropwise. Continue stirring at 50°C for 4 hours.[5][6]

  • Work-up and Hydrolysis: Cool the reaction mixture to room temperature. Carefully pour the mixture into a cold aqueous sodium hydroxide (B78521) solution (20 g in 300 mL water).[5][6]

  • Heat the resulting mixture to 80°C for 2 hours to effect hydrolysis of the acyl groups.[5][6]

  • Isolation: Cool the mixture to 25°C and adjust the pH to 7 using 10% hydrochloric acid.[5]

  • Stir the resulting slurry for 15 minutes. Collect the precipitate by filtration, wash with water (30 mL), and dry under vacuum at 80°C to yield 6-chloroguanine as a cream to off-white solid.[5]

G reagent reagent intermediate intermediate product product process process A Diacetyl Guanine + Triethylmethylammonium Chloride + Triethylamine in Acetonitrile B Add POCl₃ A->B 1. C Chlorination (50°C, 4h) B->C 2. D Reaction Mixture C->D E Quench in aq. NaOH D->E 3. F Hydrolysis (80°C, 2h) E->F 4. G pH Adjustment to 7 (aq. HCl) F->G 5. H Precipitation & Filtration G->H 6. I 6-Chloroguanine H->I 7.

Caption: Workflow for 6-Chloroguanine synthesis via Phase-Transfer Catalysis.

Method 2: Chlorination using a Vilsmeier-Haack Reagent

This synthetic route involves the in-situ formation of a Vilsmeier-type reagent from POCl₃ and DMF, which then acts on guanine. The process requires careful control of temperature and pH during the hydrolysis steps to avoid decomposition of the product.[2]

  • Vilsmeier Reagent Formation: Prepare a solution of phosphorus oxychloride in N,N-dimethylformamide (DMF) at a low temperature (0-10°C).[2]

  • Reaction Setup: Suspend guanine in 1,2-dichloroethane.[2]

  • Chlorination: Add the pre-formed Vilsmeier reagent solution dropwise to the guanine suspension while maintaining the temperature between 20-30°C. The reaction yields 2-(dimethylaminomethenimino)-6-chloropurine as an intermediate.[2]

  • Hydrolysis (Step 1): Transfer the reaction mixture to water. The organic phase can be separated and recovered. Adjust the pH of the aqueous phase to 3-5 with an alkali metal hydroxide solution and heat to convert the intermediate to 2-formylamino-6-chloropurine.[2]

  • Hydrolysis (Step 2): Treat the wet product from the previous step with an alkali metal hydroxide solution at 18-22°C to hydrolyze the formyl group.[2]

  • Isolation: Adjust the pH with hydrochloric acid to precipitate the crude This compound (B14584).[2]

  • Purification: Recrystallize the crude product from DMF to obtain pure 6-chloroguanine.[2]

G cluster_0 cluster_1 cluster_2 reactant reactant reagent reagent intermediate intermediate product product Guanine Guanine Int1 2-(dimethylaminomethenimino) -6-chloropurine Guanine->Int1 Int2 2-formylamino -6-chloropurine Int1->Int2 Prod 6-Chloroguanine Int2->Prod R1 POCl₃, DMF (Vilsmeier Reagent) 20-30°C R2 1. H₂O 2. Adjust pH 3-5, Heat R3 aq. NaOH 18-22°C

Caption: Reaction pathway for 6-Chloroguanine synthesis via Vilsmeier-Haack reagent.

Biological Relevance: DNA Damage Pathway

6-Chloroguanine itself is primarily a synthetic intermediate. However, related O⁶-alkylguanine derivatives are central to the mechanism of action of certain chemotherapeutic agents, such as chloroethylnitrosoureas (CENUs). These drugs alkylate the O⁶ position of guanine in DNA to form O⁶-(2-chloroethyl)guanine. This lesion is unstable and undergoes an intramolecular cyclization, which can then react with the N³ position of a cytosine on the opposite DNA strand, forming a cytotoxic interstrand cross-link. This cross-link prevents DNA replication and transcription, leading to cell death.[8][9]

G drug drug dna_lesion dna_lesion process process outcome outcome A CENU Chemotherapy (e.g., Lomustine) B Alkylation of Guanine in DNA A->B C Formation of O⁶-(2-chloroethyl)guanine B->C D Intramolecular Cyclization C->D E 1,O⁶-ethanoguanine intermediate D->E F Reaction with Cytosine (opposite strand) E->F G DNA Interstrand Cross-link F->G H Inhibition of DNA Replication & Transcription G->H I Cell Death (Apoptosis) H->I

Caption: Cytotoxic mechanism of CENUs involving O⁶-alkylguanine formation.

Conclusion

The synthesis of 6-chloroguanine from guanine is a well-established yet nuanced process critical for the advancement of medicinal chemistry. The choice of method, whether through phase-transfer catalysis, acylation, or a Vilsmeier-Haack approach, allows researchers to access this versatile intermediate with yields ranging from moderate to good. The protocols and data presented in this guide offer a technical foundation for scientists to select and optimize the most suitable synthetic route for their specific research and development needs. Understanding the downstream biological implications of related O⁶-substituted guanines further highlights the importance of this chemical scaffold in the design of targeted therapeutics.

References

The Core Mechanism of 2-Amino-6-chloropurine in Antiviral Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chloropurine (B14584) stands as a pivotal scaffold in the synthesis of a multitude of purine (B94841) nucleoside analogues with potent antiviral activity. While not an antiviral agent in its native form, its true significance lies in its role as a versatile precursor to prodrugs that, upon intracellular metabolism, yield highly active antiviral compounds. This technical guide delineates the core mechanism of action of this compound-derived antivirals, focusing on their intracellular activation cascade and the subsequent inhibition of viral replication. We present a comprehensive overview of the enzymatic pathways, quantitative antiviral data, detailed experimental protocols, and visual representations of the key mechanisms and workflows to provide a thorough resource for researchers in the field of antiviral drug development.

Introduction: The Prodrug Strategy in Antiviral Therapy

The development of effective and selective antiviral agents is a cornerstone of modern medicine. A highly successful strategy in this domain is the use of nucleoside analogues that mimic natural purine and pyrimidine (B1678525) bases. These analogues, when incorporated into a growing viral DNA or RNA chain, can act as chain terminators or induce lethal mutations, thereby halting viral replication. This compound is a key synthetic intermediate that serves as a foundational building block for several clinically significant guanosine (B1672433) analogues, including acyclovir, ganciclovir, penciclovir, and their respective prodrugs (valacyclovir, valganciclovir, famciclovir). The core principle behind the efficacy of these drugs is their intracellular conversion from an inactive prodrug form to a pharmacologically active triphosphate metabolite.

The Central Mechanism: Intracellular Activation and Viral Polymerase Inhibition

The antiviral action of nucleoside analogues derived from this compound is not exerted by the initial compound administered but rather by its triphosphate form, which is generated within the host or infected cell. This multi-step activation process is crucial for both the potency and selectivity of the antiviral agent.

Intracellular Phosphorylation Cascade

The journey from a synthetic this compound derivative to an active antiviral agent involves a series of phosphorylation steps catalyzed by both host and viral kinases.[1][2]

  • Initial Monophosphorylation: The first and often rate-limiting step is the conversion of the nucleoside analogue to its monophosphate derivative. This initial phosphorylation is a critical determinant of selectivity. For many anti-herpesvirus drugs derived from this compound, this step is preferentially catalyzed by a virus-encoded thymidine (B127349) kinase (TK).[3] This ensures that the drug is primarily activated in infected cells, minimizing toxicity to uninfected host cells. In other cases, host cell kinases such as deoxycytidine kinase (dCK) can also perform this initial phosphorylation.[4][5][6][7]

  • Subsequent Diphosphorylation and Triphosphorylation: Following the initial monophosphorylation, host cell kinases, such as guanylate kinase, catalyze the subsequent phosphorylation steps to yield the diphosphate (B83284) and ultimately the active triphosphate form of the nucleoside analogue.[3]

Inhibition of Viral DNA Polymerase

The resulting nucleoside analogue triphosphate is a potent inhibitor of the viral DNA polymerase.[3][8][9] Its mechanism of inhibition can occur through two primary modes:

  • Competitive Inhibition: The triphosphate analogue, due to its structural similarity to the natural deoxyguanosine triphosphate (dGTP), competes for the active site of the viral DNA polymerase.[8]

  • Chain Termination: Once incorporated into the growing viral DNA chain, the lack of a 3'-hydroxyl group on the sugar moiety of many of these analogues prevents the formation of the next phosphodiester bond, leading to premature chain termination and the cessation of viral DNA replication.[10]

The selectivity of these agents for the viral DNA polymerase over host cellular DNA polymerases is another key factor in their therapeutic window.[9]

Quantitative Antiviral Activity

The in vitro efficacy of antiviral agents derived from or related to this compound is typically quantified by the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀). These values represent the concentration of the compound required to inhibit viral replication or a specific viral enzyme by 50%. The following tables summarize the reported antiviral activities of various guanosine analogues and related compounds against several important human viruses.

CompoundVirusAssay TypeCell LineEC₅₀ / IC₅₀ (µM)Citation
Acyclovir (ACV) Herpes Simplex Virus-1 (HSV-1)Plaque ReductionVaries0.1 - 1.0[11]
Herpes Simplex Virus-2 (HSV-2)Plaque ReductionVaries1.0 - 10.0[11]
Varicella-Zoster Virus (VZV)Plaque ReductionVaries1.0 - 10.0[12]
Epstein-Barr Virus (EBV)DNA HybridizationVaries~4.5[13]
Human Herpesvirus 6A (HHV-6A)Dot BlotCBMC~26.5 - 35.4[14]
Human Herpesvirus 6B (HHV-6B)Dot BlotCBMC~70.7 - 106.1[14]
Ganciclovir (GCV) Human Cytomegalovirus (HCMV)Plaque ReductionVaries0.5 - 5.0[11]
Herpes Simplex Virus-1 (HSV-1)Plaque ReductionVaries1.0 - 10.0[11]
Epstein-Barr Virus (EBV)DNA HybridizationVaries~4.5[13]
Human Herpesvirus 6A (HHV-6A)Dot BlotCBMC~2.5[14]
Human Herpesvirus 6B (HHV-6B)Dot BlotCBMC~5.2[14]
Penciclovir (PCV) Herpes Simplex Virus-1 (HSV-1)Plaque ReductionVaries0.5 - 2.0[11]
Varicella-Zoster Virus (VZV)Plaque ReductionVaries2.0 - 10.0[11]
Epstein-Barr Virus (EBV)DNA HybridizationVaries~4.5[13]
Human Herpesvirus 6A (HHV-6A)Dot BlotCBMC~26.6 - 31.9[14]
Human Herpesvirus 6B (HHV-6B)Dot BlotCBMC~63.9 - 95.8[14]
9-(β-D-Arabinofuranosyl)- guanine (B1146940) (ara-G) Not specifiedAntiproliferativeU937(as Nelarabine) 3[15]
9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine Not specifiedAntiproliferativeU93716[15]

CBMC: Cord Blood Mononuclear Cells

Experimental Protocols

The evaluation of the antiviral activity and mechanism of action of this compound derivatives involves a variety of in vitro assays.

Plaque Reduction Assay

This is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Methodology:

  • Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus.

  • Compound Treatment: After a brief incubation period for viral adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing the different concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control for each compound concentration and determine the EC₅₀ value.

Viral DNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of the triphosphate form of the nucleoside analogue on the activity of the viral DNA polymerase.

Methodology:

  • Enzyme and Template/Primer Preparation: Purify the viral DNA polymerase and prepare a suitable DNA template-primer (e.g., activated calf thymus DNA).

  • Reaction Mixture: Prepare a reaction mixture containing the buffer, magnesium chloride, dithiothreitol, the four natural dNTPs (one of which is radiolabeled, e.g., [³H]dGTP), the template-primer, and the viral DNA polymerase.

  • Inhibitor Addition: Add varying concentrations of the nucleoside analogue triphosphate to the reaction mixtures.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C).

  • Quantification of DNA Synthesis: Stop the reaction and precipitate the newly synthesized DNA. Measure the incorporation of the radiolabeled dNTP into the DNA using a scintillation counter.

  • Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in DNA polymerase activity (IC₅₀).

HPLC Analysis of Intracellular Phosphorylation

High-Performance Liquid Chromatography (HPLC) is used to quantify the intracellular conversion of the nucleoside analogue to its mono-, di-, and triphosphate forms.[16]

Methodology:

  • Cell Culture and Treatment: Incubate susceptible cells with the nucleoside analogue for various time points.

  • Cell Lysis and Extraction: Harvest the cells and lyse them to release the intracellular contents. Extract the nucleotides using an appropriate method (e.g., perchloric acid extraction).

  • HPLC Analysis: Separate the different phosphorylated forms of the nucleoside analogue using an appropriate HPLC column (e.g., a reverse-phase C18 column) and a suitable mobile phase gradient.

  • Detection and Quantification: Detect the separated compounds using a UV or fluorescence detector. Quantify the amounts of the parent nucleoside and its phosphorylated metabolites by comparing their peak areas to those of known standards.

Visualizing the Mechanism and Workflows

Signaling Pathway of Antiviral Action

The following diagram illustrates the intracellular activation of a this compound-derived nucleoside analogue and its subsequent inhibition of viral DNA synthesis.

Antiviral_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Infected Cell) Prodrug This compound Nucleoside Analogue (Prodrug) Prodrug_in Nucleoside Analogue Prodrug->Prodrug_in Cellular Uptake MP Monophosphate Prodrug_in->MP Phosphorylation DP Diphosphate MP->DP Phosphorylation TP Triphosphate (Active Drug) DP->TP Phosphorylation Viral_Polymerase Viral DNA Polymerase TP->Viral_Polymerase Competitive Inhibition Viral_Kinase Viral Kinase (e.g., TK) Viral_Kinase->MP Host_Kinase1 Host Kinase Host_Kinase1->DP Host_Kinase2 Host Kinase Host_Kinase2->TP Viral_DNA Viral DNA Replication Viral_Polymerase->Viral_DNA Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination

Caption: Intracellular activation and mechanism of action of a this compound-derived antiviral.

Experimental Workflow for Antiviral Screening

This diagram outlines the typical workflow for screening compounds for antiviral activity using a plaque reduction assay.

Antiviral_Screening_Workflow start Start cell_seeding Seed Host Cells in 96-well plates start->cell_seeding compound_prep Prepare Serial Dilutions of Test Compound cell_seeding->compound_prep virus_infection Infect Cells with Virus compound_prep->virus_infection compound_addition Add Compound Dilutions to Infected Cells virus_infection->compound_addition incubation Incubate for Plaque Formation (2-10 days) compound_addition->incubation staining Fix and Stain Cells (e.g., Crystal Violet) incubation->staining plaque_counting Count Plaques staining->plaque_counting data_analysis Calculate % Inhibition and Determine EC50 plaque_counting->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for an in vitro antiviral plaque reduction assay.

Conclusion

This compound is an indispensable component in the arsenal (B13267) of synthetic precursors for creating potent antiviral therapies. Its utility is not in its direct biological activity, but in its capacity to be chemically elaborated into nucleoside analogues that function as highly effective prodrugs. The core mechanism of action of these derivatives relies on a sophisticated intracellular activation cascade, culminating in the selective inhibition of viral polymerases. A thorough understanding of this mechanism, supported by robust quantitative data and well-defined experimental protocols, is essential for the rational design and development of the next generation of antiviral agents. This guide provides a foundational resource for researchers dedicated to this critical area of drug discovery.

References

Solubility of 2-Amino-6-chloropurine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Amino-6-chloropurine (B14584)

This technical guide provides a comprehensive overview of the solubility of this compound (also known as 6-chloroguanine), a key intermediate in the synthesis of various nucleotide analogs with antiviral and antitumor properties.[1][2] Understanding its solubility in different solvents is critical for researchers, scientists, and professionals involved in drug discovery, formulation development, and chemical synthesis.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of neat solvents at various temperatures.[3] The data consistently shows that solubility increases with rising temperature.[3] The compound exhibits the highest solubility in dimethyl sulfoxide (B87167) (DMSO) and the lowest in water.[3]

A study measuring solubility from 278.15 K to 333.15 K ranked twelve common solvents in the following order of descending solubilizing capacity[3]: DMSO > N,N-dimethylformamide (DMF) > 2-butanone (B6335102) > Ethylene Glycol (EG) > n-butanol > n-propanol > isobutanol > isopropanol (B130326) > 1,4-dioxane (B91453) > ethanol (B145695) > methanol (B129727) > water

The following table summarizes the available quantitative solubility data for this compound in various solvents.

SolventTemperatureSolubilityMolarity (mM)
Dimethyl Sulfoxide (DMSO) Not Specified31.82 mg/mL187.65
Dimethyl Sulfoxide (DMSO) Not Specified3 mg/mL~17.7
N,N-Dimethylformamide (DMF) Not Specified3 mg/mL~17.7
DMSO:PBS (pH 7.2) (1:7) Not Specified0.12 mg/mL~0.71
Water 20 °C (293.15 K)1.7 g/L (1.7 mg/mL)~10.0

Data sourced from references[1][2][4]. Molarity is calculated based on the molecular weight of 169.57 g/mol .

Experimental Protocols for Solubility Determination

The most reliable and widely recognized method for determining the equilibrium solubility of a compound is the shake-flask method .[5][6][7] This technique was utilized to gather the solubility data for this compound across twelve different solvents.[3]

Shake-Flask Method

The shake-flask method is considered a gold standard for measuring thermodynamic solubility.[5] The general protocol involves the following steps:

  • Preparation : An excess amount of the solid compound (this compound) is added to a known volume of the selected solvent in a sealed flask or vial.[5] This ensures that a saturated solution is formed in equilibrium with the undissolved solid.

  • Equilibration : The flask is agitated using a mechanical device, such as an orbital shaker, at a constant, controlled temperature for a predetermined period (e.g., 24 hours or longer) to ensure that equilibrium is reached.[6][7] The temperature control is crucial as solubility is temperature-dependent.[3][6]

  • Phase Separation : Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically accomplished through centrifugation or filtration to obtain a clear supernatant free of any solid particles.

  • Analysis : The concentration of the dissolved this compound in the clear supernatant is measured using a validated analytical method.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

For accurate concentration measurement, High-Performance Liquid Chromatography (HPLC) is the most commonly employed analytical tool.[5] Its advantage over other methods, like UV spectrophotometry, is its ability to separate the analyte from any impurities or degradation products, thus ensuring high specificity and accuracy.[5] The concentration of the analyte in the saturated solution is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method coupled with HPLC analysis.

G A Material Preparation (Solute & Solvent) B Add Excess Solute to Solvent A->B C Equilibration (Shake-Flask Method at Controlled Temperature) B->C D Phase Separation (Centrifugation / Filtration) C->D E Sample Dilution & Preparation for Analysis D->E F Quantitative Analysis (HPLC) E->F G Data Processing (Concentration Calculation) F->G H Final Report (Solubility Data) G->H

Workflow for Solubility Determination.

References

An In-depth Technical Guide to the Tautomeric Forms of 2-Amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the tautomeric forms of 2-amino-6-chloropurine (B14584) (ACP), a crucial purine (B94841) derivative with significant applications in medicinal chemistry, particularly as a precursor for antiviral and antifungal agents. This document synthesizes experimental and computational data to elucidate the structural and energetic properties of the predominant tautomers. Key experimental methodologies, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, alongside detailed computational protocols based on Density Functional Theory (DFT), are presented. All quantitative data are summarized in structured tables for comparative analysis. Furthermore, this guide employs Graphviz visualizations to illustrate the tautomeric equilibrium, a generalized experimental workflow for tautomer investigation, and a representative signaling pathway where purine analogs often play a role.

Introduction

This compound (ACP) is a synthetic purine analog that serves as a vital building block in the synthesis of various biologically active nucleoside analogs.[1] The biological activity of such molecules is intrinsically linked to their three-dimensional structure and the subtle interplay of their constituent tautomeric forms. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, profoundly influences the physicochemical properties of a molecule, including its hydrogen bonding capabilities, solubility, and ultimately its interaction with biological targets.[2][3]

For this compound, the primary tautomeric equilibrium involves the position of the hydrogen atom on the purine ring, leading to the existence of the N(9)H and N(7)H tautomers.[4][5] Understanding the relative stability and populations of these tautomers is paramount for rational drug design and the development of novel therapeutic agents. This guide provides an in-depth analysis of these tautomeric forms, leveraging both experimental and computational approaches.

Tautomeric Forms of this compound

The two principal tautomeric forms of this compound are the N(9)H and N(7)H isomers, as depicted below. Computational studies on related purine derivatives suggest that the N(9)H tautomer is generally the more stable form in the gas phase, though solvent effects can influence the tautomeric equilibrium.[3][6]

Figure 1: Tautomeric equilibrium of this compound.

Quantitative Data

Table 1: Calculated Vibrational Frequencies (cm⁻¹) for the N(9)H Tautomer of this compound [4]

Vibrational ModeFrequency (cm⁻¹)
NH₂ symmetric stretch3455
NH₂ asymmetric stretch3565
N-H stretch (imidazole)3501
C-H stretch3108
Ring stretching1635, 1575, 1478
NH₂ scissoring1605
C-Cl stretch630

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for the N(7)H Tautomer of this compound [4]

Vibrational ModeFrequency (cm⁻¹)
NH₂ symmetric stretch3450
NH₂ asymmetric stretch3560
N-H stretch (imidazole)3485
C-H stretch3110
Ring stretching1630, 1570, 1475
NH₂ scissoring1600
C-Cl stretch635

Experimental Protocols

The characterization of tautomeric forms relies on a combination of spectroscopic and crystallographic techniques. Below are detailed methodologies for the key experiments cited in the investigation of this compound and related purine derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy[5]

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, providing a molecular fingerprint based on its vibrational modes.

  • Sample Preparation: The solid sample of this compound is mixed with spectroscopic grade potassium bromide (KBr) in a ratio of approximately 1:100 (sample:KBr). The mixture is then finely ground in an agate mortar and pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A PerkinElmer Spectrum One FT-IR spectrometer (or equivalent) is used for analysis.

  • Data Acquisition: The spectrum is recorded in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the vibrational modes of the molecule, such as N-H, C-H, and C=N stretching and bending vibrations.

Fourier-Transform Raman (FT-Raman) Spectroscopy[5]

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light.

  • Sample Preparation: The solid sample of this compound is placed in a capillary tube or a sample holder for analysis.

  • Instrumentation: A Bruker RFS 100/S FT-Raman spectrometer (or equivalent) equipped with a Nd:YAG laser (1064 nm) is used.

  • Data Acquisition: The spectrum is recorded in the range of 3500–100 cm⁻¹ with a laser power of around 100-200 mW. Multiple scans are accumulated to improve the signal-to-noise ratio.

  • Data Analysis: The Raman spectrum is analyzed to identify vibrational modes, which are often different from those observed in the IR spectrum due to different selection rules.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths and angles, allowing for the unambiguous identification of the tautomeric form present in the crystalline state.

  • Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, water, or a mixture).

  • Instrumentation: A Bruker AXS SMART APEX II CCD diffractometer (or equivalent) with Mo-Kα radiation (λ = 0.71073 Å) is used.

  • Data Collection: A suitable crystal is mounted on a goniometer head and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected over a range of angles.

  • Structure Solution and Refinement: The collected data are processed to solve the crystal structure using direct methods and refined using full-matrix least-squares on F². The positions of all non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Computational Protocol

Quantum chemical calculations are indispensable for predicting the relative stabilities and spectroscopic properties of tautomers.

  • Software: Gaussian 09 or a similar quantum chemistry software package is used.

  • Methodology: The geometries of the N(9)H and N(7)H tautomers of this compound are optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[4]

  • Calculations:

    • Geometry Optimization: The molecular structures are fully optimized to find the minimum energy conformations.

    • Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures correspond to true minima on the potential energy surface (no imaginary frequencies) and to predict the IR and Raman spectra.

    • Thermodynamic Properties: The Gibbs free energies of the tautomers are calculated to determine their relative stabilities and predict the equilibrium population.

    • Solvent Effects: The influence of different solvents on the tautomeric equilibrium can be modeled using the Polarizable Continuum Model (PCM).

Visualizations

Generalized Experimental Workflow for Tautomer Investigation

The following diagram illustrates a typical workflow for the comprehensive investigation of tautomeric forms, combining both experimental and computational approaches.

experimental_workflow cluster_synthesis Sample Preparation cluster_experimental Experimental Characterization cluster_computational Computational Analysis cluster_analysis Data Analysis and Interpretation synthesis Synthesis and Purification of this compound ftir FT-IR Spectroscopy synthesis->ftir raman FT-Raman Spectroscopy synthesis->raman xray X-ray Crystallography synthesis->xray nmr NMR Spectroscopy synthesis->nmr analysis Comparison of Experimental and Calculated Data ftir->analysis raman->analysis xray->analysis nmr->analysis dft DFT Calculations (Geometry, Frequencies, Energies) dft->analysis conclusion Determination of Tautomer Structures and Stabilities analysis->conclusion

Figure 2: Experimental workflow for tautomer investigation.
Representative Signaling Pathway: Kinase Inhibition

Purine analogs are well-known inhibitors of various kinases, which are key regulators of cellular signaling pathways. While the specific signaling pathways involving this compound are not extensively documented, its derivatives are known to possess antiviral and antifungal properties, which may involve the inhibition of viral or fungal kinases.[7][8] The diagram below illustrates a generalized kinase signaling pathway that can be targeted by purine analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 Phosphorylation kinase3 Kinase 3 kinase2->kinase3 Phosphorylation transcription_factor Transcription Factor kinase3->transcription_factor Phosphorylation acp This compound (or derivative) acp->kinase2 Inhibition gene_expression Gene Expression transcription_factor->gene_expression Activation

Figure 3: Generalized kinase signaling pathway and inhibition.

Conclusion

The tautomerism of this compound is a critical aspect that governs its chemical behavior and biological activity. This technical guide has provided a detailed overview of the predominant N(9)H and N(7)H tautomers, supported by quantitative data from spectroscopic and computational studies. The presented experimental and computational protocols offer a robust framework for researchers to further investigate this and other related purine systems. The visualization of the tautomeric equilibrium, experimental workflow, and a representative signaling pathway serves to contextualize the importance of tautomer analysis in the broader field of drug discovery and development. A thorough understanding of the tautomeric landscape of this compound is essential for the rational design of its derivatives as potential therapeutic agents.

References

The Strategic Utility of 2-Amino-6-chloropurine as a Precursor in the Synthesis of Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Amino-6-chloropurine (B14584) stands as a cornerstone in the synthesis of a multitude of clinically significant nucleoside analogs. Its unique structural features, particularly the reactive chlorine atom at the 6-position, render it a versatile starting material for the generation of diverse purine-based therapeutic agents. This technical guide provides a comprehensive overview of the synthetic routes, experimental methodologies, and biological activities of key nucleoside analogs derived from this pivotal precursor. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Synthetic Pathways and Methodologies

The primary strategic advantage of this compound lies in the facile displacement of the 6-chloro group via nucleophilic substitution. This allows for the introduction of a wide array of functional groups, profoundly influencing the biological activity of the resulting nucleoside analog. The subsequent sections detail the synthesis of prominent antiviral and anticancer drugs originating from this precursor.

Synthesis of Acyclovir

Acyclovir, a potent antiviral agent against herpes simplex virus (HSV), is a classic example of a nucleoside analog synthesized from this compound. The synthesis involves the N9-alkylation of the purine (B94841) ring with a suitable side chain, followed by hydrolysis of the 6-chloro group.

Experimental Protocol: Synthesis of Acyclovir from this compound [1]

  • Silylation: this compound is first treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to protect the amino group and enhance solubility. This step is typically carried out in a suitable solvent like pyridine.

  • Condensation: The silylated this compound is then condensed with 2-(acetoxymethoxy)ethyl bromide or a similar acyclic side chain synthon. This reaction is generally performed in an inert solvent under anhydrous conditions.

  • Hydrolysis: The resulting intermediate is subjected to hydrolysis, often using an aqueous base such as sodium hydroxide, to remove the silyl (B83357) protecting group and convert the 6-chloro substituent to a hydroxyl group, yielding acyclovir.

  • Purification: The final product is purified by recrystallization or column chromatography to obtain high-purity acyclovir.

Logical Workflow for Acyclovir Synthesis

acyclovir_synthesis A This compound B Silylation (HMDS) A->B C Silylated Intermediate B->C D Condensation (Acyclic Side Chain) C->D E N9-Alkylated Intermediate D->E F Hydrolysis (NaOH) E->F G Acyclovir F->G

Caption: General workflow for the synthesis of Acyclovir.

Synthesis of Ganciclovir (B1264)

Ganciclovir, another critical antiviral medication primarily used for cytomegalovirus (CMV) infections, is also synthesized from a purine precursor, often through a multi-step process that can involve this compound or its derivatives. A common strategy involves the glycosylation of a protected guanine (B1146940) derivative. While direct synthesis from this compound is less common, its derivatives are key intermediates. A representative synthesis starts from guanine, which can be converted to this compound.

Experimental Protocol: A Representative Synthesis of Ganciclovir [2]

  • Protection: Guanine is first protected, for instance, by acetylation with acetic anhydride (B1165640) to form diacetylguanine.

  • Chlorination: The diacetylguanine can be chlorinated using a reagent like phosphorus oxychloride to yield a 2-amino-6-chloro purine derivative.

  • Condensation: This intermediate is then condensed with a protected glycerol (B35011) side chain, such as 1,3-diacetoxy-2-(acetoxymethoxy)propane, often in the presence of a Lewis acid catalyst.

  • Deprotection: The resulting triacetylated ganciclovir precursor is deprotected using a base, such as sodium methoxide (B1231860) in methanol (B129727) or aqueous ammonia, to afford ganciclovir.

  • Purification: The crude product is purified by recrystallization to yield ganciclovir.

Chemical Pathway for Ganciclovir Synthesis

ganciclovir_synthesis A Guanine B Acetylation A->B C Diacetylguanine B->C D Chlorination (POCl3) C->D E 2-Amino-6-chloro purine derivative D->E F Condensation (Glycerol side chain) E->F G Triacetylganciclovir F->G H Deprotection G->H I Ganciclovir H->I

Caption: Synthesis route for Ganciclovir.

Synthesis of Cladribine (B1669150) and Nelarabine

This compound is also a precursor for anticancer nucleoside analogs like cladribine and nelarabine. The synthesis of these compounds involves the glycosylation of the purine base with a suitably protected sugar moiety.

Experimental Protocol: General Glycosylation for Cladribine and Nelarabine Synthesis [3][4]

  • Base Preparation: this compound is converted to its salt (e.g., sodium or potassium salt) or silylated to enhance its nucleophilicity.

  • Glycosylation: The activated purine base is reacted with a protected halo-sugar, such as 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride for cladribine, or a protected arabinofuranosyl derivative for nelarabine. This reaction is typically carried out in an aprotic solvent.

  • Deprotection: The protecting groups on the sugar moiety are removed under appropriate conditions (e.g., ammonolysis for acyl groups) to yield the final nucleoside analog.

  • Purification: The product is purified using chromatographic techniques.

Quantitative Data Summary

The following tables summarize the reported yields and biological activities for several key nucleoside analogs derived from this compound.

Table 1: Synthetic Yields of Nucleoside Analogs

Nucleoside AnalogStarting MaterialKey ReagentsReported Yield (%)Reference
This compoundGuaninePhosphorus oxychloride, Tetraethylamine chloride72.1[5]
This compound2-Formylamino-6-chloropurine acetateSodium hydroxide91.7 - 92.8[6]
AcyclovirThis compoundHMDS, 3-oxy-4-bromobutanol acetateNot specified[1]
Cladribine2'-Deoxyguanosine2,4,6-Triisopropylbenzenesulfonyl chloride64-75 (overall)[3]
NelarabineVidarabineTFAA, Tetrabutylammonium nitrate58.6 (overall)[4]

Table 2: Biological Activity of Nucleoside Analogs

Nucleoside AnalogTargetCell LineActivity (IC50)Reference
Purine arabinoside derivativeAntiproliferativeU93716 µM[7]
NelarabineAntiproliferativeU9373 µM[7]

Mechanism of Action and Signaling Pathways

Nucleoside analogs exert their therapeutic effects by interfering with nucleic acid synthesis. Upon administration, they are anabolized to their triphosphate form, which then acts as a competitive inhibitor or a fraudulent substrate for viral or cellular DNA polymerases.

Antiviral Mechanism of Acyclovir and Ganciclovir

Acyclovir and ganciclovir are prodrugs that require initial phosphorylation by a viral-encoded thymidine (B127349) kinase (for HSV) or a phosphotransferase (for CMV), respectively. This initial step ensures their selective activation in infected cells. Host cell kinases then further phosphorylate the monophosphate to the active triphosphate form. Acyclovir triphosphate and ganciclovir triphosphate are incorporated into the growing viral DNA chain, leading to chain termination due to the absence of a 3'-hydroxyl group.[8][9]

Signaling Pathway for Acyclovir Activation and Action

acyclovir_moa cluster_cell Infected Host Cell ACV Acyclovir Viral_TK Viral Thymidine Kinase ACV->Viral_TK Phosphorylation ACV_MP Acyclovir Monophosphate Host_Kinases Host Cell Kinases ACV_MP->Host_Kinases Phosphorylation ACV_DP Acyclovir Diphosphate ACV_DP->Host_Kinases Phosphorylation ACV_TP Acyclovir Triphosphate Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Inhibition & Incorporation Viral_TK->ACV_MP Host_Kinases->ACV_DP Host_Kinases->ACV_TP Viral_DNA Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Activation and mechanism of action of Acyclovir.

Signaling Pathway for Ganciclovir Activation and Action

ganciclovir_moa cluster_cell CMV-Infected Host Cell GCV Ganciclovir UL97 Viral UL97 Phosphotransferase GCV->UL97 Phosphorylation GCV_MP Ganciclovir Monophosphate Host_Kinases Host Cell Kinases GCV_MP->Host_Kinases Phosphorylation GCV_DP Ganciclovir Diphosphate GCV_DP->Host_Kinases Phosphorylation GCV_TP Ganciclovir Triphosphate CMV_DNA_Polymerase CMV DNA Polymerase GCV_TP->CMV_DNA_Polymerase Inhibition & Incorporation UL97->GCV_MP Host_Kinases->GCV_DP Host_Kinases->GCV_TP CMV_DNA CMV DNA Replication CMV_DNA_Polymerase->CMV_DNA Chain_Termination Chain Termination CMV_DNA->Chain_Termination

Caption: Activation and mechanism of action of Ganciclovir.

Anticancer Mechanism of Cladribine

Cladribine is a prodrug that is phosphorylated intracellularly by deoxycytidine kinase to its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (B216635) (Cd-ATP). Cd-ATP is then incorporated into the DNA of dividing cells, leading to the inhibition of DNA synthesis and repair, ultimately inducing apoptosis. Its resistance to degradation by adenosine (B11128) deaminase contributes to its efficacy.

Cellular Pathway of Cladribine's Anticancer Activity

cladribine_moa cluster_cell Cancer Cell Cladribine Cladribine dCK Deoxycytidine Kinase Cladribine->dCK Phosphorylation Cd_MP Cladribine Monophosphate Cd_TP Cladribine Triphosphate (Cd-ATP) Cd_MP->Cd_TP Further Phosphorylation DNA_Polymerase DNA Polymerase Cd_TP->DNA_Polymerase Incorporation dCK->Cd_MP DNA_Synthesis DNA Synthesis & Repair DNA_Polymerase->DNA_Synthesis Inhibition Apoptosis Apoptosis DNA_Synthesis->Apoptosis

Caption: Mechanism of action of Cladribine in cancer cells.

Conclusion

This compound remains an indispensable building block in medicinal chemistry, providing a versatile platform for the synthesis of a wide range of nucleoside analogs. The methodologies outlined in this guide, coupled with the quantitative data on yields and biological activities, underscore the strategic importance of this precursor in the development of effective antiviral and anticancer therapies. Future research will undoubtedly continue to leverage the unique reactivity of this compound to explore novel therapeutic agents with improved efficacy and safety profiles.

References

A Technical Guide to the Reactivity of the C6 Position in 2-Amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloropurine (B14584) is a pivotal intermediate in the synthesis of a diverse array of biologically active molecules, most notably antiviral and anticancer agents. Its value stems from the differential reactivity of its substituted positions, particularly the C6 position. The chlorine atom at this position renders it susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of various functional groups. This guide offers an in-depth exploration of the reactivity at the C6 position, detailing reaction mechanisms, experimental protocols, and quantitative data to aid in the design and execution of synthetic strategies.

Core Reactivity at the C6 Position: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction at the C6 position of this compound is nucleophilic aromatic substitution. The electron-withdrawing nature of the purine (B94841) ring system, coupled with the electronegativity of the chlorine atom, facilitates the attack of nucleophiles at the C6 carbon. The amino group at the C2 position, being electron-donating, can modulate this reactivity, however, the C6 position remains the most reactive site for nucleophilic attack.

The generally accepted mechanism for this transformation is a two-step addition-elimination process. First, the nucleophile attacks the electrophilic C6 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the aromaticity of the purine ring is restored by the elimination of the chloride leaving group.

It has been noted that the electron-donating effect of the amino group at C2 can make the purine ring more electron-rich, potentially slowing down the SNAr reaction compared to 2,6-dichloropurine (B15474).[1] This sometimes necessitates more forcing reaction conditions, such as higher temperatures or the use of a large excess of the nucleophile, to drive the reaction to completion.[1]

Experimental Data: Substitution Reactions at the C6 Position

The versatility of the C6-chloro group is demonstrated by its reactivity with a wide range of nucleophiles, including amines, alcohols, and thiols. The following tables summarize quantitative data from various studies, providing a comparative overview of reaction conditions and yields.

Table 1: Reaction with Amine Nucleophiles
NucleophileSolventConditionsTimeYield (%)Reference
Cyclohexylaminen-Pentanol70 °C, N24 h-[2]
Ethanolamine-70 °C, DIPEA4 h-[2]
4-Morpholinoanilinen-BuOH120 °C, TMSCl14 h-[2]
Table 2: Reaction with Alcohol Nucleophiles
Nucleophile (as alkoxide)SolventConditionsTimeYield (%)Reference
Various alcoholsCorresponding alcoholHigh temperatureSeveral daysLow to moderate[1]
Various alcoholsTHFNaH, reflux1 h~70% (for 6-chloro-2-fluoropurine)[1]

Key Experimental Protocols

This section provides detailed methodologies for key substitution reactions at the C6 position of this compound and its derivatives.

Protocol 1: General Procedure for Amination at the C6 Position

This protocol is adapted from the synthesis of 2,6-diamino-substituted purine analogs.[2]

Materials:

  • 2,6-Dichloropurine (as a starting point for selective C6 substitution)

  • Amine (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • n-Butanol

Procedure:

  • Dissolve 2,6-dichloropurine in n-butanol in a reaction vessel.

  • Add the desired amine (1.1 equivalents) and DIPEA (1.2 equivalents) to the solution.

  • Heat the reaction mixture at 70 °C for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be isolated by filtration.

  • Wash the isolated solid with cold n-butanol to remove impurities.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: General Procedure for Alkoxylation at the C6 Position

This protocol describes a method for the synthesis of 6-alkoxy-2-aminopurines, highlighting an improvement over using the alcohol as the solvent.[1]

Materials:

  • 6-Chloro-2-fluoropurine (B161030) (as a more reactive analog)

  • Alcohol (1.1 equivalents)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the alcohol (1.1 equivalents) in anhydrous THF, add NaH (1.2 equivalents) portion-wise at room temperature.

  • Stir the mixture for 1 hour at room temperature to allow for the formation of the alkoxide.

  • Add a solution of 6-chloro-2-fluoropurine (1.0 equivalent) in anhydrous THF dropwise to the alkoxide solution.

  • Stir the reaction at room temperature for 2 hours and then heat at reflux for 1 hour.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench by the addition of water and neutralize with acetic acid.

  • Concentrate the mixture in vacuo and purify the resulting solid by flash column chromatography.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic strategies discussed.

G General Workflow for C6-Functionalization cluster_start Starting Material cluster_reaction Nucleophilic Aromatic Substitution (SNAr) cluster_product Product 2_amino_6_chloropurine This compound Reaction Reaction Conditions (Solvent, Temp, Base/Catalyst) 2_amino_6_chloropurine->Reaction Substrate Nucleophile Nucleophile (Amine, Alcohol, Thiol, etc.) Nucleophile->Reaction Reagent Disubstituted_Purine 2-Amino-6-(nucleophile)-purine Reaction->Disubstituted_Purine Forms

Caption: General workflow for the C6-functionalization of this compound.

G SNAr Mechanism at C6 Position Start This compound + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Addition (Rate-determining step) Product 2-Amino-6-(Nu)-purine + Cl- Intermediate->Product Elimination of Cl- (Restores aromaticity)

References

Spectroscopic Profile of 2-Amino-6-chloropurine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Amino-6-chloropurine (CAS No: 10310-21-1), a crucial intermediate in the synthesis of various biologically active purine (B94841) derivatives. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₄ClN₅, with a molecular weight of 169.57 g/mol .[1] The spectroscopic data presented below serves to confirm the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The data provided here was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

¹H NMR Data

Atom NumberChemical Shift (ppm)Multiplicity
H88.112Singlet
NH₂6.97 (approx.)Broad Singlet
NH (imidazole)12.5 (approx.)Broad Singlet

Note: The chemical shifts for the amine (NH₂) and imidazole (B134444) (NH) protons can be broad and their positions may vary depending on concentration and temperature.

¹³C NMR Data

Atom NumberChemical Shift (ppm)
C2159.741
C4155.266
C5122.715
C6148.605
C8141.531
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound, typically recorded as a KBr pellet, displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400 - 3200N-H (Amine)Stretching
3100 - 3000C-H (Aromatic)Stretching
1680 - 1640C=N (Purine ring)Stretching
1650 - 1580N-H (Amine)Bending
1600 - 1400C=C (Aromatic)Ring Stretching
850 - 550C-ClStretching
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern, aiding in structural confirmation.

Key Mass Fragments

m/zProposed Fragment
169[M]⁺ (Molecular Ion)
134[M - Cl]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • The sample is gently agitated or sonicated to ensure complete dissolution.

  • A small amount of a reference standard, such as Tetramethylsilane (TMS), is added for chemical shift calibration.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

  • Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar.

  • The mixture is thoroughly ground to a fine, homogeneous powder.

  • A portion of the powder is transferred to a pellet die and compressed under high pressure (8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS) Protocol (Electron Ionization)

Sample Introduction:

  • The sample is introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph. For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe.

Instrumentation and Parameters:

  • Ionization Method: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 50-500.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the proposed mass spectrometry fragmentation pathway.

Spectroscopic_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis NMR_Sample_Prep Sample Preparation (Dissolution in DMSO-d6) NMR_Acquisition Data Acquisition (1H & 13C Spectra) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (Referencing, Phasing) NMR_Acquisition->NMR_Processing NMR_Analysis Structural Elucidation NMR_Processing->NMR_Analysis IR_Sample_Prep Sample Preparation (KBr Pellet) IR_Acquisition Data Acquisition (FTIR Spectrum) IR_Sample_Prep->IR_Acquisition IR_Processing Data Processing (Background Subtraction) IR_Acquisition->IR_Processing IR_Analysis Functional Group ID IR_Processing->IR_Analysis MS_Sample_Prep Sample Introduction (Direct Insertion) MS_Acquisition Data Acquisition (EI Mass Spectrum) MS_Sample_Prep->MS_Acquisition MS_Processing Data Processing (Peak Identification) MS_Acquisition->MS_Processing MS_Analysis Molecular Weight & Fragmentation MS_Processing->MS_Analysis Compound This compound Compound->NMR_Sample_Prep Compound->IR_Sample_Prep Compound->MS_Sample_Prep

Caption: Workflow for Spectroscopic Analysis of this compound.

MS_Fragmentation Mol_Ion Molecular Ion [C5H4ClN5]+• m/z = 169 Neutral_Loss - Cl• Mol_Ion->Neutral_Loss Fragment1 Fragment Ion [C5H4N5]+• m/z = 134 Neutral_Loss->Fragment1

Caption: Proposed EI-MS Fragmentation Pathway.

References

An In-depth Technical Guide to the Electronic Properties of 2-Amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chloropurine (B14584) is a pivotal intermediate in the synthesis of numerous antiviral and anticancer nucleoside analogs. Its electronic structure dictates its reactivity and biological activity, making a thorough understanding of its electronic properties essential for the rational design of new therapeutic agents. This technical guide provides a comprehensive overview of the electronic characteristics of this compound, integrating experimental spectroscopic data with theoretical computational analyses. We present detailed experimental protocols for its synthesis and characterization, summarize quantitative data in structured tables, and utilize visualizations to elucidate experimental workflows and molecular properties.

Introduction

This compound, a substituted purine (B94841) base, serves as a critical building block in medicinal chemistry.[1][2][3] Its utility stems from the reactivity of the chlorine atom at the C6 position, which allows for facile nucleophilic substitution, enabling the synthesis of a wide array of guanine (B1146940) derivatives. The electronic properties of the purine ring system, modulated by the amino and chloro substituents, are fundamental to its chemical behavior and its interaction with biological targets. This guide explores these properties through a combination of experimental and computational lenses.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the chlorination of guanine. Several methods have been reported, with variations in chlorinating agents, catalysts, and reaction conditions.

Synthesis via Chlorination with Phosphorus Oxychloride

A prevalent method involves the reaction of guanine with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a phase transfer catalyst to enhance the solubility of guanine.[4][5][6]

Experimental Protocol:

  • Reactant Preparation: A mixture of guanine and a phase transfer catalyst (e.g., tetraethylammonium (B1195904) chloride) is suspended in an inert solvent like acetonitrile (B52724).[5]

  • Chlorination: Phosphorus oxychloride is added to the suspension.

  • Reaction: The mixture is heated under reflux for a specified period (e.g., 70 minutes to 2 hours).[5]

  • Work-up: After cooling, the solid material is filtered and suspended in water. The pH is adjusted to alkaline with an aqueous sodium hydroxide (B78521) solution and then neutralized to pH 7 with dilute hydrochloric acid.[5]

  • Purification: The product can be extracted with an organic solvent like ethyl acetate (B1210297) and purified further to yield this compound as a white solid.[5]

A one-step synthesis using guanine and phosphorus oxychloride in acetonitrile with tetraethylamine chloride has been reported to yield this compound with a purity of not less than 98% and a yield of 72.1%.[7]

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of this compound Reactants Guanine + POCl3 + Phase Transfer Catalyst (in Acetonitrile) Reflux Heating under Reflux Reactants->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Suspension Suspension in Water Filtration->Suspension pH_Adjust pH Adjustment (Alkaline then Neutral) Suspension->pH_Adjust Extraction Extraction with Ethyl Acetate pH_Adjust->Extraction Product This compound Extraction->Product

Synthesis Workflow

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and investigation of the electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆). For quantitative analysis, a known amount of an internal standard like tetramethylsilane (B1202638) (TMS) can be added.

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[8][9]

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Table 1: NMR Spectroscopic Data for this compound in DMSO-d₆

NucleusChemical Shift (ppm)
¹³C159.741
¹³C155.266
¹³C148.605
¹³C141.531
¹³C122.715
¹H8.112

Data sourced from the Biological Magnetic Resonance Bank (BMRB) under entry bmse000984.[9]

Vibrational Spectroscopy (FT-IR and FT-Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, which are sensitive to the electronic structure and bonding. Theoretical calculations are often used to aid in the assignment of the observed vibrational bands.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet):

  • Sample Preparation: Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder.

  • Pellet Formation: Press the powder in a hydraulic press to form a transparent or semi-transparent pellet.

  • Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.[10]

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Experimental FT-IRExperimental FT-RamanCalculated (B3LYP/6-311++G(d,p))Assignment
348534873502NH₂ asymmetric stretching
335033523365NH₂ symmetric stretching
165516571660NH₂ scissoring
161016121618C=C stretching
156015621568C=N stretching
124012421248C-N stretching
790792798C-Cl stretching

Data adapted from the computational study by Balachandran et al. (2012).[10]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol (B145695) or water) of known concentration.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a UV-Vis spectrophotometer. Use the pure solvent as a reference.

An absorption maximum at 218 nm has been reported.[11]

Computational Chemistry Studies

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of molecules.

Tautomerism

This compound can exist in different tautomeric forms. Computational studies have investigated the relative stabilities of these tautomers. A study by Balachandran et al. focused on the N(9)H and N(7)H tautomers, providing insights into their geometries and vibrational spectra.[10][12]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.

Table 3: Calculated HOMO-LUMO Energies and Gap for this compound

ParameterEnergy (eV)
E(HOMO)-6.54
E(LUMO)-1.82
HOMO-LUMO Gap4.72

Calculated at the B3LYP/6-311++G(d,p) level of theory. Data from Balachandran et al. (2012).[10]

The HOMO is primarily localized on the purine ring, while the LUMO is distributed over the entire molecule. The HOMO-LUMO gap of 4.72 eV indicates a relatively stable electronic structure.

Logical Relationship of Computational Analysis

cluster_dft DFT Computational Analysis cluster_outputs Calculated Properties cluster_interpretation Interpretation DFT Density Functional Theory (B3LYP/6-311++G(d,p)) GeomOpt Geometry Optimization DFT->GeomOpt VibFreq Vibrational Frequency Calculation GeomOpt->VibFreq Electronic Electronic Property Calculation GeomOpt->Electronic Tautomer Tautomer Stabilities GeomOpt->Tautomer IR_Raman Theoretical IR/Raman Spectra VibFreq->IR_Raman HOMO_LUMO HOMO-LUMO Energies and Gap Electronic->HOMO_LUMO MEP Molecular Electrostatic Potential Map Electronic->MEP Reactivity Chemical Reactivity HOMO_LUMO->Reactivity Stability Molecular Stability HOMO_LUMO->Stability Transitions Electronic Transitions HOMO_LUMO->Transitions MEP->Reactivity

Computational Analysis Workflow
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would show negative potential around the nitrogen atoms of the purine ring and the amino group, indicating their nucleophilic character. The region around the hydrogen atoms of the amino group and the N-H of the purine ring would exhibit positive potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which are vital for drug-receptor binding.

Conclusion

The electronic properties of this compound are well-characterized by a combination of spectroscopic techniques and computational methods. NMR, FT-IR, and UV-Vis spectroscopy provide experimental data that, when coupled with DFT calculations, offer a detailed picture of the molecule's structure, vibrational modes, and electronic transitions. The HOMO-LUMO gap indicates good stability, and the MEP map helps to predict its reactive sites. This comprehensive understanding of the electronic landscape of this compound is invaluable for its application in the synthesis of novel therapeutic agents, enabling more targeted and efficient drug design and development.

References

Initial Investigations into the Anticancer Potential of 2-Amino-6-chloropurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chloropurine, a synthetic purine (B94841) analog, has emerged as a compound of interest in anticancer research. This technical guide provides a comprehensive overview of the initial investigations into its anticancer potential, consolidating available data on its cytotoxicity, mechanisms of action, and the signaling pathways it may modulate. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the exploration of novel purine-based therapeutic agents.

Introduction

Purine analogs represent a well-established class of antimetabolites used in cancer chemotherapy. By mimicking endogenous purines, these compounds interfere with nucleic acid synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This compound (NSC 29570) is a synthetic purine derivative that has been investigated for its potential as an anticancer agent and as a precursor for the synthesis of more complex molecules, including cyclin-dependent kinase (CDK) inhibitors. This guide summarizes the current understanding of its in vitro anticancer activity and underlying molecular mechanisms.

In Vitro Anticancer Activity

The cytotoxic effects of this compound and its derivatives have been evaluated across various human cancer cell lines. While comprehensive data for the parent compound is limited, studies on its derivatives provide insights into its potential anticancer spectrum.

Data Presentation: Cytotoxicity (IC50 Values)

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for derivatives of this compound in several cancer cell lines. It is important to note that these are not values for this compound itself but for structurally related compounds.

Compound ClassCell LineIC50 (µM)Reference
2-chloropurine arabinonucleoside derivativeU937 (Human histiocytic lymphoma)16[1]
Oleoyl hybridHTB-26 (Breast cancer)10-50
Oleoyl hybridPC-3 (Prostate cancer)10-50
Oleoyl hybridHepG2 (Hepatocellular carcinoma)10-50
Oleoyl hybridHCT116 (Colorectal carcinoma)22.4
6-chloropurine nucleoside derivativeHeLa (Cervical cancer)33[2]
6-chloropurine nucleoside derivativeHepG2 (Hepatocellular carcinoma)25[2]
6-chloropurine nucleoside derivativeSW620 (Colorectal adenocarcinoma)35[2]

Note: The NCI-60 screening data for this compound (NSC 29570) is publicly available through the NCI Developmental Therapeutics Program (DTP) data warehouse. Researchers are encouraged to access this database for detailed cytotoxicity data across the 60 human cancer cell line panel.[3][4][5][6][7][8][9][10]

Mechanisms of Anticancer Action

Initial studies suggest that the anticancer effects of this compound and its analogs are multifactorial, primarily involving the induction of apoptosis and disruption of the cell cycle.

Induction of Apoptosis

As a purine analog, this compound is believed to be incorporated into cellular metabolic pathways, leading to the synthesis of fraudulent nucleotides. This can disrupt DNA and RNA synthesis, ultimately triggering programmed cell death, or apoptosis.

Cell Cycle Arrest

Derivatives of this compound have been shown to induce cell cycle arrest, particularly at the G2/M phase.[2] This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.

Potential Signaling Pathways

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, the known mechanisms of purine analogs and the common alterations in cancer suggest potential targets. The PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism, is frequently dysregulated in cancer and is a known target for other purine-based compounds. Further investigation is warranted to determine if this compound exerts its effects through this or other key cancer-related signaling cascades.

Potential_Signaling_Pathway_Involvement Potential Signaling Pathway Involvement of this compound This compound This compound Purine_Metabolism Purine Metabolism This compound->Purine_Metabolism interferes with PI3K_Akt_Pathway PI3K/Akt Pathway (?) This compound->PI3K_Akt_Pathway potential modulation DNA_RNA_Synthesis DNA/RNA Synthesis Purine_Metabolism->DNA_RNA_Synthesis disrupts DNA_Damage DNA Damage DNA_RNA_Synthesis->DNA_Damage leads to Cell_Cycle_Checkpoints Cell Cycle Checkpoints DNA_Damage->Cell_Cycle_Checkpoints activates Apoptosis_Induction Apoptosis Induction DNA_Damage->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Cell_Cycle_Checkpoints->Cell_Cycle_Arrest

Caption: Potential mechanisms of this compound's anticancer activity.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement Seed_Cells Seed Cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add this compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan (DMSO) Incubate_4h->Dissolve_Formazan Read_Absorbance Read Absorbance (570nm) Dissolve_Formazan->Read_Absorbance Calculate_IC50 Calculate_IC50 Read_Absorbance->Calculate_IC50 Data Analysis Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow Harvest_Cells Harvest Treated Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min (dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow Harvest_Cells Harvest Cells Wash_PBS Wash with PBS Harvest_Cells->Wash_PBS Fixation Fix with 70% Ethanol Wash_PBS->Fixation Wash_PBS2 Wash with PBS Fixation->Wash_PBS2 Stain_PI Stain with PI/RNase A Wash_PBS2->Stain_PI Incubate Incubate 30 min (dark) Stain_PI->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry

References

Methodological & Application

Synthesis of 9-Alkyl Purines via 2-Amino-6-chloropurine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 9-alkyl purines, utilizing 2-amino-6-chloropurine (B14584) as a versatile starting material. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including their roles as kinase inhibitors and antiviral agents.

Application Notes

This compound is a key intermediate for the synthesis of a wide array of purine (B94841) derivatives. The N9 position of the purine ring is a common site for modification to generate compounds with therapeutic potential. Alkylation at this position can be achieved through several methods, with direct alkylation and the Mitsunobu reaction being the most prevalent. The choice of method often depends on the nature of the alkylating agent and the desired regioselectivity.

A notable class of 9-alkyl purines are the cyclin-dependent kinase (CDK) inhibitors, such as Roscovitine (Seliciclib). Roscovitine, a 2,6,9-trisubstituted purine, inhibits several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9, by competing with ATP for the kinase binding site.[1][2] This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis, making these compounds promising candidates for cancer therapy.[3] The synthesis of Roscovitine and its analogs often involves the N9-alkylation of a purine scaffold.

Experimental Protocols

Two primary methods for the N9-alkylation of this compound are detailed below. The choice of method will influence the yield and the ratio of N9 to N7 isomers.

Method 1: Direct N9-Alkylation

Direct alkylation is a straightforward method for introducing an alkyl group onto the purine ring. However, it often results in a mixture of N9 and N7 regioisomers, which may require subsequent chromatographic separation.

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base: Add a base, such as anhydrous potassium carbonate (K₂CO₃) (1.2 equivalents), to the suspension.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the purine anion.

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl (B1604629) bromide, butyl bromide, or ethyl iodide) (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate (B1210297) in hexane (B92381) or chloroform (B151607) in methanol (B129727) to separate the N9 and N7 isomers.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route for N9-alkylation, particularly when using alcohols as the alkyl source. This reaction often proceeds with good regioselectivity for the N9 position.

Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent), the desired alcohol (1.5 equivalents), and triphenylphosphine (B44618) (PPh₃) (1.5 equivalents) in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a suitable solvent (e.g., diethyl ether) prior to chromatography. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N9-alkylated product.

Data Presentation

The following tables summarize representative yields and regioselectivity for the synthesis of 9-alkyl purines from this compound using the described methods.

Table 1: Direct Alkylation of this compound

Alkyl HalideBaseSolventTemperature (°C)Total Yield (%)N9:N7 RatioReference
Cyclopropylmethyl chlorideK₂CO₃DMFRT787.0:1[4]
Cyclopropylmethyl mesylateK₂CO₃DMFRT786.5:1[4]
Benzyl bromideK₂CO₃DMFRT~70-80Major N9General Knowledge
n-Butyl bromideK₂CO₃DMF50~60-70Major N9General Knowledge

Note: Yields and ratios can vary depending on specific reaction conditions.

Table 2: Mitsunobu Reaction of this compound with Various Alcohols

AlcoholN9-Alkyl Purine Yield (%)N7-Alkyl Purine Yield (%)
Benzyl alcohol6311
Cyclopentanol5515
(Z)-2-Buten-1-ol4528
3-Buten-1-ol6513
4-Pentyn-1-ol6018

Data adapted from a study on the Mitsunobu reaction with this compound.[5]

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_methods Alkylation Methods cluster_process Processing cluster_end Products start This compound direct Direct Alkylation (Alkyl Halide, Base, Solvent) start->direct Method 1 mitsunobu Mitsunobu Reaction (Alcohol, PPh3, DEAD/DIAD) start->mitsunobu Method 2 reaction Reaction Mixture (N9 and N7 isomers) direct->reaction mitsunobu->reaction purification Chromatographic Separation reaction->purification n9_product 9-Alkyl Purine (Desired Product) purification->n9_product n7_product 7-Alkyl Purine (Byproduct) purification->n7_product

Caption: Experimental workflow for the synthesis of 9-alkyl purines.

cdk_inhibition_pathway G1 G1 Phase S S Phase G1->S CDK2/ Cyclin E, A G2 G2 Phase M M Phase G2->M CDK_Cyclin CDK/Cyclin Complexes Arrest Cell Cycle Arrest Alkyl_Purine 9-Alkyl Purine (e.g., Roscovitine) Alkyl_Purine->CDK_Cyclin Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of cell cycle progression by 9-alkyl purine CDK inhibitors.

References

Application Notes and Protocols for the Enzymatic Synthesis of 2'-Deoxyguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of 2'-deoxyguanosine (B1662781) (dGuo), a crucial component of DNA and a valuable molecule in pharmaceutical research. The synthesis route utilizes the precursor 2-amino-6-chloropurine (B14584) (ACP) in a two-step enzymatic cascade. This method offers a highly specific and efficient alternative to traditional chemical synthesis, yielding the desired β-anomer of 2'-deoxyguanosine with high purity. The process involves the transglycosylation of a deoxyribose group to ACP, followed by the conversion of the resulting intermediate to dGuo.

Introduction

2'-Deoxyguanosine is a fundamental building block for DNA synthesis and repair. Its analogs are widely used as antiviral and anticancer agents. Traditional chemical synthesis of nucleosides can be complex, often requiring multiple protection and deprotection steps, and may result in a mixture of anomers. Enzymatic synthesis provides a regio- and stereoselective approach, operating under mild reaction conditions.

The described method employs a two-enzyme system for the synthesis of 2'-deoxyguanosine from this compound. The first step is a transglycosylation reaction catalyzed by Nucleoside Deoxyribosyltransferase-II (NdRT-II) from Lactobacillus helveticus.[1][2] This enzyme transfers a deoxyribosyl group from a donor substrate, such as thymidine (B127349), to this compound, forming this compound-2'-deoxyriboside (ACPdR).[1] The second step involves the conversion of ACPdR to 2'-deoxyguanosine, catalyzed by adenosine (B11128) deaminase.[1] This enzymatic cascade provides a high-yield pathway to the target molecule.

Principle of the Method

The enzymatic synthesis of 2'-deoxyguanosine from this compound proceeds in two sequential steps:

  • Transglycosylation: Nucleoside Deoxyribosyltransferase-II (NdRT-II) catalyzes the transfer of the 2'-deoxyribosyl group from a donor nucleoside (e.g., thymidine) to the acceptor base, this compound (ACP). This reaction forms the intermediate, this compound-2'-deoxyriboside (ACPdR), and releases the donor base (e.g., thymine).

  • Conversion: Adenosine deaminase then acts on the ACPdR intermediate, catalyzing the hydrolytic deamination of the 6-chloro group to a hydroxyl group, thereby converting ACPdR into the final product, 2'-deoxyguanosine (dGuo).

Data Presentation

Table 1: Summary of Reactants and Enzymes
ComponentRoleMolar Mass ( g/mol )
This compound (ACP)Acceptor Base169.56
ThymidineDeoxyribose Donor242.23
Nucleoside Deoxyribosyltransferase-II (NdRT-II)Catalyst (Transglycosylation)Varies by preparation
Adenosine DeaminaseCatalyst (Conversion)Varies by preparation
2'-Deoxyguanosine (dGuo)Final Product267.24
Table 2: Reported Reaction Conditions and Yields
ParameterValueSource
Transglycosylation & Conversion (Whole Cell)
Substrate Concentrations20 mmol/L Thymidine, 20 mmol/L Guanosine Monophosphate (as a source for the base)[3]
Buffer30 mmol/L Phosphate (B84403) Buffer[3]
pH7.0[3]
Temperature60°C[3]
Biocatalyst5% (w/v) Brevibacterium acetylium intact cells[3]
Reaction Time6 hours[3]
Conversion Yield56.4% (of thymidine to 2'-deoxyguanosine)[3]
Purification
MethodIon Exchange Chromatography[3]
Final Purity90.2%[3]

Note: The data in Table 2 is based on a whole-cell biotransformation process which may differ in specifics from a purified enzyme system, but provides a valuable reference for reaction parameters.

Experimental Protocols

Materials and Reagents
  • This compound (ACP)

  • Thymidine

  • Recombinant Nucleoside Deoxyribosyltransferase-II (NdRT-II) from Lactobacillus helveticus

  • Recombinant Adenosine Deaminase

  • Potassium Phosphate Buffer (pH 7.0)

  • Hydrochloric Acid (for pH adjustment)

  • Sodium Hydroxide (for pH adjustment)

  • Dowex 1-X8 resin (or equivalent anion exchange resin)

  • Ammonium (B1175870) formate (B1220265) buffer (for elution)

  • HPLC system for analysis

Protocol 1: Enzymatic Synthesis of 2'-Deoxyguanosine

This protocol describes the two-step enzymatic synthesis in a single pot.

  • Reaction Mixture Preparation:

    • Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.0.

    • Dissolve thymidine and this compound in the phosphate buffer to final concentrations of 20 mM each. Ensure complete dissolution.

  • Enzymatic Reaction:

    • Add Nucleoside Deoxyribosyltransferase-II (NdRT-II) to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point of 1-5 U/mL is recommended.

    • Incubate the mixture at 50-60°C with gentle agitation.

    • Monitor the formation of the intermediate, this compound-2'-deoxyriboside (ACPdR), by HPLC. The reaction time will vary depending on the enzyme activity, but typically ranges from 4 to 8 hours.

    • Once the formation of ACPdR has plateaued, add adenosine deaminase to the reaction mixture (a starting concentration of 1-5 U/mL is recommended).

    • Continue the incubation at 37°C (the optimal temperature for many adenosine deaminases) with gentle agitation.

    • Monitor the conversion of ACPdR to 2'-deoxyguanosine by HPLC until the reaction is complete (typically 2-4 hours).

  • Reaction Termination:

    • Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzymes.

    • Centrifuge the mixture to pellet the denatured proteins.

    • Collect the supernatant containing the product.

Protocol 2: Purification of 2'-Deoxyguanosine
  • Column Preparation:

    • Prepare an anion exchange chromatography column (e.g., Dowex 1-X8) and equilibrate it with deionized water.

  • Sample Loading:

    • Adjust the pH of the supernatant from the enzymatic reaction to approximately 8.0-9.0 to ensure the product is retained on the column.

    • Load the supernatant onto the equilibrated column.

  • Washing:

    • Wash the column with deionized water to remove unbound impurities, such as thymine (B56734) and any remaining thymidine.

  • Elution:

    • Elute the bound 2'-deoxyguanosine using a gradient of ammonium formate buffer (e.g., 0 to 1 M).

    • Collect fractions and analyze them by HPLC to identify those containing the pure product.

  • Product Recovery:

    • Pool the pure fractions and lyophilize to obtain 2'-deoxyguanosine as a solid.

Visualizations

Enzymatic_Synthesis_Workflow sub sub enz enz prod prod proc proc final final Thymidine Thymidine (Deoxyribose Donor) NdRTII NdRT-II Thymidine->NdRTII ACP This compound (Acceptor Base) ACP->NdRTII ACPdR ACPdR (Intermediate) NdRTII->ACPdR Thymine Thymine (Byproduct) NdRTII->Thymine AdenosineDeaminase Adenosine Deaminase ACPdR->AdenosineDeaminase dGuo_unpurified Crude 2'-Deoxyguanosine AdenosineDeaminase->dGuo_unpurified Purification Ion Exchange Chromatography dGuo_unpurified->Purification dGuo_pure Pure 2'-Deoxyguanosine Purification->dGuo_pure

Caption: Experimental workflow for the enzymatic synthesis of 2'-deoxyguanosine.

Reaction_Pathway Thymidine Thymidine label1 NdRT-II Thymidine->label1 ACP This compound ACP->label1 ACPdR This compound- 2'-deoxyriboside label2 Adenosine Deaminase ACPdR->label2 dGuo 2'-Deoxyguanosine Thymine Thymine H2O H₂O H2O->label2 HCl HCl label1->ACPdR label1->Thymine label2->dGuo label2->HCl

Caption: Reaction pathway for the two-step synthesis of 2'-deoxyguanosine.

References

Application Notes: The Role of 2-Amino-6-chloropurine in the Synthesis of Famciclovir

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Famciclovir (B1672041) is a second-generation guanine (B1146940) analogue antiviral drug widely used for the treatment of herpes simplex virus (HSV-1 and HSV-2) and varicella-zoster virus (VZV) infections.[1][2][3] It functions as a prodrug, being rapidly converted in the body to the active antiviral agent, penciclovir (B1679225).[2][4][5] A critical starting material in the chemical synthesis of famciclovir and other related antiviral nucleoside analogues like penciclovir and valacyclovir (B1662844) is 2-Amino-6-chloropurine (B14584).[6][7] This document provides detailed application notes and protocols for the synthesis of famciclovir, highlighting the pivotal role of this key intermediate.

Synthetic Pathway Overview

The synthesis of famciclovir from this compound is a multi-step process. A common and efficient industrial route involves the N-9 alkylation of the this compound purine (B94841) ring with a suitable side-chain precursor. This is followed by a series of chemical transformations including reduction, hydrogenation to remove the chlorine atom, and finally esterification to produce the diacetate ester prodrug, famciclovir.[8][9] The chlorine atom at the 6-position is essential for the initial substitution reactions and is later removed to yield the final 2-aminopurine (B61359) structure.[7]

Famciclovir_Synthesis_Pathway cluster_start Starting Material cluster_sidechain Side-chain Introduction cluster_modification Side-chain Modification & Deprotection A This compound C N-9 Alkylated Intermediate A->C Alkylation (e.g., K2CO3, DMF) B Intermediate Side-chain (e.g., 1,2-dibromoethane) D Diol Intermediate C->D Coupling & Reduction (e.g., CH2(COOEt)2, NaBH4) E Penciclovir Precursor (2-Amino-9-substituted purine) D->E Hydrogenation (e.g., Pd/C, H2) F Famciclovir E->F Esterification (Acetic Anhydride)

Caption: General synthetic pathway for famciclovir starting from this compound.

Experimental Protocols

The following protocols are generalized representations of synthetic procedures described in the literature.[8][9][10] Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

Protocol 1: N-9 Alkylation of this compound

This protocol describes the initial step of attaching the side chain to the purine ring.

  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer and reflux condenser, add this compound (0.2 mol), anhydrous potassium carbonate (0.5 mol), and N,N-dimethylformamide (DMF, 340 ml).[9]

  • Initial Heating: Heat the mixture to 60-65°C and stir for 1 hour.[9]

  • Reagent Addition: Add 1,2-dibromoethane (B42909) (0.6 mol) to the reaction mixture.[9]

  • Reflux: Increase the temperature to reflux the mixture and maintain for approximately 24 hours.[9]

  • Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Isolation: Concentrate the filtrate by distillation under reduced pressure. Dissolve the resulting residue in methanol (B129727) (170 ml) and cool the solution to 0-5°C for 4 hours to crystallize the product.[9]

  • Purification: Collect the precipitate by filtration and wash with cold methanol to yield the N-9 alkylated intermediate.

Protocol 2: Synthesis of Diol Intermediate

This protocol outlines the formation and reduction of the side chain.

  • Dissolution: Dissolve the N-9 alkylated intermediate (0.013 mol) from Protocol 1 in dichloromethane (B109758) (350 ml) in a suitable flask.[9]

  • Reduction: Add sodium borohydride (B1222165) (NaBH₄, 0.046 mol) followed by methanol (95 ml).[9]

  • Reaction: Stir the mixture at room temperature (20-25°C) for 2 hours.[9]

  • Quenching and Extraction: Dilute the reaction with water (150 ml). Separate the organic layer. Cool the aqueous layer in an ice bath.

  • Neutralization and Precipitation: Slowly add hydrochloric acid (25-30%) to the aqueous layer until the solution is neutral (pH ~7), which will cause the product to precipitate.[9]

  • Isolation: Collect the precipitated diol by filtration, wash with cold brine, and dry under vacuum.[9]

Protocol 3: Hydrogenation and Esterification to Famciclovir

This final stage involves the removal of the chloro group and esterification to yield famciclovir.

  • Hydrogenation Setup: Dissolve the diol intermediate (9.2 mmol) from Protocol 2 in a mixture of ethyl acetate (B1210297) (200 ml) and ethanol (B145695) (100 ml) within a high-pressure reactor (autoclave).[9]

  • Catalyst Addition: Add 5% Palladium on carbon (Pd/C, 5 g) and triethylamine (B128534) (12 g).[9][10]

  • Hydrogenation Reaction: Pressurize the reactor with hydrogen gas (approx. 0.8 MPa) and heat to 55°C for 4 hours, or until hydrogen uptake ceases.[9]

  • Catalyst Removal: Cool the reaction mixture and remove the Pd/C catalyst by filtration.

  • Esterification: To the filtrate, add anhydrous sodium carbonate (3.4 g) and proceed with acetylation using a suitable acetylating agent (e.g., acetic anhydride).[10]

  • Final Isolation and Purification: After the reaction is complete, perform a work-up which may involve washing with water and brine. The crude product is then isolated. Recrystallize the crude famciclovir from a solvent system such as ethyl acetate/n-hexane to obtain the final product with high purity.[10]

Experimental_Workflow start Start: Reagents step1 Step 1: N-9 Alkylation (this compound + Side-chain) Reflux for 24h start->step1 workup1 Work-up & Isolation (Filter, Concentrate, Crystallize) step1->workup1 step2 Step 2: Reduction (Intermediate + NaBH4) Stir for 2h workup1->step2 workup2 Work-up & Isolation (Extract, Neutralize, Precipitate) step2->workup2 step3 Step 3: Hydrogenation (Diol + Pd/C, H2) 4h at 55°C workup2->step3 step4 Step 4: Esterification (Acetylation) step3->step4 purify Final Purification (Recrystallization) step4->purify end_node End: Pure Famciclovir purify->end_node

Caption: A typical experimental workflow for the multi-step synthesis of famciclovir.

Quantitative Data Summary

The efficiency of the synthesis can vary depending on the specific reagents and conditions used. The table below summarizes reported yields and purity for key steps in the synthesis of this compound and its conversion to famciclovir.

Synthesis StepStarting Material(s)Reported YieldReported PurityReference(s)
Synthesis of this compoundGuanine, Phosphorus oxychloride30-54%-[6][7][11]
Improved Synthesis of this compoundEthyl cyanoacetate, Formamidine HCl91.8%99.2%[6]
N-9 Alkylation (Intermediate)This compound, 1,2-dibromoethane95%-[9]
Formation of Diol IntermediateN-9 Alkylated Intermediate80%-[9]
Overall Synthesis of FamciclovirGuanine (via this compound)~29%-[8]
Final Recrystallization of FamciclovirCrude Famciclovir>90% (recovery)99.8%[10]

Mechanism of Action

Famciclovir exerts its antiviral effect after being metabolized to penciclovir. The mechanism is highly selective for virus-infected cells.

  • Prodrug Conversion: After oral administration, famciclovir is absorbed and rapidly converted to penciclovir through first-pass metabolism in the liver and intestinal wall.[4]

  • Viral-Specific Activation: In cells infected with a herpes virus, the viral enzyme thymidine (B127349) kinase (TK) recognizes penciclovir and phosphorylates it to penciclovir monophosphate. This step is critical for selectivity, as penciclovir is a poor substrate for the corresponding host cell enzyme.[3][5]

  • Conversion to Active Form: Host cell kinases further phosphorylate the monophosphate form to the active penciclovir triphosphate.[3][4]

  • Inhibition of Viral DNA Synthesis: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[2][3] This action effectively halts the replication of viral DNA, thereby preventing the proliferation of the virus.[2][4]

Famciclovir_MoA cluster_body Human Body cluster_cell Virus-Infected Cell cluster_viral_rep Viral Replication Famciclovir Famciclovir (Oral Prodrug) Penciclovir Penciclovir Famciclovir->Penciclovir First-pass Metabolism PCV Penciclovir Penciclovir->PCV Enters Cell PCV_MP Penciclovir Monophosphate PCV->PCV_MP Viral Thymidine Kinase (TK) PCV_TP Penciclovir Triphosphate (Active Form) PCV_MP->PCV_TP Host Cell Kinases Inhibition INHIBITION PCV_TP->Inhibition DNA_Polymerase Viral DNA Polymerase Replication Viral DNA Synthesis DNA_Polymerase->Replication Inhibition->DNA_Polymerase

Caption: Mechanism of action for famciclovir, from prodrug to inhibition of viral replication.

References

Application Notes: 2-Amino-6-chloropurine as a Key Intermediate in the Synthesis of Penciclovir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-amino-6-chloropurine (B14584) as a crucial intermediate in the synthesis of the antiviral drug penciclovir (B1679225). This document outlines the prevalent synthetic strategies, provides detailed experimental protocols for key reactions, and presents quantitative data to facilitate comparison and optimization of synthetic routes.

Introduction

Penciclovir is a guanosine (B1672433) analogue antiviral drug effective against various herpesvirus infections. A common and critical starting material for its synthesis is this compound. The core of the synthesis involves the N9-alkylation of the purine (B94841) ring with a suitable acyclic side chain, followed by hydrolysis of the 6-chloro group to a hydroxyl group to form the final guanine (B1146940) analogue.

A significant challenge in this synthesis is controlling the regioselectivity of the alkylation step, as alkylation can occur at both the N9 and N7 positions of the purine ring. The desired product for penciclovir synthesis is the N9-alkylated isomer. These notes will detail two primary methods to address this challenge: a direct alkylation approach and a more regioselective Mitsunobu reaction approach utilizing a protected this compound.

Synthetic Strategies

There are two main strategies for the N9-alkylation of this compound for penciclovir synthesis:

  • Direct N9-Alkylation: This method involves the direct reaction of this compound with a halogenated or sulfonylated side-chain precursor in the presence of a base. While straightforward, this approach often yields a mixture of N9 and N7 isomers, necessitating careful purification.

  • Mitsunobu Reaction with a Protected Purine: To overcome the regioselectivity issue, a more refined approach involves the use of a bis-Boc protected this compound. This protection enhances the solubility of the purine in organic solvents and sterically hinders N7-alkylation, leading to a high yield of the desired N9 isomer.

The overall synthetic pathway can be visualized as follows:

Penciclovir_Synthesis_Overview cluster_0 Alkylation Step A This compound C N9-Alkylated Intermediate (9-substituted-2-amino-6-chloropurine) A->C Direct Alkylation or Mitsunobu Reaction B Side-chain Precursor B->C D Penciclovir C->D Hydrolysis

Figure 1: Overview of Penciclovir Synthesis from this compound.

Data Presentation

The choice of synthetic route significantly impacts the yield and purity of the final product. The following tables summarize quantitative data from representative experiments.

Table 1: Comparison of N9-Alkylation Methods

MethodPurine SubstrateSide-chainReagentsSolventN9:N7 RatioYield of N9 IsomerReference
Direct AlkylationThis compound5-(2-iodoethyl)-1,3-dioxaneK₂CO₃DMF< 6:1Variable[1]
Modified Direct AlkylationThis compoundModified Side-chain--~10:1-[1]
Mitsunobu ReactionBis-Boc-2-amino-6-chloropurine5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxanePPh₃, DNADAnhydrous THF> 50:1 (N7 not detected)92%[1]

Table 2: Yields of Key Steps in the Mitsunobu Route

StepProductStarting MaterialsYield
ProtectionBis-Boc-2-amino-6-chloropurineThis compound, Boc₂O95.5%
N9-Alkylation9-substituted-bis-Boc-2-amino-6-chloropurineBis-Boc-2-amino-6-chloropurine, side-chain alcohol92%
HydrolysisPenciclovir9-substituted-2-amino-6-chloropurine intermediate82-97%

Experimental Protocols

The following are detailed protocols for the key experiments in the synthesis of penciclovir via the highly regioselective Mitsunobu reaction pathway.

Protocol 1: Synthesis of Bis-Boc-2-amino-6-chloropurine (Protection Step)

This protocol describes the protection of the amino group of this compound, which significantly improves its solubility and regioselectivity in the subsequent alkylation.

Protection_Workflow A Dissolve this compound and DMAP in THF B Add Boc₂O solution dropwise at 0°C A->B C Stir at room temperature overnight B->C D Filter and dry the product C->D

Figure 2: Workflow for the synthesis of Bis-Boc-2-amino-6-chloropurine.

Materials:

  • This compound

  • 4,4-dimethylaminopyridine (DMAP)

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen atmosphere

Procedure:

  • To a solution of this compound in anhydrous THF, add a catalytic amount of DMAP.

  • Cool the mixture to 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of Boc₂O in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • A large amount of white solid will form.

  • Filter the reaction mixture and dry the solid under vacuum to obtain bis-Boc-2-amino-6-chloropurine.[1]

Protocol 2: N9-Alkylation via Mitsunobu Reaction

This protocol details the highly regioselective coupling of the protected purine with the penciclovir side-chain precursor.

Mitsunobu_Workflow A Combine Bis-Boc-2-amino-6-chloropurine, side-chain alcohol, and PPh₃ in THF at 0°C B Add DNAD dropwise A->B C Stir at room temperature for 1-8 hours B->C D Evaporate solvent C->D E Dissolve in cyclohexane (B81311) and filter D->E F Evaporate filtrate to obtain product E->F

Figure 3: Workflow for the Mitsunobu N9-alkylation.

Materials:

  • Bis-Boc-2-amino-6-chloropurine (1.0 equivalent)

  • 5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxane (side-chain alcohol, 1.1 equivalent)

  • Triphenylphosphine (B44618) (PPh₃, 1.1 equivalent)

  • Di-p-nitrobenzyl azodicarboxylate (DNAD) (1.1 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexane

  • Nitrogen atmosphere

Procedure:

  • Add bis-Boc-2-amino-6-chloropurine to a solution of the side-chain alcohol and PPh₃ in anhydrous THF under a nitrogen atmosphere at 0 °C.[1]

  • Treat the resulting solution with DNAD dropwise.[1]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1 to 8 hours.[1]

  • Evaporate the solvent under reduced pressure.[1]

  • Dissolve the residue in cyclohexane. The triphenylphosphine oxide byproduct will precipitate.[1]

  • Filter off the precipitate.[1]

  • Evaporate the filtrate under reduced pressure to obtain the desired N9-alkylated product.[1]

Protocol 3: Hydrolysis to Penciclovir

This final step involves the deprotection of the side chain and the conversion of the 6-chloro group to a hydroxyl group.

Hydrolysis_Workflow A Dissolve N9-alkylated intermediate in THF and 2M HCl B Stir at 70°C for 2 hours, then reflux for 2 hours A->B C Evaporate THF B->C D Neutralize with 10% NaOH C->D E Filter, wash, and dry the product (Penciclovir) D->E

Figure 4: Workflow for the final hydrolysis to Penciclovir.

Materials:

  • 9-substituted-2-amino-6-chloropurine intermediate (e.g., the product from Protocol 2 after Boc deprotection, or the direct alkylation product)

  • Tetrahydrofuran (THF)

  • 2M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Acetone (B3395972)

  • Water

Procedure:

  • Dissolve the N9-alkylated intermediate in a mixture of THF and 2M aqueous HCl.[1]

  • Stir the mixture for 2 hours at 70 °C, and then heat to reflux for an additional 2 hours.[1]

  • Evaporate the THF under reduced pressure.[1]

  • Neutralize the remaining aqueous solution by adding 10% aqueous NaOH solution. A large amount of off-white solid will form.[1]

  • Filter the solid, wash with acetone and then water.[1]

  • Dry the solid under vacuum to yield penciclovir.[1]

Conclusion

This compound is a versatile and essential intermediate for the synthesis of penciclovir. While direct alkylation methods are feasible, they often suffer from poor regioselectivity, leading to challenging purification and lower yields of the desired N9-isomer. The use of a bis-Boc protected this compound in a Mitsunobu reaction offers a highly efficient and regioselective alternative, providing a practical and high-yield route to the key N9-alkylated intermediate. The subsequent hydrolysis proceeds in high yield to afford the final penciclovir product. These protocols and data provide a solid foundation for researchers and drug development professionals working on the synthesis of penciclovir and related antiviral compounds.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-6-chloropurine (B14584), a critical intermediate in the synthesis of various antiviral nucleoside analogues. The described method utilizes reverse-phase chromatography with UV detection, providing a reliable and accurate means for purity assessment and quality control. An alternative mobile phase for mass spectrometry (MS) compatibility is also presented.

Introduction

This compound, also known as 6-chloroguanine, is a key starting material in the manufacturing of important antiviral drugs.[1][2][3] Accurate and precise analytical methods are therefore essential to ensure the purity and quality of this intermediate, which directly impacts the safety and efficacy of the final active pharmaceutical ingredients. This document provides a detailed protocol for a reverse-phase HPLC method suitable for the analysis of this compound in research and drug development settings.

Chromatographic Conditions

Two primary methods are presented. Method 1 is a standard reverse-phase HPLC method with UV detection. Method 2 is an adaptation for compatibility with mass spectrometry.

Table 1: HPLC Method Parameters

ParameterMethod 1Method 2 (MS-Compatible)
Stationary Phase TSK-gel ODS-80TM (150 x 4.6 mm, 5 µm) or equivalent C18 column[1]Newcrom R1 or equivalent reverse-phase column[4]
Mobile Phase Aqueous Buffer / Methanol (B129727) (75:25, v/v)[1]Acetonitrile / Water with 0.1% Formic Acid[4]
Flow Rate 1.0 mL/min[1]1.0 mL/min
Injection Volume 10 µL10 µL
Column Temperature AmbientAmbient
Detection UV at 254 nm[1]UV or MS Detector
Run Time Approximately 10 minutesApproximately 10 minutes

Experimental Protocols

Reagents and Materials
  • This compound reference standard (>98% purity)[5]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (or Formic Acid for MS-compatible method)

  • Volumetric flasks and pipettes

  • HPLC vials

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a suitable solvent (e.g., a small amount of methanol, then dilute with the mobile phase) in a 100 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to the mark with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve and dilute the sample in the mobile phase to a final concentration within the calibration range of the standard solutions.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC System Setup and Operation
  • Set up the HPLC system according to the parameters outlined in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solutions to establish a calibration curve.

  • Inject the prepared sample solutions.

  • After analysis, flush the column with a high percentage of organic solvent (e.g., 80% methanol or acetonitrile) to remove any strongly retained impurities.

Data Presentation

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value (Example)
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20004500
Repeatability (%RSD) ≤ 2.0% for 6 injections0.8%

Table 3: Quantitative Data Summary (Example)

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Purity (%)
Standard 15.4215023410.0N/A
Standard 25.4130156720.0N/A
Sample 15.4322543215.099.5
Sample 25.4221890114.699.2

Note: The expected retention time for this compound is approximately 5.4 minutes under the conditions of Method 1.[1]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection System_Setup HPLC System Setup Equilibration Column Equilibration System_Setup->Equilibration Equilibration->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Reporting Report Generation Quantification->Reporting

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is suitable for the routine analysis of this compound. The method is simple, accurate, and robust, making it a valuable tool for quality control in research and manufacturing environments. For applications requiring mass spectrometric detection, the alternative mobile phase provides a compatible solution.

References

One-Step Synthesis of 2-Amino-6-chloropurine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-step synthesis of 2-Amino-6-chloropurine (B14584), a crucial intermediate in the manufacturing of antiviral and anticancer drugs. The following sections outline a high-yield synthetic method, present comparative data on various synthetic routes, and offer a detailed experimental workflow.

Comparative Analysis of Synthetic Methods

Several methods for the synthesis of this compound have been reported. The choice of method often depends on factors such as desired yield, purity, cost of reagents, and scalability. The following table summarizes quantitative data from various synthetic routes.

Synthetic Method Starting Material(s) Key Reagents Reported Yield (%) Reported Purity (%) Reference
Direct Chlorination of GuanineGuaninePhosphorus oxychloride, Tetraethylamine chloride, Acetonitrile72.1≥ 98 (HPLC)[1]
Chlorination of Diacylated Guanine2,9-DiacetylguaninePhosphorus oxychloride55 - 75Not specified[2][3]
Synthesis from Pyrimidine Derivative4-chloro-5,6-dinitropyrimidine-2-amineTrimethyl orthoformate or Triethyl orthoformate93.799.4 (HPLC)[3]
Synthesis from Ethyl CyanoacetateEthyl cyanoacetate, Chloroformamidine hydrochloride, Liquid ammoniaFormic acid89.63 - 91.9599.09 - 99.76[4]
Oxidation, Chlorination, and Reduction of GuanineGuanineOxidant, Chlorinating agent, Reducing agent58 - 8298.5 - 99.9[5]

Recommended One-Step Synthesis Protocol

This protocol is based on the direct chlorination of guanine, offering a balance of high yield and a straightforward, one-step procedure.[1]

Materials and Reagents
  • Guanine

  • Phosphorus oxychloride (POCl₃)

  • Tetraethylamine chloride

  • Acetonitrile

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • pH meter

  • Büchner funnel and flask

  • Vacuum pump

  • Standard laboratory glassware

Experimental Workflow Diagram

SynthesisWorkflow Reagents Guanine, Tetraethylamine chloride, Acetonitrile ReactionMixture Reaction Mixture Reagents->ReactionMixture Mix AddPOCl3 Add POCl₃ ReactionMixture->AddPOCl3 Reflux Heat to Reflux AddPOCl3->Reflux Cooling Cool Reaction Reflux->Cooling Hydrolysis Hydrolyze with NaOH solution Cooling->Hydrolysis Neutralization Neutralize with HCl Hydrolysis->Neutralization Precipitation Precipitation of Product Neutralization->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry Product Filtration->Drying FinalProduct This compound Drying->FinalProduct

Caption: One-step synthesis workflow for this compound.

Step-by-Step Procedure
  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guanine, tetraethylamine chloride, and acetonitrile.

  • Addition of Chlorinating Agent: While stirring, slowly add phosphorus oxychloride to the mixture using a dropping funnel.

  • Reaction: Heat the mixture to reflux and maintain for a specified period (e.g., 4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Hydrolysis: Carefully pour the cooled reaction mixture into a beaker containing a solution of sodium hydroxide in water. Heat the mixture (e.g., to 80°C) for a period to ensure complete hydrolysis.[2]

  • Neutralization and Precipitation: Cool the mixture and adjust the pH to 7 using a 10% hydrochloric acid solution. The product will precipitate out of the solution.[2]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with deionized water.

  • Drying: Dry the purified product under vacuum to obtain this compound as a white powder.

Characterization

The chemical structure of the synthesized this compound should be confirmed using analytical techniques such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The purity of the final compound can be determined by High-Performance Liquid Chromatography (HPLC).[1]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

References

Application Notes and Protocols: Chlorination of Guanine using Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chlorination of guanine (B1146940) to produce 2-amino-6-chloropurine (B14584), a key intermediate in the synthesis of various antiviral and anticancer drugs. The primary reagent discussed is phosphorus oxychloride (POCl₃), a powerful and widely used chlorinating agent for this transformation.

Application Notes

The chlorination of guanine at the C6 position is a fundamental reaction in medicinal chemistry, enabling the synthesis of a wide range of purine (B94841) derivatives. Phosphorus oxychloride is a common reagent for this conversion; however, the reaction is often complicated by the low solubility of guanine.[1] Various strategies have been developed to address this, including the use of co-solvents, catalysts, and intermediate protection steps.

The reaction mechanism is believed to involve the formation of a Vilsmeier-type reagent when dimethylformamide (DMF) is used as a solvent or co-solvent. This intermediate then facilitates the chlorination.[2] In some protocols, the 2-amino group of guanine is first protected, for example, by acetylation, to improve solubility and reaction outcomes, though this adds extra steps to the synthesis.[1][3] The choice of solvent, catalyst, and reaction conditions significantly impacts the yield and purity of the final product, this compound. Common solvents include dichloroethane and acetonitrile, while quaternary ammonium (B1175870) salts can be employed as phase transfer catalysts to enhance the reaction rate and yield.[1][4]

Post-reaction workup is critical and typically involves careful quenching of the excess POCl₃ with ice water, followed by neutralization and purification of the product.[5] The intermediate formed during the reaction may require hydrolysis to yield the final desired product.[1][2]

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the chlorination of guanine using phosphorus oxychloride.

Guanine (equiv.)POCl₃ (equiv.)Solvent(s)Catalyst/AdditiveTemperature (°C)Time (h)Yield (%)Reference
10.7 - 2.5Dichloroethane, DMF-45-9010-19Not specified[1]
1Not specifiedAcetonitrileTetraethylammonium (B1195904) chlorideNot specifiedNot specified72.1[4]
1Not specified1,2-Dichloroethane, DMF-20-30Not specified~55[2]
Not specifiedNot specifiedNot specifiedPhase transfer catalystNot specifiedNot specified30-42[1]
Not specifiedNot specifiedNot specified(via diacetyl guanine)Not specifiedNot specified55-75[1]

Experimental Protocols

Protocol 1: Chlorination in Dichloroethane and DMF

This protocol is based on a method described in a patent application.[1]

Materials:

  • Guanine

  • Dichloroethane

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Water

  • Liquid alkali (e.g., NaOH solution)

  • Acid (e.g., HCl)

  • Reaction vessel with stirring and temperature control

  • Dropping funnel

Procedure:

Chlorination Step:

  • To the reaction vessel, add dichloroethane (3-10 parts by weight relative to guanine) and guanine (1 part by weight).

  • Begin stirring and add dimethylformamide (2-6 parts by weight relative to guanine).

  • Heat the mixture to 45-80 °C.

  • Slowly add phosphorus oxychloride (0.7-2.5 parts by weight relative to guanine) dropwise to the reaction mixture.

  • After the addition is complete, maintain the temperature for 2-4 hours.

  • Increase the temperature to 60-90 °C and continue stirring for 8-15 hours.

  • Cool the reaction mixture to 15-45 °C.

  • Perform a solid-liquid separation to obtain the chloride intermediate and the mother liquor.

Hydrolysis Step:

  • To a new reaction vessel containing the chloride intermediate, add water.

  • Cool the mixture to 10-30 °C.

  • Dropwise, add liquid alkali to adjust the pH of the solution to 3.0-5.0.

  • Heat the mixture to 55-75 °C and stir for 4-8 hours.

  • Add acid to adjust the pH to 0-1.0 and react for another 2-5 hours.

  • Centrifuge the mixture to collect the crude this compound.

Protocol 2: One-Step Synthesis using a Phase Transfer Catalyst

This protocol utilizes a phase transfer catalyst to facilitate the reaction in acetonitrile.[4]

Materials:

  • Guanine

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile

  • Tetraethylammonium chloride

  • Standard reaction and workup equipment

Procedure:

  • In a suitable reaction vessel, suspend guanine in acetonitrile.

  • Add tetraethylammonium chloride to the suspension.

  • Add phosphorus oxychloride to the mixture.

  • Heat the reaction mixture and monitor its progress by a suitable method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and perform an appropriate aqueous workup.

  • Isolate the crude product and purify as necessary (e.g., by recrystallization). The reported yield for this method is 72.1% with a purity of ≥98%.[4]

Visualizations

Chlorination_Workflow Overall Synthesis Workflow Guanine Guanine Chlorination Chlorination with POCl₃ in Dichloroethane/DMF Guanine->Chlorination Intermediate Chloride Intermediate Chlorination->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Crude_Product Crude this compound Hydrolysis->Crude_Product Purification Purification Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Reaction_Mechanism Proposed Reaction Mechanism with DMF cluster_vilsmeier Vilsmeier Reagent Formation cluster_chlorination Chlorination of Guanine DMF Dimethylformamide (DMF) O H-C-N(CH₃)₂ Vilsmeier Vilsmeier Reagent [Cl-CH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier + POCl₃ POCl3 Phosphorus Oxychloride O Cl-P(Cl)₂ Guanine_Vilsmeier Guanine + Vilsmeier Reagent Vilsmeier->Guanine_Vilsmeier Guanine Guanine (enol form) 6-hydroxyl group Guanine->Guanine_Vilsmeier Chlorinated_Intermediate Chlorinated Intermediate Guanine_Vilsmeier->Chlorinated_Intermediate Product This compound Chlorinated_Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack type reaction mechanism.

References

Application Notes and Protocols for the Purification of 2-Amino-6-chloropurine Derivatives Using Solid-Supported Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloropurine (B14584) is a critical starting material and key intermediate in the synthesis of a diverse range of biologically active purine (B94841) derivatives. These derivatives are foundational scaffolds for therapeutics targeting a variety of diseases, including cancers and viral infections. For instance, they are precursors to potent cyclin-dependent kinase (CDK) inhibitors like Roscovitine (Seliciclib) and antiviral agents. The synthesis of libraries of these derivatives often results in complex mixtures, including regioisomers and unreacted starting materials. Traditional purification methods like column chromatography can be time-consuming and labor-intensive. Solid-supported reagents, including scavenger resins and solid-phase extraction (SPE) cartridges, offer a streamlined and efficient alternative for the purification of these valuable compounds.

These application notes provide detailed protocols for the purification of this compound derivatives using solid-supported reagents, enabling higher throughput and cleaner products for downstream applications in drug discovery and development.

Application Note 1: Purification of N-Alkylated this compound Derivatives

Background

The alkylation of this compound can lead to a mixture of N7 and N9 regioisomers. The separation of these isomers is crucial as their biological activities can differ significantly. Solid-supported reagents provide a chemoselective method for the high-throughput purification of the desired N9 regioisomers.

Method 1: Ion-Exchange Chromatography

A strongly acidic cation exchange resin, such as AG/Dowex-50W-X8, can be effectively used to scavenge the more basic N7 isomer, allowing the desired N9 isomer to be isolated by simple filtration.

Method 2: Alumina (B75360) Adsorption

Passing the reaction mixture through a pad of acidic alumina can also selectively retain the N7 isomer, providing the N9 isomer in the filtrate with high purity.

Expected Results

Based on studies of 6,9-disubstituted purine library synthesis, these methods can provide the desired N9 regioisomers in moderate yields with high purities, often exceeding 90%.[1][2]

Product TypeSolid-Supported ReagentPurity of N9 IsomerReference
N-alkylated this compoundAG/Dowex-50W-X8 Resin>90%[1][2]
N-alkylated this compoundAcidic Alumina>90%[1][2]

Experimental Protocols

Protocol 1: Purification of N9-Alkylated this compound using a Strong Cation Exchange (SCX) Resin

This protocol is based on the chemoselective purification method described for the synthesis of 6,9-disubstituted purine libraries.[1][2]

1. Materials:

  • Crude reaction mixture containing N7 and N9-alkylated this compound derivatives in an organic solvent (e.g., DMF, CH2Cl2).

  • Strong Cation Exchange (SCX) resin (e.g., AG/Dowex-50W-X8, or silica-bound sulfonic acid).

  • Methanol (B129727) (MeOH).

  • 2 M Ammonia (B1221849) in Methanol.

  • Glass fritted funnel or SPE cartridge.

  • Rotary evaporator.

2. Procedure:

  • Resin Preparation: If using loose resin, prepare a slurry in methanol and pack it into a glass fritted funnel or an empty SPE cartridge. Wash the resin bed with 3-5 column volumes of methanol.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the reaction solvent or methanol. Load the solution onto the pre-conditioned SCX resin bed.

  • Washing: Wash the resin bed with 3-5 column volumes of methanol to elute the less basic N9-alkylated product. The more basic N7 isomer will be retained on the resin.

  • Product Collection: Collect the filtrate from the loading and washing steps.

  • Solvent Removal: Concentrate the collected filtrate under reduced pressure using a rotary evaporator to obtain the purified N9-alkylated this compound derivative.

  • (Optional) Elution of N7 Isomer: The retained N7 isomer can be eluted from the resin by washing with 3-5 column volumes of 2 M ammonia in methanol.

Protocol 2: General Purification of this compound Derivatives using Scavenger Resins

This protocol provides a general workflow for removing common impurities from the synthesis of this compound derivatives using appropriate scavenger resins.

1. Materials:

  • Crude reaction mixture containing the desired this compound derivative and impurities (e.g., excess electrophile, acidic or basic byproducts).

  • Appropriate scavenger resin (see table below).

  • Reaction solvent (e.g., DCM, THF, DMF).

  • Filtration apparatus.

  • Rotary evaporator.

Impurity to be RemovedScavenger Resin TypeFunctional Group
Excess primary/secondary amineIsocyanate Resin-NCO
Excess acid chloride/isocyanateAmine Resin (e.g., Tris-amine)-NH2
Excess acidBasic Resin (e.g., Carbonate)-CO3^2-
Excess baseAcidic Resin (e.g., Sulfonic acid)-SO3H

2. Procedure:

  • Reaction Quenching: Upon completion of the reaction, add the appropriate scavenger resin to the reaction mixture. A general guideline is to use 2-4 equivalents of the scavenger resin relative to the excess reagent to be scavenged.

  • Scavenging: Stir the mixture at room temperature for 2-16 hours. The progress of scavenging can be monitored by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Product Isolation: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified this compound derivative.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for N9-Alkylated Purine Purification

experimental_workflow start Crude Reaction Mixture (N7 and N9 Isomers) spe Load onto SCX Resin Cartridge start->spe wash Wash with Methanol spe->wash elute_n7 Elute with 2M NH3 in MeOH spe->elute_n7 Retained on Resin collect_n9 Collect Filtrate (N9 Isomer) wash->collect_n9 evaporate Solvent Evaporation collect_n9->evaporate product Purified N9-Alkylated This compound Derivative evaporate->product n7_isomer N7 Isomer (optional recovery) elute_n7->n7_isomer

Caption: Workflow for the purification of N9-alkylated purines.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

Many this compound derivatives are precursors to potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. An example is Roscovitine (Seliciclib), a 2,6,9-trisubstituted purine, which inhibits CDK2, CDK7, and CDK9.

cdk_pathway cluster_G1 G1 Phase cluster_S S Phase cyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb cyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb p-Rb cyclinE Transcription of Cyclin E E2F->cyclinE cyclinE_CDK2 Cyclin E / CDK2 cyclinE->cyclinE_CDK2 activates DNA_synthesis DNA Synthesis cyclinE_CDK2->DNA_synthesis promotes Roscovitine Roscovitine (this compound derivative) Roscovitine->cyclinE_CDK2 inhibits

Caption: Inhibition of the CDK pathway by a purine derivative.

Antiviral Mechanism of Action of Purine Analogs

Derivatives of this compound are also used to synthesize antiviral drugs like ganciclovir. These drugs act as nucleoside analogs, interfering with viral DNA synthesis.

antiviral_mechanism Ganciclovir Ganciclovir (Purine Analog) ViralKinase Viral Kinase (e.g., HSV-TK, CMV-UL97) Ganciclovir->ViralKinase Substrate for Ganciclovir_MP Ganciclovir Monophosphate ViralKinase->Ganciclovir_MP phosphorylates CellularKinases Cellular Kinases Ganciclovir_MP->CellularKinases Ganciclovir_TP Ganciclovir Triphosphate CellularKinases->Ganciclovir_TP ViralDNAPolymerase Viral DNA Polymerase Ganciclovir_TP->ViralDNAPolymerase Competitive Inhibitor of dGTP ViralDNA Viral DNA Elongation ViralDNAPolymerase->ViralDNA incorporates into Termination Chain Termination ViralDNA->Termination leads to

Caption: Antiviral mechanism of a purine analog.

References

Application Notes and Protocols for Enzymatic Assays Involving 2-Amino-6-chloropurine riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloropurine riboside, also known as 6-Chloroguanosine, is a synthetic nucleoside analog of guanosine.[1] Its structural similarity to endogenous nucleosides allows it to serve as a valuable tool in biochemical and pharmacological research. This document provides detailed application notes and experimental protocols for enzymatic assays involving this compound riboside, focusing on its use as a substrate for adenosine (B11128) deaminase (ADA) and as a precursor in enzymatic synthesis. This compound is utilized in the study of nucleic acid metabolism, the development of antiviral therapies, and as an intermediate in the synthesis of other modified nucleosides.[1]

Application 1: Substrate for Adenosine Deaminase (ADA) Activity Assay

Background:

Adenosine deaminase (ADA) is a key enzyme in purine (B94841) metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively.[2][3] Altered ADA levels are associated with various diseases, including severe combined immunodeficiency (SCID) and certain cancers.[2][3] this compound riboside has been identified as a substrate for ADA, which catalyzes its conversion to inosine. This reaction can be monitored to determine ADA activity.

Principle:

The enzymatic assay for ADA activity using this compound riboside is based on the spectrophotometric measurement of the decrease in absorbance at a specific wavelength as the substrate is converted to the product, inosine. Alternatively, the formation of inosine can be monitored using high-performance liquid chromatography (HPLC).

Quantitative Data
ParameterValueEnzyme SourceReference
Substrate This compound riboside--
Enzyme Adenosine Deaminase (ADA)Bovine SpleenReview Article
Product Inosine-Review Article
Km Not explicitly found for this compound riboside--
Detection Method Spectrophotometry or HPLC-General Knowledge
Experimental Protocol: Spectrophotometric ADA Assay

Materials:

  • This compound riboside (Substrate)

  • Adenosine Deaminase (e.g., from bovine spleen)

  • 50 mM Phosphate (B84403) Buffer, pH 7.4

  • UV-transparent 96-well microplates or quartz cuvettes

  • Microplate reader or spectrophotometer capable of reading UV wavelengths

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound riboside in 50 mM phosphate buffer (pH 7.4). The concentration should be optimized based on preliminary experiments, but a starting point of 1 mM can be used.

    • Prepare a series of dilutions of the substrate stock solution to determine the optimal concentration.

    • Reconstitute or dilute the ADA enzyme in cold phosphate buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Execution:

    • Pipette 180 µL of the this compound riboside solution into each well of a UV-transparent 96-well plate.

    • Include a blank control with buffer only.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the ADA enzyme solution to each well.

    • Immediately measure the absorbance at an appropriate wavelength (e.g., 265 nm, where the substrate and product have different extinction coefficients) in kinetic mode for 10-30 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔAbs/min).

    • The ADA activity can be calculated using the Beer-Lambert law, provided the molar extinction coefficients of the substrate and product at the measurement wavelength are known.

Experimental Workflow

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock (this compound riboside) add_substrate Add Substrate to Plate prep_substrate->add_substrate prep_enzyme Prepare Enzyme Solution (Adenosine Deaminase) add_enzyme Add Enzyme to Initiate prep_enzyme->add_enzyme prep_buffer Prepare Assay Buffer (50 mM Phosphate, pH 7.4) prep_buffer->add_substrate pre_incubate Pre-incubate at 37°C add_substrate->pre_incubate pre_incubate->add_enzyme measure Kinetic Absorbance Reading add_enzyme->measure calc_rate Calculate Rate (ΔAbs/min) measure->calc_rate calc_activity Calculate ADA Activity calc_rate->calc_activity cluster_pathway Purine Metabolism ACPR This compound riboside Inosine Inosine ACPR->Inosine Adenosine Deaminase (ADA) Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase (PNP) Nucleotides Nucleotide Pool (IMP, GMP, AMP) Inosine->Nucleotides Salvage Pathway Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Hypoxanthine->Nucleotides Salvage Pathway UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-6-chloropurine (B14584) synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the yield of my this compound synthesis low when using guanine (B1146940) as a starting material?

A1: Low yields when starting from guanine are often attributed to its poor solubility and reactivity in many organic solvents. This can lead to incomplete reactions and the formation of side products. Direct chlorination of guanine with agents like phosphorus oxychloride (POCl₃) can be inefficient. To address this, several strategies can be employed:

  • Use of a Phase Transfer Catalyst: Quaternary ammonium (B1175870) salts, such as tetramethylammonium (B1211777) chloride or methyltriethylammonium chloride (TEMAC), can enhance the solubility and reactivity of guanine, leading to improved yields.[1][2]

  • Acylation of Guanine: Protecting the amino group and the N9 position of guanine by acylation (e.g., with acetic anhydride (B1165640) to form 2,9-diacetylguanine) can improve solubility and lead to a cleaner reaction. The acetyl groups are then removed by hydrolysis after chlorination.[1][3]

  • Use of a Vilsmeier-Haack type reagent: Pre-reacting N,N-dimethylformamide (DMF) with phosphorus oxychloride at low temperatures can form an active intermediate that facilitates the reaction with guanine.[4]

Q2: What are common impurities in this compound synthesis and how can they be minimized?

A2: Impurities can arise from incomplete reactions, side reactions, or degradation of the product. Common impurities may include unreacted starting materials, di-chlorinated purines, or hydrolyzed byproducts. To minimize their formation:

  • Control Reaction Temperature: Overheating during chlorination can lead to the formation of undesired byproducts. It is crucial to maintain the recommended temperature range for each specific protocol.

  • Optimize Reagent Stoichiometry: Using the correct molar ratios of chlorinating agents and catalysts is critical. An excess of the chlorinating agent may lead to over-chlorination.

  • Purification: Recrystallization is a common method for purifying this compound. A 5% sodium hydroxide (B78521) solution has been reported to be an effective solvent for recrystallization to achieve high purity.[1]

Q3: The chlorination step of my synthesis is difficult and gives inconsistent results. How can I improve it?

A3: The chlorination step is often the most challenging part of the synthesis. To improve its consistency and efficiency:

  • Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a commonly used chlorinating agent.[5] Other reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can also be used, depending on the specific synthetic route.[6]

  • Solvent Selection: The choice of solvent is crucial. Acetonitrile is a highly preferred solvent for chlorination reactions involving a phase transfer catalyst.[2][5]

  • Catalyst Systems: The use of specific catalyst combinations, such as SnCl₂/AlCl₃, has been shown to be important for achieving high yields in certain synthetic pathways.[1]

Q4: Are there alternative synthesis routes that avoid the direct chlorination of guanine?

A4: Yes, several alternative routes have been developed to circumvent the issues associated with direct guanine chlorination. These methods often involve building the purine (B94841) ring from pyrimidine (B1678525) intermediates:

  • Starting from 2,4,5-triamino-6-hydroxypyrimidine: This intermediate can be chlorinated and then cyclized to form this compound. However, the preparation of the starting pyrimidine can be complex.[1]

  • Using 4-chloro-5,6-dinitropyrimidine-2-amine: This intermediate can be cyclized to produce this compound in high yield. This method avoids the direct reduction of a nitro group to an amino group before cyclization.[1]

  • Starting from Ethyl Cyanoacetate and Chloroformamidine Hydrochloride: This route involves the initial formation of a pyrimidine intermediate, followed by cyclization with formic acid. This method uses inexpensive and readily available starting materials.[7]

Comparative Yields of Different Synthesis Routes

Starting Material(s)Key Reagents/CatalystsReported YieldPurityReference
GuaninePhosphorus Oxychloride, Phase Transfer Catalyst30-42%Not Specified[1][6]
2,9-DiacetylguaninePhosphorus Oxychloride, Hydrolysis55-75%Not Specified[1]
2,4,5-Triamino-6-chloropyrimidineTriethyl Orthoformate60-70%Not Specified[1][6]
GuaninePhosphorus Oxychloride, Tetraethylamine Chloride, Acetonitrile72.1%>98%[5]
4-chloro-5,6-dinitropyrimidine-2-amineSnCl₂/AlCl₃, Trimethyl Orthoformate93.7%99.4%[1]
Ethyl Cyanoacetate, Chloroformamidine HClLiquid Ammonia, Sodium, Formic Acid89.63% - 91.95%>99%[7]
GuanineOxidation, Chlorination, Reduction62.1% - 81.6%98.8% - 99.9%[6]

Experimental Protocols

Protocol 1: Synthesis from 4-chloro-5,6-dinitropyrimidine-2-amine [1]

  • Dissolution: Dissolve 4-chloro-5,6-dinitropyrimidine-2-amine in an organic solvent such as acetonitrile.

  • Catalyst Addition: Add the catalyst combination of SnCl₂ and AlCl₃ to the solution with stirring.

  • Reaction: Stir the mixture at a temperature of 30-60°C for 1-6 hours.

  • Cooling and Cyclization: Cool the reaction mixture to room temperature and add trimethyl orthoformate or triethyl orthoformate.

  • Heating: Heat the reaction to 50-90°C and maintain for 10 minutes to 4 hours.

  • Work-up: After cooling, dilute the reaction mixture with a basic solution (e.g., saturated sodium carbonate) until the pH is 6-7.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic phase, concentrate to a solid residue, and recrystallize from a 5% NaOH solution to obtain pure this compound.

Protocol 2: Synthesis from Guanine using a Phase Transfer Catalyst [5]

  • Suspension: Suspend guanine in acetonitrile.

  • Reagent Addition: Add phosphorus oxychloride and tetraethylamine chloride to the suspension.

  • Reaction: Heat the mixture and maintain the reaction under reflux.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

  • Work-up: Upon completion, cool the reaction mixture and carefully quench with water or an ice-water mixture.

  • Neutralization: Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize to obtain pure this compound.

Visual Guides

Synthesis_Workflow_From_Guanine cluster_start Starting Material cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product Guanine Guanine Chlorination Chlorination with POCl3 + Phase Transfer Catalyst Guanine->Chlorination Acetonitrile Hydrolysis Hydrolysis (if acylated) Chlorination->Hydrolysis Optional for acylated guanine Workup Aqueous Work-up & Neutralization Chlorination->Workup Hydrolysis->Workup Recrystallization Recrystallization Workup->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound starting from guanine.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Solubility Is the starting material (e.g., guanine) fully reacting? Start->Check_Solubility Check_Conditions Are reaction temperature and time optimized? Check_Solubility->Check_Conditions Yes Action_Solubility Consider using a phase transfer catalyst or acylation of guanine. Check_Solubility->Action_Solubility No Check_Reagents Are the chlorinating agent and catalyst active? Check_Conditions->Check_Reagents Yes Action_Conditions Verify temperature control and run kinetics to determine optimal reaction time. Check_Conditions->Action_Conditions No Action_Reagents Use fresh, high-purity reagents. Consider alternative catalysts. Check_Reagents->Action_Reagents No End Yield Improved Check_Reagents->End Yes Action_Solubility->End Action_Conditions->End Action_Reagents->End

Caption: A troubleshooting guide for addressing low yields in the synthesis.

References

Technical Support Center: Overcoming Poor Solubility of Guanine in Chlorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of guanine (B1146940) in chlorination reactions.

Frequently Asked Questions (FAQs)

Q1: Why is guanine so poorly soluble in common organic solvents?

Guanine's poor solubility stems from its planar structure and extensive intermolecular hydrogen bonding between the amino and oxo groups, which leads to a high crystal lattice energy. This makes it difficult for common organic solvents to effectively solvate the guanine molecules and break down the crystal structure.[1]

Q2: In which solvents does guanine exhibit reasonable solubility?

Guanine is sparingly soluble in polar aprotic solvents like DMSO and DMF, and its solubility can be enhanced by heating.[2][3] It is more readily soluble in acidic and basic aqueous solutions due to the formation of soluble salts.[4][5]

Q3: What are the primary strategies to overcome the poor solubility of guanine in chlorination reactions?

There are three main strategies to address this challenge:

  • Direct Chlorination in a Slurry: Performing the reaction in a suspension with a large excess of the chlorinating agent, often at elevated temperatures.

  • Derivatization/Protecting Groups: Temporarily modifying the functional groups of guanine to increase its solubility in organic solvents.

  • Phase-Transfer Catalysis (PTC): Utilizing a catalyst to transport a reactive species between two immiscible phases, allowing the reaction to proceed without fully dissolving the guanine in the organic solvent.

Q4: What is the most common chlorinating agent for converting guanine to 2-amino-6-chloropurine (B14584)?

Phosphorus oxychloride (POCl₃) is the most widely used chlorinating agent for this transformation.[6]

Guanine Solubility Data

The following table summarizes the solubility of guanine in various solvents. Please note that values can vary with temperature and the specific crystalline form of guanine.

SolventSolubility (mg/mL)Temperature (°C)Notes
Dimethyl sulfoxide (B87167) (DMSO)0.15Not specifiedRequires ultrasonic and warming.[2]
WaterInsolubleAmbient[1][5]
1 M NaOH15AmbientForms the soluble sodium salt.
5 M HCl25AmbientForms the soluble hydrochloride salt.
Dimethylformamide (DMF)Sparingly solubleNot specified[3]

Experimental Protocols & Workflows

Three primary methodologies for the chlorination of guanine are detailed below.

Method 1: Direct Chlorination with POCl₃ in a Slurry

This method is straightforward but often results in lower yields due to the heterogeneous nature of the reaction.

G cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Work-up & Purification Guanine Guanine Reactor Reaction Vessel Guanine->Reactor DMF N,N-Dimethylformamide (DMF) DMF->Reactor DCE 1,2-Dichloroethane (DCE) DCE->Reactor Heat1 Heat to 45-80°C Reactor->Heat1 POCl3 POCl₃ Heat2 Heat to 60-90°C (8-15 hours) POCl3->Heat2 Heat1->POCl3 Slowly add Cool Cool to 15-45°C Heat2->Cool Filter Solid-Liquid Separation Cool->Filter Hydrolysis Hydrolysis with Water & Base Filter->Hydrolysis Chloride Intermediate Acidification Acidification Hydrolysis->Acidification Isolate Isolate this compound Acidification->Isolate

Caption: Workflow for guanine chlorination using a diacetyl protecting group.

Detailed Protocol:

  • Protection (Diacetylation):

    • Suspend guanine in acetic anhydride. [7] * Heat the mixture in an autoclave to 132°C and stir for 1 hour. [7] * Cool the reaction mixture to 5°C to precipitate N²,9-diacetylguanine. [7] * Collect the solid by filtration, wash with acetic anhydride, and dry. [7]2. Chlorination:

    • Suspend the dried N²,9-diacetylguanine in acetonitrile.

    • Add phosphorus oxychloride and heat the mixture to 50°C for 4 hours.

  • Deprotection and Isolation:

    • Cool the reaction mixture and carefully quench by adding it to an aqueous sodium hydroxide (B78521) solution.

    • Heat the resulting mixture to 80°C for 2 hours to hydrolyze the acetyl groups and the chloro-intermediate.

    • Cool the solution to 25°C and neutralize with hydrochloric acid to a pH of 7 to precipitate the this compound.

    • Collect the product by filtration, wash with water, and dry.

Method 3: Chlorination using Phase-Transfer Catalysis (PTC)

This method facilitates the reaction between the insoluble guanine and the organic-soluble chlorinating agent using a phase-transfer catalyst.

Experimental Workflow: Phase-Transfer Catalysis

G cluster_setup Reaction Setup cluster_reaction Chlorination cluster_workup Work-up & Purification Diacetylguanine Diacetylguanine Reactor Reaction Vessel Diacetylguanine->Reactor Acetonitrile Acetonitrile Acetonitrile->Reactor PTC Phase-Transfer Catalyst (e.g., Triethylmethylammonium chloride) PTC->Reactor Base Triethylamine (B128534) Base->Reactor Heat1 Heat to 50°C Reactor->Heat1 POCl3 POCl₃ Heat1->POCl3 Add Stir Stir for 4 hours POCl3->Stir Quench Quench with Aqueous NaOH Stir->Quench Hydrolyze Heat to 80°C for 2 hours Quench->Hydrolyze Neutralize Neutralize with HCl Hydrolyze->Neutralize Isolate Isolate Product Neutralize->Isolate

Caption: Workflow for guanine chlorination using phase-transfer catalysis.

Detailed Protocol:

  • Reaction Setup:

    • To a reaction vessel, add diacetyl guanine, triethylmethylammonium chloride (as the phase-transfer catalyst), and triethylamine in acetonitrile.

  • Chlorination:

    • Heat the mixture with stirring to 50°C.

    • Add phosphorus oxychloride and continue stirring at 50°C for 4 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture.

    • Carefully pour the reaction mixture into an aqueous sodium hydroxide solution.

    • Heat the mixture to 80°C for 2 hours to effect hydrolysis.

    • Cool the solution to 25°C and adjust the pH to 7 with 10% hydrochloric acid to precipitate the product.

    • Collect the this compound by filtration, wash with water, and dry.

Troubleshooting Guide

Problem: Low or no conversion of guanine to product.

Possible Cause Suggested Solution
Insufficient solubility of guanine. - For direct chlorination, ensure vigorous stirring and a sufficient excess of POCl₃. - Consider switching to a protecting group or phase-transfer catalysis strategy to improve solubility.
Deactivation of the chlorinating agent. - Ensure all reagents and solvents are anhydrous, as moisture will rapidly decompose POCl₃. [8] - Use freshly opened or distilled POCl₃.
Reaction temperature is too low. - For direct chlorination, ensure the temperature is maintained at the recommended higher range (e.g., 60-90°C) after the initial addition of POCl₃. [6]
Insufficient reaction time. - Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Extend the reaction time if necessary.

Problem: Formation of multiple side products.

Possible Cause Suggested Solution
Reaction temperature is too high. - Overheating can lead to decomposition and side reactions. Maintain the recommended temperature range for each specific protocol.
Reaction with the solvent. - In some cases, the solvent (e.g., DMF) can participate in the reaction, leading to formylation of the amino group. [6]The subsequent hydrolysis step is crucial to remove this.
Phosphorylation of guanine. - POCl₃ can phosphorylate guanine, especially at lower temperatures. Ensuring the reaction is heated sufficiently helps drive the reaction towards the chlorinated product. [9]

Problem: Difficulties in product isolation and purification.

Possible Cause Suggested Solution
Product is soluble in the work-up solution. - Ensure the pH is carefully adjusted to 7 during precipitation, as this compound has some solubility in acidic and basic solutions.
Co-precipitation of impurities. - If the crude product is highly impure, consider an additional purification step such as recrystallization from a suitable solvent or column chromatography.
Fine crystalline product leading to poor filtration. - A controlled precipitation by slow neutralization and cooling can help to obtain larger crystals that are easier to filter. [10]

Logical Troubleshooting Workflow

G Start Reaction Issue (e.g., Low Yield, Impurities) Check_Reagents Are all reagents pure and anhydrous? Start->Check_Reagents Check_Conditions Were reaction conditions (temp., time) followed precisely? Check_Reagents->Check_Conditions Yes Sol_Reagents Use fresh/purified reagents. Ensure anhydrous conditions. Check_Reagents->Sol_Reagents No Check_Solubility Is poor solubility the likely issue? Check_Conditions->Check_Solubility Yes Sol_Conditions Optimize temperature and time. Monitor reaction progress (TLC/HPLC). Check_Conditions->Sol_Conditions No Check_Workup Was the work-up procedure (pH adjustment, extraction) correct? Check_Solubility->Check_Workup Yes Sol_Solubility Switch to protecting group or PTC method. Increase reaction temperature/stirring. Check_Solubility->Sol_Solubility No Check_Workup->Start Yes, issue persists. Re-evaluate problem. Sol_Workup Carefully control pH during precipitation. Perform recrystallization or chromatography. Check_Workup->Sol_Workup No

Caption: A logical workflow for troubleshooting guanine chlorination reactions.

References

Technical Support Center: Optimizing Guanine Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for guanine (B1146940) chlorination to synthesize 2-amino-6-chloropurine (B14584), a key intermediate in the production of antiviral drugs like famciclovir.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chlorination of guanine?

A1: The primary method for guanine chlorination involves its reaction with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). Variations of this method aim to improve the low solubility of guanine and, consequently, the reaction yield. These include the use of phase transfer catalysts, acylated guanine derivatives, and alternative multi-step synthetic routes that avoid direct chlorination of guanine.[1][2]

Q2: Why is the direct chlorination of guanine often challenging?

A2: The main challenge in the direct chlorination of guanine is its poor solubility in most organic solvents.[2] This low solubility leads to heterogeneous reaction mixtures, resulting in low yields, typically in the range of 30-42%.[2]

Q3: What are phase transfer catalysts, and how do they improve guanine chlorination?

A3: Phase transfer catalysts are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs. In guanine chlorination, catalysts like tetraethylammonium (B1195904) chloride are used to improve the solubility of guanine in the reaction medium, leading to higher yields.[3]

Q4: What are the typical yields for guanine chlorination?

A4: Yields for guanine chlorination can vary significantly depending on the method used. Direct chlorination often results in yields of 30-42%.[2] However, with optimized conditions, such as the use of phase transfer catalysts or alternative synthetic routes, yields can be significantly improved, with some methods reporting yields as high as 72.1% to 91.79%.[3][4]

Q5: What are the main side products in guanine chlorination?

A5: While the direct chlorination of guanine primarily aims for this compound, the formation of byproducts can occur. Guanine is susceptible to oxidation, which can lead to a variety of oxidized guanine species.[5][6] Although not specific to chlorination reactions in the documents, these oxidative damage products represent potential side reactions if oxidizing conditions are present. Inadequate control of reaction conditions can also lead to incomplete reaction or degradation of the starting material and product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Poor solubility of guanine.1. Utilize a phase transfer catalyst: Employ a catalyst such as tetraethylammonium chloride to enhance the solubility of guanine in the reaction solvent.[3]2. Use an acylated guanine derivative: Reacting a 2,9-diacylated guanine derivative can improve solubility and subsequent chlorination efficiency.[1]3. Optimize reaction solvent: Acetonitrile is a commonly used and effective solvent for this reaction.[1][3]
Incomplete reaction.1. Increase reaction time: Ensure the reaction is allowed to proceed for a sufficient duration, which can be up to 30 hours in some protocols.[1]2. Optimize temperature: The reaction temperature can influence the rate and completeness. Refer to specific protocols for optimal temperature ranges.
Formation of Unwanted Side Products Presence of moisture.1. Use anhydrous conditions: Ensure all solvents and reagents are dry and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chlorinating agent and other side reactions.
Oxidation of guanine.1. Maintain an inert atmosphere: Exclude oxygen from the reaction vessel to minimize oxidative damage to guanine.[5][6]
Difficulty in Product Purification Presence of unreacted starting material.1. Ensure complete reaction: Monitor the reaction progress using techniques like TLC or HPLC to ensure all the starting material is consumed.2. Optimize work-up procedure: A proper work-up, including washing with appropriate aqueous solutions, can help remove unreacted starting materials and byproducts.
Co-precipitation of salts.1. Thorough washing: Wash the crude product with water to remove any inorganic salts formed during the reaction or work-up.

Experimental Protocols

Protocol 1: One-Step Synthesis using a Phase Transfer Catalyst[3]
  • Materials: Guanine, phosphorus oxychloride (POCl₃), tetraethylammonium chloride, acetonitrile.

  • Procedure:

    • To a reaction vessel, add guanine and tetraethylammonium chloride in acetonitrile.

    • Add phosphorus oxychloride to the mixture.

    • Heat the reaction mixture and maintain it at the specified temperature for the required duration.

    • After the reaction is complete, cool the mixture.

    • Carefully quench the reaction mixture, typically with ice-water.

    • Neutralize the solution to precipitate the product.

    • Filter the solid, wash it with water, and dry it to obtain this compound.

  • Reported Yield: 72.1%

Protocol 2: Synthesis via an Intermediate from Ethyl Cyanoacetate[4]

This method involves a multi-step synthesis that does not start directly from guanine.

  • Primary Reaction (Intermediate Synthesis):

  • Secondary Reaction and Cyclization:

    • Add formic acid to the intermediate and heat in a water bath at 100°C for 2 hours.

    • Cool the reaction mixture.

    • Slowly add a 10% sodium hydroxide (B78521) solution until the mixture is alkaline.

    • Filter the resulting solid and dry at 100°C to obtain this compound.

  • Reported Yield: 91.79%

Quantitative Data Summary

Method Chlorinating Agent Catalyst/Reagent Solvent Yield (%) Purity (%) Reference
Direct Chlorination with Phase Transfer CatalystPOCl₃Tetraethylammonium chlorideAcetonitrile72.1≥ 98 (HPLC)[3]
Synthesis from Ethyl Cyanoacetate-Formic acid, NaOH-91.7999.227[4]
Direct Chlorination (General)POCl₃Phase Transfer Catalyst-30 - 42-[2]
Chlorination of 2,9-diacylguaninePOCl₃Methyltriethylammonium chlorideAcetonitrileNot specified-[1]

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Direct Chlorination cluster_protocol2 Protocol 2: Multi-Step Synthesis p1_start Start: Guanine p1_reagents Add POCl₃, Tetraethylammonium Chloride, Acetonitrile p1_start->p1_reagents p1_react Heat Reaction Mixture p1_reagents->p1_react p1_workup Cool, Quench, Neutralize p1_react->p1_workup p1_isolate Filter, Wash, Dry p1_workup->p1_isolate p1_end End: this compound p1_isolate->p1_end p2_start Start: Ethyl Cyanoacetate p2_intermediate Primary Reaction to form Intermediate p2_start->p2_intermediate p2_cyclization Add Formic Acid, Heat p2_intermediate->p2_cyclization p2_neutralize Cool, Add NaOH p2_cyclization->p2_neutralize p2_isolate Filter, Dry p2_neutralize->p2_isolate p2_end End: this compound p2_isolate->p2_end

Caption: Comparative workflow of two synthetic routes for this compound.

troubleshooting_low_yield start Low Yield Observed cause1 Poor Guanine Solubility? start->cause1 Check solution1a Use Phase Transfer Catalyst cause1->solution1a Yes solution1b Use Acylated Guanine cause1->solution1b Yes cause2 Incomplete Reaction? cause1->cause2 No end Improved Yield solution1a->end solution1b->end solution2a Increase Reaction Time cause2->solution2a Yes solution2b Optimize Temperature cause2->solution2b Yes cause2->end No solution2a->end solution2b->end

Caption: Decision tree for troubleshooting low yield in guanine chlorination.

References

Preventing coagulation of 2-Amino-6-chloropurine crystals during drying

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Amino-6-chloropurine (B14584). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the handling and processing of this compound, with a specific focus on preventing the coagulation of its crystals during the drying process.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Q1: My this compound crystals are forming hard clumps and coagulating during drying. What is causing this and how can I prevent it?

A1: Coagulation of this compound crystals during drying is a known issue, often related to the crystal morphology and residual solvent. Conventional preparation methods can result in very fine, acicular (needle-like) or irregular-shaped crystals, which have a high tendency to agglomerate.[1]

Primary Solution: Control Crystal Morphology

The most effective way to prevent coagulation is to control the crystal form of this compound. A "double cone-like" crystal form has been shown to have excellent fluidity and does not coagulate upon drying.[1]

Experimental Protocol: Conversion to a Non-Coagulating Crystal Form

This protocol is adapted from a patented method to convert the problematic acicular or irregular-shaped crystals into a more stable, non-coagulating form.[1]

  • Suspension: Suspend the this compound crystals (with an acicular or irregular shape) in water.

  • pH Adjustment: Adjust the pH of the suspension to a range of 3 to 10.

  • Heating: Heat the suspension to a temperature between 70°C and 100°C. A preferred range is 85°C to 90°C to ensure crystal-form conversion without significant decomposition.[1]

  • Heating Time: Maintain the temperature for a period sufficient to complete the crystal-form conversion, typically ranging from 1 to 30 minutes.[1]

  • Quenching: After the conversion, rapidly cool the slurry to 50°C or lower.

  • Filtration and Washing: Filter the crystals and wash them with water or methanol.

  • Drying: Dry the resulting double cone-like crystals. These crystals are less likely to coagulate.

Secondary Solutions: Optimizing the Drying Process

If modifying the crystal form is not feasible, you can optimize the drying procedure to minimize coagulation:

  • Gradual Drying: Start drying at a lower temperature and gradually increase it. This controlled removal of moisture can prevent the formation of a sticky outer layer on the crystals that leads to clumping.

  • Fluidized Bed Drying: This method keeps the particles in constant motion, reducing the chances of them sticking together.

  • Vacuum Drying: Drying under reduced pressure allows for solvent removal at a lower temperature, which can be beneficial for heat-sensitive compounds and can reduce the risk of coagulation.[2][3]

Q2: I've tried optimizing the drying conditions, but I'm still seeing some coagulation. Are there any other approaches I can take?

A2: Yes, several other factors can be controlled to mitigate coagulation.

  • Washing Solvent: The choice of washing solvent before drying is crucial. A solvent in which this compound has low solubility should be used for the final wash. This minimizes the amount of dissolved solute on the crystal surface that can act as a "glue" upon solvent evaporation. Based on solubility data, solvents like water, methanol, or ethanol (B145695) would be better choices for a final wash than high-solubility solvents like DMSO or DMF.[4][5][6]

  • Residual Solvent Content: Ensure that the bulk of the solvent is removed before the final drying stage. High initial solvent content increases the risk of agglomeration when agitation is started during drying. A blow-through stage with nitrogen after filtration can be effective in reducing the initial solvent load.

  • Particle Size Distribution: A uniform particle size can reduce the tendency for smaller particles to fill the voids between larger ones, which can lead to caking. If your material has a wide particle size distribution, consider sieving to obtain a more uniform fraction before drying.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound I should be aware of?

A1: this compound is a purine (B94841) derivative with the following key properties:

  • Molecular Formula: C₅H₄ClN₅[7]

  • Molecular Weight: 169.57 g/mol [7]

  • Solubility: It has low solubility in water and alcohols (methanol, ethanol) but is more soluble in organic solvents like DMSO and DMF.[4][5][6] The solubility generally increases with temperature.[5]

Q2: Can I use an anti-caking agent to prevent coagulation?

A2: Yes, anti-caking agents can be effective in preventing the agglomeration of crystalline powders. These agents work by absorbing excess moisture, coating the particles to make them less sticky, or acting as a physical spacer between crystals.[8][9]

Common Anti-Caking Agents for Pharmaceutical Powders:

  • Silicon Dioxide (Silica): A widely used, versatile, and low-cost anti-caking agent. It is highly effective at absorbing moisture.[10][11]

  • Calcium Silicate: Known for its ability to absorb both moisture and oils, making it very effective in preventing caking.[12]

  • Magnesium Stearate: Often used in pharmaceutical manufacturing to improve powder flowability.

  • Talc: A naturally occurring mineral that can be used as an anti-caking agent.

Protocol for Using an Anti-Caking Agent:

  • Selection: Choose an anti-caking agent that is compatible with your downstream applications. For many research and pharmaceutical applications, silicon dioxide is a good starting point.

  • Concentration: The typical concentration of an anti-caking agent is low, often in the range of 0.5% to 2% by weight. The optimal concentration should be determined experimentally for your specific material and process.

  • Application: The anti-caking agent should be blended with the dry this compound powder. Ensure a uniform mixture for effective results.

Q3: What are the recommended drying parameters for this compound?

A3: The optimal drying parameters will depend on the specific crystal form, residual solvent, and scale of your experiment. However, here are some general guidelines presented in a comparative table:

ParameterAir Drying (in a fume hood)Vacuum Oven Drying
Temperature Ambient (20-25°C)40-60°C
Pressure Atmospheric<100 mbar
Drying Time 12-24 hours4-12 hours
Risk of Coagulation High (especially for fine, irregular crystals)Moderate to Low (lower temperature reduces risk)
Notes Simple but slow and less effective for removing tightly bound solvent.More efficient and gentle, recommended for heat-sensitive compounds.[2][13]

Important Note: These are starting parameters. It is crucial to monitor the drying process and adjust the conditions to achieve a free-flowing powder without thermal degradation.

Visual Guides

Experimental Workflow for Crystallization and Drying of this compound

G cluster_0 Crystallization cluster_1 Crystal Form Conversion (Optional but Recommended) cluster_2 Isolation and Washing cluster_3 Drying A Dissolution of Crude Product B Cooling / Anti-solvent Addition A->B C Crystal Formation B->C D Suspend in Water (pH 3-10) C->D If coagulation is a concern G Filtration C->G Directly if coagulation is not a concern E Heat to 85-90°C D->E F Rapid Cooling E->F F->G H Wash with Low-Solubility Solvent G->H I Nitrogen Blow-Through (Optional) H->I J Vacuum Oven Drying I->J K Addition of Anti-caking Agent (Optional) J->K L Final Product K->L

Caption: Workflow for crystallization and drying of this compound.

Troubleshooting Logic for Coagulation Issues

G Start Drying of this compound Crystals Q1 Are the crystals coagulating? Start->Q1 A1_Yes Control Crystal Morphology Q1->A1_Yes Yes A1_No Continue with current drying protocol Q1->A1_No No Q2 Is coagulation still observed? A1_Yes->Q2 End Free-flowing this compound A1_No->End A2_Yes Optimize Drying Process and Washing Q2->A2_Yes Yes A2_No Free-flowing powder obtained Q2->A2_No No Q3 Is some coagulation still present? A2_Yes->Q3 A2_No->End A3_Yes Consider using an Anti-caking Agent Q3->A3_Yes Yes A3_No Free-flowing powder obtained Q3->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting decision tree for coagulation of this compound.

References

Technical Support Center: Synthesis of 2-Amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-chloropurine (B14584). The information is designed to help identify and resolve common issues encountered during the synthesis, with a focus on minimizing impurities.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: After the chlorination and hydrolysis steps, my final product shows a significant amount of starting material (Guanine) upon analysis. What could be the cause?

Answer: The presence of residual guanine (B1146940) in your final product typically points to two main issues: incomplete chlorination of the guanine precursor or premature hydrolysis of the 6-chloro group on the product.

  • Incomplete Chlorination: The low solubility of guanine can hinder its reaction with the chlorinating agent, such as phosphorus oxychloride (POCl₃).[1][2] To address this, ensure that the guanine is adequately protected (e.g., by acylation) to improve its solubility and reactivity.[2] Using a phase transfer catalyst can also enhance the reaction rate.

  • Premature Hydrolysis: The 6-chloro group in this compound is susceptible to hydrolysis back to a hydroxyl group, reforming guanine. This is particularly problematic under harsh basic conditions or at elevated temperatures during the workup or purification steps.[1] For instance, during the hydrolysis of protecting groups, it is crucial to maintain a controlled temperature, ideally between 18°C and 22°C, to prevent excessive hydrolysis of the 6-chloro position.[1]

Question 2: My product is contaminated with a significant amount of 2,6-dichloropurine (B15474). How can I prevent its formation?

Answer: The formation of 2,6-dichloropurine is a common side reaction that can occur if the 2-amino group is also chlorinated. This can happen under harsh reaction conditions or with an excess of the chlorinating agent.

To minimize the formation of this impurity, consider the following:

  • Protecting Groups: Utilizing a protecting group on the 2-amino function of guanine before chlorination is a highly effective strategy. Acyl groups, such as acetyl, are commonly used for this purpose.[2]

  • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. An excess of phosphorus oxychloride can increase the likelihood of di-chlorination.

  • Reaction Temperature: Maintain the recommended reaction temperature. Higher temperatures can promote over-chlorination.

Question 3: The yield of my synthesis is consistently low, even though the starting material seems to be consumed. What are the potential reasons?

Answer: Low yields in the synthesis of this compound can be attributed to several factors throughout the process:

  • Inefficient Chlorination: As mentioned, the poor solubility of guanine can lead to low conversion rates.[1][2] Employing acylated guanine and a phase transfer catalyst can significantly improve the yield.

  • Side Reactions: The formation of byproducts like 2,6-dichloropurine or the hydrolysis of the product back to guanine will naturally reduce the yield of the desired product.

  • Workup and Purification Losses: The product can be lost during extraction and purification steps. Ensure that the pH is carefully controlled during workup to prevent the product from dissolving in either acidic or basic aqueous layers. Recrystallization is an effective purification method, and using a suitable solvent like N,N-dimethylformamide (DMF) can help in obtaining a high-purity product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used and effective method involves the chlorination of a 2,9-diacylated guanine derivative with a chlorinating agent like phosphorus oxychloride in the presence of a phase transfer catalyst, followed by hydrolysis to remove the acyl protecting groups.[2][4] This approach generally provides higher yields compared to the direct chlorination of guanine, mainly due to the improved solubility of the acylated intermediate.[2]

Q2: What are the primary impurities I should look for in my final product?

A2: The most common impurities to monitor are:

  • Guanine: From incomplete reaction or hydrolysis of the product.

  • 2,6-Dichloropurine: From over-chlorination.

  • Acylated intermediates: If the hydrolysis of the protecting groups is incomplete.

Q3: How can I best purify the crude this compound?

A3: Recrystallization is a highly effective method for purifying this compound. Solvents such as N,N-dimethylformamide (DMF) or aqueous sodium hydroxide (B78521) solutions have been reported to yield high-purity products.[3] The choice of solvent will depend on the impurity profile of your crude material.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and quantifying impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also essential for structural confirmation of the final product.

Data Presentation

Table 1: Influence of Reaction Parameters on Impurity Formation

ParameterConditionPotential Impact on ImpuritiesRationale
Chlorination Temperature High (>100°C)Increased formation of 2,6-dichloropurineHigher energy promotes over-chlorination of the 2-amino group.
Moderate (50-70°C)Optimal for selective 6-position chlorinationProvides sufficient energy for the desired reaction without excessive side reactions.[4]
Chlorinating Agent Stoichiometry High ExcessIncreased formation of 2,6-dichloropurineMore available chlorinating agent can lead to reaction at the 2-amino position.
Slight Excess (2-4 equivalents)Favorable for complete conversion of starting materialEnsures the reaction goes to completion without promoting significant side reactions.[4]
Hydrolysis Temperature (Base) High (>30°C)Increased hydrolysis of 6-chloro group to guanineThe C-Cl bond is more susceptible to nucleophilic attack by hydroxide at higher temperatures.[1]
Controlled (18-22°C)Minimized hydrolysis of 6-chloro groupReduces the rate of the undesired hydrolysis side reaction.[1]
Presence of Moisture HighIncreased hydrolysis to guanineWater can act as a nucleophile, leading to the hydrolysis of the 6-chloro group.

Experimental Protocols

Protocol 1: Synthesis of this compound from Diacetyl Guanine

This protocol is adapted from a patented procedure and is a common method for this synthesis.[4]

  • Reaction Setup: In a suitable reaction vessel, combine diacetyl guanine (1 equivalent), triethylmethylammonium chloride (3 equivalents), and triethylamine (B128534) (1 equivalent) in acetonitrile (B52724).

  • Heating: Heat the mixture with stirring to 50°C.

  • Chlorination: Add phosphorus oxychloride (2 equivalents) to the reaction mixture and continue stirring at 50°C for 4 hours.

  • Quenching: Cool the reaction mixture and then carefully add it to a solution of aqueous sodium hydroxide.

  • Hydrolysis: Heat the resulting mixture to 80°C for 2 hours to facilitate the hydrolysis of the acetyl groups.

  • Neutralization and Precipitation: Cool the mixture to 25°C and adjust the pH to 7 using 10% hydrochloric acid.

  • Isolation: Stir the resulting slurry for 15 minutes, then filter the solid product.

  • Washing and Drying: Wash the product with water and dry it under vacuum at 80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This is a general protocol for the purity assessment of this compound.

  • Column: A C18 reverse-phase column is typically suitable for this analysis.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance (e.g., around 254 nm).

  • Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a mixture of the mobile phase). Dissolve the sample to be analyzed in the same solvent.

  • Injection and Analysis: Inject the standard and sample solutions into the HPLC system and run the analysis.

  • Data Interpretation: Compare the retention times of the peaks in the sample chromatogram to the standard to identify the product. The area of the peaks can be used to quantify the purity and the amount of each impurity.

Visualizations

Synthesis_Pathway Guanine Guanine Diacetylguanine 2,9-Diacetylguanine Guanine->Diacetylguanine Acylation (Acetic Anhydride) Intermediate 2-Acetylamino-6-chloropurine-9-acetyl Diacetylguanine->Intermediate Chlorination (POCl3) Product This compound Intermediate->Product Hydrolysis (NaOH, H2O)

Caption: Synthesis pathway from Guanine to this compound.

Impurity_Formation cluster_main Main Reaction cluster_impurities Impurity Formation Pathways Guanine_Derivative Guanine Derivative Product This compound Guanine_Derivative->Product Chlorination Over_Chlorination Over-chlorination (Excess POCl3, High Temp) Hydrolysis Hydrolysis (Moisture, High pH/Temp) Dichloropurine 2,6-Dichloropurine Product->Dichloropurine Side Reaction Guanine Guanine Product->Guanine Degradation Over_Chlorination->Dichloropurine Hydrolysis->Guanine

Caption: Formation pathways of common impurities.

Troubleshooting_Workflow Start Problem Detected in Final Product Impurity_ID Identify Impurity (e.g., via HPLC) Start->Impurity_ID Guanine_Impurity Guanine Impurity? Impurity_ID->Guanine_Impurity Dichloropurine_Impurity 2,6-Dichloropurine Impurity? Guanine_Impurity->Dichloropurine_Impurity No Check_Chlorination Review Chlorination: - Guanine solubility - Reaction time/temp Guanine_Impurity->Check_Chlorination Yes Check_Hydrolysis Review Hydrolysis: - Base concentration - Temperature control Guanine_Impurity->Check_Hydrolysis Yes Check_Chlorination_Conditions Review Chlorination: - POCl3 stoichiometry - Temperature Dichloropurine_Impurity->Check_Chlorination_Conditions Yes Purification Optimize Purification: - Recrystallization solvent - pH control in workup Dichloropurine_Impurity->Purification No Check_Chlorination->Purification Check_Hydrolysis->Purification Check_Chlorination_Conditions->Purification

Caption: Troubleshooting workflow for impurity reduction.

References

Technical Support Center: Industrial Production of 2-Amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 2-Amino-6-chloropurine (B14584).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of this compound unexpectedly low?

Answer: Low yields are a significant challenge in the industrial production of this compound. Several factors can contribute to this issue:

  • Poor Solubility of Guanine (B1146940): The starting material, guanine, has very low solubility, which can lead to incomplete reactions and yields as low as 30-42%.[1][2][3]

  • Side Reactions: Unwanted side reactions between guanine and the chlorinating agent (e.g., phosphorus oxychloride) can consume starting materials and reduce the formation of the desired product.[1] Over-hydrolysis of the 6-chloro group to a hydroxyl group at high temperatures or in strong alkaline solutions is another common side reaction that forms guanine as a byproduct, thus lowering the yield.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: In certain synthesis steps, high temperatures can promote the formation of byproducts. For example, during the hydrolysis of the 2-formylamino intermediate, temperatures should be carefully controlled, preferably between 18°C and 22°C, to prevent hydrolysis of the 6-chloro group.[1]

    • pH Control: The pH is a critical parameter. For instance, during the hydrolysis of 2-dimethylaminomethenimino-6-chloropurine to 2-formylamino-6-chloropurine, the pH must be maintained in an acidic range (ideally 3-5).[1] If the pH is too high, the hydrolysis won't occur; if it's too low, the 6-chloro group may be compromised.[1]

  • Inefficient Process Route: Some synthetic routes are inherently low-yielding. Direct chlorination of guanine, for example, is often hampered by the use of expensive phase transfer catalysts and still results in modest yields.[3]

Solutions:

  • Consider alternative synthetic routes that avoid the direct use of guanine, such as those starting with acylated guanine derivatives (e.g., 2,9-diacetylguanine) which can improve solubility and yield.[4][5]

  • Optimize the reaction temperature and pH at each step based on the specific protocol.[1]

  • Ensure the controlled, dropwise addition of reagents like phosphorus oxychloride to N,N-dimethylformamide at low temperatures (0-10°C) to favor the formation of the active intermediate before the reaction with guanine.[1]

  • Employ phase transfer catalysts like tetraethylammonium (B1195904) chloride, but be mindful of the economic viability on an industrial scale.[6][7]

Question: What is causing the high level of impurities in the final product?

Answer: Impurities in the final this compound product can compromise its quality and necessitate difficult purification steps. The primary causes are:

  • Byproduct Formation: As mentioned above, side reactions are a major source of impurities. The most common impurity is the starting material, guanine, formed by the hydrolysis of the 6-chloro group.[1][8]

  • Incomplete Reactions: Residual amounts of intermediates, such as 2-formylamino-6-chloropurine, can remain if the hydrolysis step is incomplete.[1]

  • Viscous Reaction Mass: Some synthesis routes produce a thick, viscous reaction mixture, which makes processes like filtration very difficult and can lead to trapped impurities in the product cake.[1]

Solutions:

  • Strict Temperature and pH Control: Adhering to optimized temperature and pH ranges is crucial to minimize side reactions. For the final hydrolysis step, maintaining a temperature of 18-22°C and then adjusting the pH to neutral at a temperature not exceeding 22°C is recommended.[1]

  • Process Optimization: A modified process where the reaction solution containing the intermediate is directly used without isolation can sometimes prevent the handling of viscous materials and associated purification challenges.[1]

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as a 5% sodium hydroxide (B78521) solution followed by neutralization.[4][8]

  • Activated Carbon Treatment: The use of active carbon can help remove colored impurities and improve the final product's quality.[8]

Question: Why is the filtration of the product slow and the dried product clumpy?

Answer: The physical properties of the this compound crystals significantly impact downstream processing.

  • Crystal Morphology: Conventional synthesis methods often produce very fine, acicular (needle-like) or irregularly shaped crystals.[8] This morphology leads to poor filtration efficiency, as the fine particles can clog the filter medium.

  • Coagulation on Drying: Fine crystals have a high surface area and tend to agglomerate or coagulate during drying, resulting in a clumpy product that is difficult to handle and may require grinding.[8] This can impair productivity, especially in large-scale industrial operations.[8]

Solutions:

  • Crystal Form Conversion: It is possible to convert the fine, needle-like crystals into a more manageable double cone-like crystal form.[8] This can be achieved by suspending the crude product in water within a pH range of 3 to 10 and heating it to a temperature between 70°C and 100°C for a short period (1 to 30 minutes).[8]

  • Controlled Precipitation: Carefully control the neutralization/precipitation step. The rate of acid addition and the temperature during crystallization can influence the crystal size and shape.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for the industrial production of this compound?

A1: Several synthetic routes have been developed, each with its own advantages and disadvantages. Common approaches include:

  • Direct Chlorination of Guanine: This is a traditional method using a chlorinating agent like phosphorus oxychloride (POCl₃). It often suffers from low yields (30-42%) due to guanine's poor solubility and requires a phase transfer catalyst, which can be expensive for industrial use.[2][3]

  • Synthesis from Acylated Guanine: To improve solubility, guanine is first acylated (e.g., with acetic anhydride (B1165640) to form 2,9-diacetylguanine). The acylated derivative is then chlorinated, followed by hydrolysis to remove the acetyl groups. This route can improve yields to around 55-75%.[4]

  • Multi-step Synthesis via Formyl Intermediate: A widely cited industrial method involves reacting guanine with a pre-formed solution of POCl₃ in N,N-dimethylformamide (DMF) to create an intermediate (2-dimethylaminomethenimino-6-chloropurine). This is then hydrolyzed in a controlled pH environment to 2-formylamino-6-chloropurine, which is finally hydrolyzed to the target product. This method offers a more controlled process and can achieve higher yields.[1]

  • Alternative Pyrimidine-based Routes: Some methods start from pyrimidine (B1678525) derivatives, such as 2,4,5-triamino-6-chloropyrimidine, which is then cyclized to form the purine (B94841) ring. While the process can be simpler, the synthesis of the starting pyrimidine can be difficult and time-consuming.[1][3]

Q2: What are the critical quality control parameters and analytical methods for this compound?

A2: For industrial production, ensuring the purity and identity of this compound is critical. Key parameters and methods include:

  • Purity: High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the final product and quantifying impurities.[6][9] Purity levels of >98% are typically required, with optimized processes achieving >99%.[3][6]

  • Identity Confirmation: The structure of the compound is confirmed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][8]

  • Physical Properties: Appearance (typically a white or off-white powder), loss on drying, heavy metal content, and residue on ignition are also important quality attributes.[10]

  • Crystal Form: As noted in the troubleshooting guide, the crystal morphology can be a critical parameter for handling and formulation, and can be analyzed using microscopy.[8]

Q3: What safety precautions should be taken when handling the reagents for this synthesis?

A3: The synthesis of this compound involves several hazardous reagents. Standard laboratory and industrial safety protocols must be strictly followed:

  • Phosphorus oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Solvents: Solvents like 1,2-dichloroethane (B1671644) and acetonitrile (B52724) are flammable and toxic.[1][6] Avoid inhalation of vapors and skin contact.

  • Dust Explosion Hazard: The final product is a combustible solid powder.[11] Generating dust clouds in a confined space should be avoided, as they can form an explosive mixture with air.[11] Ensure proper ventilation and grounding of equipment to prevent ignition from static discharge.[11]

  • General Handling: Always use appropriate PPE, such as gloves and eye protection.[11][12] Work in a well-ventilated area and avoid creating dust.[11]

Data Presentation

Table 1: Comparison of Different Synthetic Routes for this compound

Synthetic RouteStarting Material(s)Key ReagentsReported YieldPurityKey ChallengesReference(s)
Direct ChlorinationGuaninePOCl₃, Phase Transfer Catalyst30-42%Not specifiedLow guanine solubility, expensive catalyst[2][3]
From 2,9-DiacetylguanineGuanine, Acetic AnhydridePOCl₃, Phase Transfer Catalyst55-75%Not specifiedMulti-step acylation and de-acylation[4]
From 2,4,5-Triamino-6-chloropyrimidine2,4,5-Triamino-6-chloropyrimidineTriethyl orthoformate60-70%Not specifiedDifficult synthesis of starting material, long reaction time[1][3]
One-Step from GuanineGuaninePOCl₃, Tetraethylammonium chloride72.1%≥98%Requires specific phase transfer catalyst[6]
Oxidation/Chlorination/ReductionGuanineH₂O₂, Thionyl chloride, Sodium sulfite70-75.8%99.8-99.9%Multi-step process with redox reactions[2]
From Ethyl CyanoacetateEthyl cyanoacetate, Chloroformamidine HClLiquid ammonia, Sodium, Formic acid>89%>99%Involves handling sodium and liquid ammonia[3]

Experimental Protocols

Protocol 1: Synthesis via 2-Formylamino-6-chloropurine Intermediate (Adapted from patent CN101139348A)[1]

Objective: To synthesize this compound from guanine with improved process control.

Step A: Preparation of the Chlorinating Agent Solution

  • In a reaction vessel, cool N,N-dimethylformamide (DMF) to a temperature between 0°C and 10°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 10°C to pre-form the active intermediate.

Step B: Chlorination of Guanine

  • In a separate reactor, suspend guanine in 1,2-dichloroethane.

  • Add the pre-formed POCl₃/DMF solution from Step A dropwise to the guanine suspension at a temperature between 20°C and 30°C.

  • Allow the reaction to proceed to generate 2-dimethylaminomethenimino-6-chloropurine. The intermediate is kept in the solution for the next step.

Step C: Hydrolysis to 2-Formylamino-6-chloropurine

  • Carefully add the reaction mixture from Step B to water, ensuring the temperature does not exceed 10°C to decompose excess POCl₃.

  • Separate the organic phase (1,2-dichloroethane can be recovered).

  • Adjust the pH of the aqueous phase to a value between 3 and 5 using a 10% sodium hydroxide solution.

  • Heat the solution to obtain the wet product of 2-formylamino-6-chloropurine.

Step D: Final Hydrolysis to this compound

  • Add the wet product from Step C to a 10% sodium hydroxide solution at a temperature between 18°C and 22°C to perform the hydrolysis.

  • After the hydrolysis is complete, cool the solution (preferably below 10°C) and adjust the pH to neutral using hydrochloric acid to precipitate the crude this compound.

  • Filter the crude product, wash with water, and dry.

  • Purify the crude product by recrystallization if necessary.

Protocol 2: HPLC Analysis for Purity Determination (General procedure based on literature)[9]

Objective: To determine the purity of the synthesized this compound.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a buffered aqueous solution mixed with an organic solvent like acetonitrile or methanol. The exact composition should be optimized.

  • Standard Solution Preparation: Accurately weigh a known amount of a this compound reference standard and dissolve it in a suitable diluent (e.g., a small amount of DMSO or DMF diluted with the mobile phase) to prepare a stock solution of known concentration. Prepare a series of dilutions to construct a calibration curve.

  • Sample Solution Preparation: Accurately weigh the synthesized product and dissolve it in the same diluent to achieve a concentration within the calibration range.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Detection: UV detection at a suitable wavelength (e.g., 218 nm).[13]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: Typically 10-20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution. Calculate the purity of the sample by comparing its peak area to the calibration curve, accounting for the areas of any impurity peaks.

Mandatory Visualizations

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_products Intermediates & Products Guanine Guanine Step1 Step 1: Form Active Intermediate (POCl3 + DMF @ 0-10°C) POCl3 POCl3 DMF DMF Dichloroethane Dichloroethane Step2 Step 2: Chlorination (Guanine + Intermediate @ 20-30°C) Step1->Step2 Add to Guanine suspension Intermediate1 2-dimethylaminomethenimino- 6-chloropurine Step2->Intermediate1 Step3 Step 3: Hydrolysis 1 (pH 3-5) Intermediate2 2-formylamino-6-chloropurine Step3->Intermediate2 Step4 Step 4: Hydrolysis 2 (NaOH @ 18-22°C) Step5 Step 5: Neutralization & Precipitation Step4->Step5 FinalProduct Crude this compound Step5->FinalProduct Intermediate1->Step3 Intermediate2->Step4 PurifiedProduct Purified this compound FinalProduct->PurifiedProduct Recrystallization

Caption: Synthetic workflow for this compound production.

G Start Low Product Yield Detected Check1 Check Guanine Solubility Was reaction incomplete? Start->Check1 Check2 Review Reaction Conditions (Temp & pH) Start->Check2 Check3 Analyze for Side Products (e.g., Guanine by HPLC) Start->Check3 Solution1 Consider acylated guanine route Use phase transfer catalyst Check1->Solution1 Yes Temp Temperature too high/low? Check2->Temp pH pH out of range (e.g., 3-5)? Check2->pH Solution2 Strictly control temp (e.g., 18-22°C for hydrolysis) Calibrate probes, ensure proper buffering/addition rate Temp->Solution2 Yes pH->Solution2 Yes Solution3 Optimize reagent addition (e.g., slow, cooled) Refine purification to remove byproducts Check3->Solution3 High levels found

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Selective Chemical Modifications of Purines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective chemical modification of purines at the 2-amino group versus the C6 position.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for achieving selective modification at the C6 position of a purine (B94841)?

A1: The most prevalent strategy for C6 modification involves the use of a 6-halopurine precursor, typically 6-chloropurine (B14466), which can be readily displaced by various nucleophiles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, are widely employed to form carbon-carbon bonds at this position.[1][2][3] More recent methods also include photoredox and nickel-catalyzed sp2–sp3 cross-coupling, which allows for the introduction of alkyl groups.[4]

Q2: How can I selectively modify the 2-amino group of guanosine (B1672433)?

A2: Selective modification of the 2-amino group of guanosine often requires a protection strategy for other reactive sites, particularly the hydroxyl groups on the ribose sugar and the N1 and O6 positions of the guanine (B1146940) base. Once other sites are protected, the 2-amino group can be functionalized through methods like reductive amination.[5][6] Alternatively, specific protecting groups can be introduced at the 2-amino position to facilitate reactions at other sites, and then subsequently removed.[7][8]

Q3: What is "orthogonal protection" and why is it important in purine chemistry?

A3: Orthogonal protection is a strategy that uses multiple protecting groups in a single molecule, where each type of protecting group can be removed under specific conditions without affecting the others.[9] This is crucial in complex purine synthesis to allow for the sequential and selective modification of different functional groups, such as the 2-amino group, the C6 position, and the sugar hydroxyls, with high precision and control.[10][11]

Q4: Can enzymes be used for selective purine modifications?

A4: Yes, enzymatic approaches can offer high selectivity. For example, specific DNA polymerases can incorporate modified purine nucleotides into DNA strands.[12][13] Enzymes involved in purine metabolism, such as purine nucleoside phosphorylase, can also be exploited for the synthesis of modified nucleoside analogs.[14]

Troubleshooting Guides

Issue 1: Low yield in Palladium-Catalyzed C6 Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Catalyst Inactivation Ensure all reagents and solvents are anhydrous and deoxygenated, as palladium catalysts are sensitive to oxygen and moisture.[2] Consider using pre-formed, air-stable palladium pre-catalysts.
Poor Ligand Choice The choice of phosphine (B1218219) ligand is critical. For less reactive 6-chloropurines, electron-rich and sterically hindered ligands like Buchwald-type ligands (e.g., RuPhos) can be more effective.[2]
Inappropriate Base The base plays a crucial role. The choice of base (e.g., K₂CO₃, K₃PO₄, NaOt-Bu) can significantly impact reaction rates and yields. Screen a variety of bases to find the optimal one for your specific substrates.[2]
Low Reactivity of Substrate 6-chloropurines are less reactive than their bromo- or iodo- counterparts.[2] If feasible, consider using a 6-bromo or 6-iodopurine (B1310063) for improved reactivity. Alternatively, increasing the reaction temperature or using microwave irradiation may improve yields.[15]
Issue 2: Lack of Selectivity Between the 2-Amino Group and C6 Position

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inadequate Protection of the 2-Amino Group When targeting the C6 position of guanine derivatives, the 2-amino group must be adequately protected. Common protecting groups include acyl groups or conversion to a 2,5-dimethylpyrrole moiety, which is stable to basic conditions used in many C6 coupling reactions.[7][8]
Cross-Reactivity of Reagents The reagents used for C6 modification might be reacting with the unprotected 2-amino group. Ensure that the chosen reaction conditions are compatible with a free amino group or, more reliably, protect the amino group beforehand.
Incorrect Reaction Sequence The order of reactions is critical. A logical workflow should be established to ensure that the desired position is modified selectively. This often involves a carefully planned protection-deprotection sequence.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at the C6 Position of a Purine Nucleoside

This protocol is a generalized procedure based on established methods for palladium-catalyzed cross-coupling reactions.[2][15]

  • Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), combine the 6-chloropurine nucleoside (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.) in a flame-dried Schlenk flask.

  • Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equiv.) and the appropriate ligand (if not using a pre-catalyst complex) to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, DMF, or toluene).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Protection of the 2-Amino Group of Guanosine as a 2,5-Dimethylpyrrole Adduct

This protocol is adapted from literature procedures for the protection of the exocyclic amino group of guanosine.[7][8][16]

  • Reaction Setup: Dissolve the guanosine derivative in 2,5-hexanedione.

  • Reaction: Heat the mixture (typically in an oil bath at around 150-160 °C) for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature.

  • Purification: The resulting 2,5-dimethylpyrrole adduct can often be purified by direct crystallization or silica (B1680970) gel chromatography. This protected derivative is stable to basic conditions but can be readily deprotected using aqueous trifluoroacetic acid (TFA/H₂O).[7]

Visualized Workflows and Pathways

selective_modification_workflow cluster_n2_mod cluster_for_n2_mod cluster_path_to_n2_mod start Purine Starting Material (e.g., Guanosine) protect_sugar Protect Sugar -OH Groups (e.g., TBDMS, Ac) start->protect_sugar protect_N2 Protect 2-Amino Group (e.g., Acyl, Pyrrole) protect_sugar->protect_N2 For C6 Mod activate_C6 Activate C6 Position (e.g., Chlorination) protect_sugar->activate_C6 For N2 Mod protect_N2->activate_C6 modify_C6 Modify C6 Position (e.g., Suzuki Coupling) activate_C6->modify_C6 modify_N2 Modify 2-Amino Group (e.g., Reductive Amination) deprotect_N2 Deprotect 2-Amino Group modify_C6->deprotect_N2 deprotect_sugar Deprotect Sugar -OH Groups deprotect_N2->deprotect_sugar If N2 is not to be modified modify_N2->deprotect_sugar final_product_C6 C6-Modified Product deprotect_sugar->final_product_C6 final_product_N2 N2-Modified Product deprotect_sugar->final_product_N2 activate_C6_dummy->modify_N2 After C6 activation and protection activate_C6_dummy2->modify_N2 suzuki_catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pd_complex R-Pd(II)-X L_n (R = Purinyl, X = Cl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R-Pd(II)-R' L_n transmetalation->pd_intermediate organoboron R'-B(OR)₂ organoboron->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (C6-Coupled Purine) reductive_elimination->product

References

Technical Support Center: Stabilizing 2-Amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and handling of 2-amino-6-chloropurine (B14584) (6-Chloroguanine). Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of this critical compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound powder has changed color (e.g., from off-white to yellowish). Is it still usable?

A1: A color change often indicates potential degradation. The primary degradation pathway for this compound is hydrolysis of the chloro group to form guanine. While a slight color change may not significantly impact purity for some applications, it is crucial to verify the compound's integrity before use.

  • Recommended Action:

    • Purity Analysis: Perform a purity analysis using a stability-indicating method like High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of the aged sample to a fresh or certified reference standard.

    • Assess Degradants: Look for the appearance of new peaks or an increase in the area of existing impurity peaks. The primary degradation product to monitor for is guanine.

    • Decision: If the purity is below the required specifications for your experiment, it is recommended to use a fresh batch of the compound.

Q2: What are the optimal storage conditions for solid this compound to ensure long-term stability?

A2: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment.

  • Recommended Storage Conditions:

    • Temperature: Freezer storage at -20°C is recommended for optimal long-term stability. Storage at 2-8°C is also a viable option for shorter durations.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

    • Container: Use a tightly sealed, opaque container to protect from light and moisture ingress.

Q3: I have prepared a stock solution of this compound in DMSO. How should I store it and for how long is it stable?

A3: Stock solutions are more susceptible to degradation than the solid compound. The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions.

  • Recommended Actions:

    • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Solvent Choice: While this compound has good solubility in DMSO, be aware that DMSO can absorb moisture from the air, which may facilitate hydrolysis of the compound over time.

    • Stability Check: It is best practice to prepare fresh solutions for critical experiments. If a stored solution must be used, its purity should be verified by HPLC, especially if stored for an extended period.

Q4: I am observing a new, more polar peak in the HPLC analysis of my aged this compound sample. What could it be?

A4: The appearance of a new, more polar peak is a strong indication of degradation. The most probable degradation product of this compound is guanine, formed through the hydrolysis of the C6-chloro group. Guanine is more polar than its chlorinated precursor and will therefore have a shorter retention time in a reversed-phase HPLC system.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying unknown peaks.

Data Presentation: Stability under Stressed Conditions

Stress ConditionReagent/ParametersExpected Degradation LevelPrimary Degradation Product
Acid Hydrolysis 0.1 M HCl, 60°C, 24hSignificantGuanine
Base Hydrolysis 0.1 M NaOH, 60°C, 8hVery SignificantGuanine
Oxidative 3% H₂O₂, RT, 24hModerateOxidized Purine Derivatives
Thermal (Solid) 80°C, 75% RH, 7 daysModerateGuanine and other minor products
Photolytic (Solid) ICH Q1B conditionsMinimal to ModerateVarious photoproducts

Experimental Protocols

Stability-Indicating HPLC Method

This protocol describes a reversed-phase HPLC (RP-HPLC) method suitable for assessing the purity of this compound and separating it from its primary degradation product, guanine.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or other suitable buffer system)

  • This compound reference standard

  • Guanine reference standard

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Prepare a 0.1 mg/mL stock solution of this compound reference standard in a 50:50 mixture of Mobile Phase A and B.

  • Test Sample: Prepare the sample to be tested at a similar concentration using the same diluent.

4. Experimental Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases A and B C Equilibrate HPLC System with Initial Conditions A->C B Prepare Standard and Sample Solutions (0.1 mg/mL) D Inject Standard and Samples B->D C->D E Acquire Data D->E F Integrate Peaks E->F G Calculate Purity (% Area) F->G H Compare to Reference Standard G->H Degradation_Pathway compound This compound C₅H₄ClN₅ product Guanine C₅H₅N₅O compound->product  H₂O (Hydrolysis) (Acid/Base Catalyzed)

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering HPLC peak tailing with 2-Amino-6-chloropurine. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?

Peak tailing for polar, nitrogen-containing compounds like this compound in reversed-phase HPLC is often a multifactorial issue. The primary causes can be categorized as follows:

  • Secondary Silanol (B1196071) Interactions: The most frequent cause is the interaction between the basic amine groups of this compound and acidic residual silanol groups on the silica-based stationary phase. These interactions lead to a secondary, undesirable retention mechanism that results in a tailing peak shape.[1][2]

  • Mobile Phase pH Issues: An inappropriate mobile phase pH can lead to poor peak shape.[3][4] If the mobile phase pH is close to the pKa of this compound, both the ionized and unionized forms of the molecule will be present, which can cause peak broadening or tailing.[4][5]

  • Metal Chelation: Trace metal contaminants in the HPLC system (e.g., in the stationary phase, frits, or tubing) can chelate with this compound, causing peak tailing.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, including tailing.[1][7]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volume, or poorly made connections, can contribute to peak broadening and tailing.[1][4]

  • Column Contamination and Degradation: Accumulation of contaminants on the column or degradation of the stationary phase over time can create active sites that cause peak tailing.[1][8]

Q2: How can I diagnose the specific cause of peak tailing for my this compound analysis?

A systematic approach is crucial for diagnosing the root cause of peak tailing. The following flowchart outlines a logical troubleshooting workflow:

HPLC_Troubleshooting_Workflow start Peak Tailing Observed for This compound check_overload Inject a Diluted Sample (e.g., 1:10 dilution) start->check_overload overload_result Peak Shape Improves? check_overload->overload_result overload_yes Column Overload - Reduce sample concentration - Reduce injection volume overload_result->overload_yes Yes overload_no Not Overload overload_result->overload_no No check_mobile_phase Optimize Mobile Phase pH (adjust by +/- 0.5 pH units) overload_no->check_mobile_phase mobile_phase_result Peak Shape Improves? check_mobile_phase->mobile_phase_result mobile_phase_yes Suboptimal pH - Maintain optimal pH - Ensure adequate buffering mobile_phase_result->mobile_phase_yes Yes mobile_phase_no Not a pH Issue mobile_phase_result->mobile_phase_no No check_column Use a New, High-Purity, End-capped Column mobile_phase_no->check_column column_result Peak Shape Improves? check_column->column_result column_yes Column Issue - Old or contaminated column - Inappropriate column chemistry column_result->column_yes Yes column_no Not a Column Issue column_result->column_no No check_system Check for Extra-Column Volume - Minimize tubing length - Check connections column_no->check_system system_result Peak Shape Improves? check_system->system_result system_yes Extra-Column Effects - Optimize system configuration system_result->system_yes Yes system_no Consider Metal Chelation - Add a chelating agent (e.g., EDTA) to the mobile phase system_result->system_no No

Caption: A troubleshooting workflow for diagnosing HPLC peak tailing.

Q3: How does mobile phase pH affect the peak shape of this compound, and what is the optimal pH range?

Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound. The predicted pKa of this compound is approximately 6.65. To ensure a consistent ionization state and minimize secondary interactions, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa.[6]

  • At low pH (e.g., pH < 4.5): The amino groups of this compound will be protonated (positively charged). This can reduce retention on a C18 column and may still lead to some interaction with ionized silanols. However, at a very low pH (e.g., 2.5-3.0), the residual silanol groups on the silica (B1680970) surface are protonated and less likely to interact with the positively charged analyte, which can improve peak shape.

  • At high pH (e.g., pH > 8.5): this compound will be in its neutral form, which can lead to better retention and improved peak shape on a reversed-phase column. However, it is crucial to use a pH-stable column, as traditional silica-based columns can degrade at high pH.[7]

The following diagram illustrates the interaction of this compound with the stationary phase at different pH values:

Secondary_Interactions cluster_low_ph Low pH (e.g., < 4.5) cluster_high_ph High pH (e.g., > 8.5) cluster_mid_ph Mid pH (near pKa) Analyte_low_pH This compound (Protonated, Positive Charge) Silanol_low_pH Silanol Group (Protonated, Neutral) Analyte_low_pH->Silanol_low_pH Repulsion/Minimal Interaction Interaction_low_pH Reduced Ionic Interaction (Improved Peak Shape) Analyte_low_pH->Interaction_low_pH Analyte_high_pH This compound (Neutral) Silanol_high_pH Silanol Group (Deprotonated, Negative Charge) Analyte_high_pH->Silanol_high_pH No Ionic Interaction Interaction_high_pH Strong Ionic Interaction (Peak Tailing) Analyte_mid_pH This compound (Mixed Ionic States) Silanol_mid_pH Silanol Group (Partially Deprotonated) Analyte_mid_pH->Silanol_mid_pH Mixed Interactions Interaction_mid_pH Inconsistent Interactions (Broad/Tailing Peaks) Analyte_mid_pH->Interaction_mid_pH

Caption: Analyte-stationary phase interactions at different pH values.

Troubleshooting Guides and Experimental Protocols

Mobile Phase Optimization

Adjusting the mobile phase is often the most effective way to mitigate peak tailing. The following table summarizes the expected effects of various mobile phase modifications on the peak shape of this compound.

ParameterModificationExpected Effect on Tailing Factor (Tf)Rationale
Mobile Phase pH Decrease to pH 2.5-3.0Decrease in TfProtonates residual silanol groups, reducing secondary ionic interactions.
Increase to pH > 8.5 (with a pH-stable column)Decrease in TfNeutralizes the this compound molecule, reducing ionic interactions.
Buffer Concentration Increase from 10 mM to 25-50 mMDecrease in TfThe buffer ions can mask residual silanol groups, reducing secondary interactions.
Organic Modifier Switch from Acetonitrile (B52724) to MethanolMay decrease TfMethanol can better solvate the analyte and interact with silanol groups, potentially reducing tailing.
Additive Add a competing base (e.g., 0.1% Triethylamine)Decrease in TfThe competing base preferentially interacts with active silanol sites, reducing their availability to the analyte.
Add a chelating agent (e.g., 0.1 mM EDTA)Decrease in Tf (if metal chelation is the cause)Sequesters metal ions in the system, preventing them from interacting with the analyte.
Experimental Protocol: Mobile Phase pH Adjustment
  • Prepare Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 3.0, 4.5, 7.0, and 8.5). Use a calibrated pH meter for accurate measurements.[8]

  • Mobile Phase Preparation: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio. For example, to prepare a mobile phase of 80:20 buffer:acetonitrile, mix 800 mL of the buffer with 200 mL of acetonitrile.

  • Degas the Mobile Phase: Degas the mobile phase using sonication or vacuum filtration to remove dissolved gases, which can cause baseline noise and pump issues.[9]

  • Equilibrate the Column: Flush the column with the new mobile phase for at least 10-15 column volumes to ensure it is fully equilibrated before injecting the sample.

  • Inject the Sample: Inject a standard solution of this compound and observe the peak shape.

  • Evaluate and Iterate: Compare the tailing factor at each pH and select the pH that provides the most symmetrical peak.

Experimental Protocol: Column Washing and Regeneration

If the column is suspected to be contaminated, a thorough washing procedure can help restore its performance.

  • Disconnect the Column: Disconnect the column from the detector to prevent contamination of the detector cell.

  • Reverse the Column: Reverse the direction of the column to flush contaminants from the inlet frit.

  • Washing Sequence: Wash the column with a series of solvents of increasing and decreasing polarity. A typical washing sequence for a C18 column is:

    • Water (20 column volumes)

    • Methanol (20 column volumes)

    • Acetonitrile (20 column volumes)

    • Isopropanol (20 column volumes)

    • Hexane (20 column volumes) - Use with caution and ensure miscibility with the previous solvent.

    • Isopropanol (20 column volumes)

    • Methanol (20 column volumes)

    • Water (20 column volumes)

  • Re-equilibrate: Re-equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Test Performance: Inject a standard to check if the peak shape has improved.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions may need to be optimized for specific applications and instrumentation. Always consult your HPLC system and column manufacturer's guidelines for specific operating instructions and safety precautions.

References

Technical Support Center: Phase Transfer Catalyst Selection for 2-Amino-6-chloropurine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate phase transfer catalyst (PTC) for the synthesis of 2-Amino-6-chloropurine (B14584).

Frequently Asked Questions (FAQs)

Q1: What is the role of a phase transfer catalyst in the synthesis of this compound?

A phase transfer catalyst is crucial for facilitating the reaction between guanine (B1146940), which is typically in a solid or aqueous phase, and the chlorinating agent (e.g., phosphorus oxychloride) in an immiscible organic solvent. The PTC transports the reactive species across the phase boundary, enabling the chlorination reaction to proceed at a reasonable rate.

Q2: Which phase transfer catalysts are commonly used for this synthesis?

Quaternary ammonium (B1175870) salts are the most frequently reported phase transfer catalysts for the synthesis of this compound. Specific examples include:

Q3: What are the typical yields and purities achieved with these catalysts?

Yields can vary significantly depending on the specific catalyst, reaction conditions, and scale. Published data indicates yields ranging from 30% to over 90%. For instance, a one-step synthesis using tetraethylammonium chloride in acetonitrile (B52724) has been reported to achieve a yield of 72.1% with a purity of not less than 98%.[1] Another process utilizing methyltriethylammonium chloride has reported a yield of 74.6%.

Q4: Are there other types of phase transfer catalysts that could be used?

While quaternary ammonium salts are most common, other types of PTCs could potentially be employed, although specific data for this compound synthesis is less readily available. These include:

  • Phosphonium salts: These are known to be effective PTCs, often with higher thermal stability than ammonium salts.

  • Crown ethers: These can be effective but are generally more expensive.

  • Polyethylene glycols (PEGs): These can also function as phase transfer catalysts.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Low solubility of guanine: Guanine has poor solubility in many organic solvents, which can limit its availability for the reaction. This is a known issue that can lead to yields as low as 30-42%.[2]- Ensure vigorous stirring to maximize the interfacial area between the phases.- Consider using a co-solvent to improve the solubility of guanine.- Finely grinding the guanine before the reaction can increase its surface area and reactivity.
Inefficient phase transfer catalyst: The chosen PTC may not be optimal for the specific reaction conditions.- Screen different quaternary ammonium salts (e.g., tetraethylammonium chloride, methyltriethylammonium chloride, tetrabutylammonium (B224687) bromide).- Adjust the amount of catalyst used; typically, 1-2 equivalents relative to guanine are employed.[3]
Suboptimal reaction temperature: The reaction temperature can significantly impact the reaction rate and yield.- Optimize the reaction temperature. Temperatures are often elevated, for instance, heating under reflux.[3]
Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.- Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).- Increase the reaction time if necessary. Reaction times can range from a few hours to over 24 hours.
Side reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use a high-purity chlorinating agent.

Problem 2: Difficulty in Product Purification

Possible Cause Suggested Solution
Presence of unreacted starting materials: Incomplete reaction can leave unreacted guanine in the product mixture.- Optimize reaction conditions (catalyst, temperature, time) to drive the reaction to completion.- Utilize a suitable workup procedure to remove unreacted guanine, which is generally insoluble in most organic solvents.
Formation of byproducts: Side reactions can lead to the formation of impurities that are difficult to separate from the final product.- Adjust the reaction conditions to minimize byproduct formation.- Employ appropriate purification techniques such as recrystallization or column chromatography. Recrystallization from a sodium hydroxide (B78521) solution has been reported to be effective.[4]
Residual phase transfer catalyst: The PTC can sometimes be challenging to remove completely from the final product.- Wash the organic phase thoroughly with water during the workup to remove the water-soluble catalyst.- If the catalyst is not sufficiently water-soluble, consider using a different catalyst or a specialized purification method.

Quantitative Data on Catalyst Performance

The following table summarizes available data on the performance of different phase transfer catalysts in the synthesis of this compound. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

Phase Transfer CatalystStarting MaterialChlorinating AgentSolventYield (%)Purity (%)Reference
Tetraethylammonium chlorideGuaninePhosphorus oxychlorideAcetonitrile72.1≥ 98[1]
Methyltriethylammonium chlorideDiacetyl guaninePhosphorus oxychlorideAcetonitrile74.6Not Reported
Tetramethylammonium chlorideGuaninePhosphorus oxychlorideNot Reported30 - 42Not Reported[2]

Experimental Protocols

Method 1: Synthesis using Tetraethylammonium Chloride

This protocol is based on a reported one-step synthesis of this compound.[1]

Materials:

  • Guanine

  • Phosphorus oxychloride

  • Tetraethylammonium chloride

  • Acetonitrile

  • Sodium hydroxide (for workup)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (B1210297) (for extraction)

Procedure:

  • In a reaction flask equipped with a reflux condenser and a magnetic stirrer, combine guanine, tetraethylammonium chloride, and acetonitrile.

  • Add phosphorus oxychloride to the mixture.

  • Heat the reaction mixture to reflux and maintain for the desired reaction time (monitor by TLC or HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding the reaction mixture to ice-cold water.

  • Neutralize the aqueous solution with a sodium hydroxide solution.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization.

Method 2: Synthesis using Methyltriethylammonium Chloride

This protocol is adapted from a patent describing the synthesis from a diacylated guanine derivative.

Materials:

  • Diacetyl guanine

  • Phosphorus oxychloride

  • Methyltriethylammonium chloride

  • Triethylamine (B128534)

  • Acetonitrile

  • Sodium hydroxide (for hydrolysis and workup)

  • Hydrochloric acid (for workup)

Procedure:

  • Combine diacetyl guanine, methyltriethylammonium chloride, and triethylamine in acetonitrile in a reaction flask.

  • Heat the mixture to 50°C with stirring.

  • Add phosphorus oxychloride to the reaction mixture.

  • Continue stirring at 50°C for several hours until the reaction is complete.

  • Cool the reaction mixture and then add it to an aqueous sodium hydroxide solution.

  • Heat the mixture to 80°C to facilitate hydrolysis of the acetyl groups.

  • After cooling, adjust the pH to 7 with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Guanine Guanine ReactionVessel Reaction at Reflux Guanine->ReactionVessel PTC Phase Transfer Catalyst (e.g., Tetraethylammonium Chloride) PTC->ReactionVessel Solvent Acetonitrile Solvent->ReactionVessel ChlorinatingAgent Phosphorus Oxychloride ChlorinatingAgent->ReactionVessel Quenching Quenching (Ice-water) ReactionVessel->Quenching Cooling Neutralization Neutralization (NaOH/HCl) Quenching->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Purification Purification (Recrystallization) Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

catalyst_selection_logic Start Start: Catalyst Selection InitialScreening Initial Screening: Quaternary Ammonium Salts (e.g., TEAC, TEMAC) Start->InitialScreening LowYield Low Yield? InitialScreening->LowYield Optimization Optimize Reaction Conditions: - Catalyst Loading - Temperature - Reaction Time LowYield->Optimization Yes PurificationIssues Purification Issues? LowYield->PurificationIssues No Optimization->LowYield AlternativeCatalysts Consider Alternative Catalysts: - Other Quaternary Ammonium Salts - Phosphonium Salts Optimization->AlternativeCatalysts AlternativeCatalysts->LowYield WorkupModification Modify Workup Procedure: - Extensive Washing - Recrystallization Solvent Screening PurificationIssues->WorkupModification Yes FinalSelection Final Catalyst Selection PurificationIssues->FinalSelection No WorkupModification->PurificationIssues

Caption: Logical workflow for phase transfer catalyst selection and optimization.

References

Validation & Comparative

A Comparative Guide to HPLC-UV and GC-MS for the Quantification of 2-Amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic intermediates like 2-amino-6-chloropurine (B14584) is critical. This purine (B94841) analog serves as a vital building block in the synthesis of various therapeutic agents. The choice of analytical methodology for its quantification can significantly influence the reliability and efficiency of research and manufacturing processes. This guide provides an objective comparison of two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Comparison

The selection of an optimal analytical method depends on a range of factors, including the required sensitivity, precision, and the complexity of the sample matrix. Below is a summary of the quantitative performance of HPLC-UV and GC-MS for the analysis of this compound and structurally similar compounds.

Performance MetricHPLC-UVGC-MS (with Derivatization)
Limit of Detection (LOD) 0.015 µg/mL0.1 - 0.17 µmol/L
Limit of Quantification (LOQ) 0.048 µg/mLNot explicitly stated, but quantifiable at low µmol/L range
Linearity (R²) > 0.999> 0.99
Accuracy (% Recovery) 98.80 - 100.03%98 - 108%
Precision (% RSD) < 2%< 6.5%
Sample Preparation Simple dissolutionDerivatization required
Analysis Time Relatively shortLonger due to derivatization and temperature programming
Cost Lower instrument and operational costHigher instrument and operational cost

Experimental Workflows

The analytical workflows for HPLC-UV and GC-MS differ significantly, primarily due to the sample preparation requirements for GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification based on Calibration Curve Detection->Quantification

HPLC-UV Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Injection into GC-MS System Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification based on Calibration Curve Detection->Quantification

GC-MS Experimental Workflow

Detailed Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is advantageous for its simplicity, robustness, and lower operational cost.

1. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve a concentration within the calibration range (e.g., 1-50 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile (B52724) (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • UV Detection: Wavelength set at the absorbance maximum of this compound (approximately 310 nm).

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting peak area against concentration.

4. Quantification:

  • Inject the prepared sample solution.

  • Determine the peak area of this compound in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, but requires a derivatization step to enhance the volatility of the polar this compound molecule.

1. Sample Preparation and Derivatization:

  • Accurately weigh a sample containing this compound.

  • Extract the analyte from the sample matrix if necessary, using a suitable solvent.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add a derivatizing agent. A common choice for compounds with active hydrogens is a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization reaction.

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Hold: Maintain at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.

3. Calibration:

  • Prepare a series of standard solutions of this compound.

  • Derivatize each standard using the same procedure as for the sample.

  • Inject the derivatized standards and record the peak areas of the selected ions.

  • Construct a calibration curve by plotting peak area against concentration.

4. Quantification:

  • Inject the derivatized sample solution.

  • Determine the peak area of the derivatized this compound in the sample chromatogram from the selected ion chromatograms.

  • Calculate the concentration of this compound in the original sample using the calibration curve, accounting for any dilution or concentration steps during sample preparation.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound. HPLC-UV is a straightforward, cost-effective, and reliable method suitable for routine analysis where high sensitivity is not the primary concern. In contrast, GC-MS, while requiring a more involved sample preparation process including derivatization, offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification or for complex matrices where interferences may be an issue. The selection between these two methods should be based on the specific requirements of the analysis, including the expected concentration of the analyte, the nature of the sample matrix, and the available instrumentation and resources.

Comparative In Vivo Efficacy of 2-Amino-6-Substituted Purine Derivatives in Oncology Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of three prominent 2-amino-6-substituted purine (B94841) derivatives—Roscovitine (B1683857) (Seliciclib), Purvalanol A, and Olomoucine—in various oncology models. These compounds, primarily known for their role as cyclin-dependent kinase (CDK) inhibitors, have been extensively studied for their potential as anti-cancer therapeutics. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying mechanisms of action to support further research and drug development in this area.

Overview of 2-Amino-6-Substituted Purine Derivatives

2-amino-6-substituted purine derivatives are a class of small molecules that have garnered significant interest in oncology due to their ability to mimic the purine structure of ATP and competitively inhibit the activity of cyclin-dependent kinases (CDKs). By targeting CDKs, these compounds disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.

  • Roscovitine (Seliciclib, CYC202) is a potent inhibitor of CDK1, CDK2, CDK5, and CDK7.[1] It has been evaluated in numerous preclinical and clinical studies for various malignancies.[1][2]

  • Purvalanol A is another potent CDK inhibitor with high affinity for CDK1 and CDK2.[3] It has demonstrated pro-apoptotic and anti-proliferative effects in several cancer cell lines.[3]

  • Olomoucine is a first-generation CDK inhibitor, exhibiting selectivity for CDK1, CDK2, and CDK5.[4] While less potent than Roscovitine and Purvalanol A, it has been a valuable tool in studying the role of CDKs in the cell cycle.[4]

Comparative In Vivo Efficacy

The following tables summarize the quantitative data on the in vivo efficacy of Roscovitine, Purvalanol A, and Olomoucine in various oncology models.

Table 1: In Vivo Efficacy of Roscovitine (Seliciclib) in Xenograft Models
Cancer TypeCell LineAnimal ModelDosing RegimenKey Efficacy Outcome(s)
Colorectal CancerLoVoCD1 Nude Mice100 mg/kg, i.p., 3 times daily for 5 days45% reduction in tumor growth compared to control.[2]
Uterine CarcinomaMESSA-DX5CD1 Nude Mice500 mg/kg, oral, 3 times daily for 4 days62% reduction in tumor growth.[2]
Colon CancerHT29Nude Mice10 mg/kg and 40 mg/kg, i.p.68% and 80% tumor reduction, respectively.[2]
Breast CancerMCF7Nude Mice400 mg/kg, oral, twice a day70% reduction in tumor growth (monotherapy).[2]
Ewing's SarcomaA4573Nude Mice50 mg/kg, i.p., for 5 daysTumor growth was ~1.25-fold compared to ~14.5-fold in untreated mice.[2]
Prostate CancerPC-3Xenograft ModelNot specified35% tumor growth inhibition.[2]
Colon CancerHCT116Nude Mice500 mg/kg, oral79% reduction in tumor growth at day 5.[2]
Breast CancerMDA-MB-231Nude Mice100 mg/kg + 7.5 Gy irradiation73% growth inhibition (combination) vs. 54% for irradiation alone.[5]
Table 2: In Vivo Efficacy of Purvalanol A in Xenograft Models
Cancer TypeCell LineAnimal ModelDosing RegimenKey Efficacy Outcome(s)
Ovarian CancerSKOV3/DDPBALB/c Nude Mice25 mg/kg, i.p., every 3 days (in combination with Cisplatin)Enhanced anti-tumor efficacy of cisplatin (B142131).[3]
Hepatocellular CarcinomaHuh7 and Hepa1-6Mouse Xenograft ModelNot specifiedSignificantly inhibited subcutaneous tumor growth.[6]
Table 3: In Vitro Efficacy of Olomoucine in Cancer Cell Lines (In Vivo Data Limited)
Cancer TypeCell LineIC50/EC50
Cervical CarcinomaKB 3-1EC50: 45 µM[7]
Breast CancerMDA-MB-231EC50: 75 µM[7]
VariousNCI 60 Cell Line PanelAverage GI50: 60.3 µM[1]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for these 2-amino-6-substituted purine derivatives is the inhibition of cyclin-dependent kinases, which are crucial for cell cycle progression.

CDK_Inhibition_Pathway cluster_G1_S G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb phosphorylates G1_Arrest G1 Phase Arrest E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes p21 p21 p21->CyclinE_CDK2 inhibits CyclinB_CDK1 Cyclin B / CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis G2_Arrest G2 Phase Arrest Purine_Derivatives 2-Amino-6-Substituted Purine Derivatives (Roscovitine, Purvalanol A, Olomoucine) Purine_Derivatives->CyclinD_CDK46 inhibit Purine_Derivatives->CyclinE_CDK2 inhibit Purine_Derivatives->CyclinB_CDK1 inhibit

Mechanism of Cell Cycle Arrest by 2-Amino-6-Substituted Purine Derivatives.

These compounds competitively bind to the ATP-binding pocket of CDKs, preventing the phosphorylation of key substrates required for cell cycle progression. Inhibition of CDK2 and CDK4/6 blocks the phosphorylation of the Retinoblastoma (Rb) protein, keeping it in its active, hypophosphorylated state where it sequesters the E2F transcription factor, thereby preventing the transcription of genes necessary for S-phase entry and leading to G1 arrest. Inhibition of CDK1 prevents the cell from entering mitosis, resulting in a G2/M arrest.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vivo efficacy studies. Below are representative protocols for xenograft models used to evaluate these purine derivatives.

General Xenograft Model Protocol

This protocol outlines the general steps for establishing and utilizing a subcutaneous xenograft model to test the efficacy of a 2-amino-6-substituted purine derivative.

Xenograft_Workflow start Start cell_culture 1. Cell Culture (e.g., HCT116, MDA-MB-231) start->cell_culture animal_prep 2. Animal Preparation (e.g., Athymic Nude Mice) cell_culture->animal_prep tumor_implantation 3. Tumor Cell Implantation (Subcutaneous injection) animal_prep->tumor_implantation tumor_growth 4. Tumor Growth Monitoring (Caliper Measurement) tumor_implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Drug Administration (e.g., i.p., oral gavage) randomization->treatment monitoring 7. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 8. Study Endpoint (Tumor size limit, time) monitoring->endpoint analysis 9. Data Analysis & Tumor Excision endpoint->analysis end End analysis->end

References

Preclinical Showdown: 2-Amino-6-chloropurine vs. 6-Mercaptopurine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of purine (B94841) analogs in oncology, a detailed comparison of preclinical data is essential for informed decision-making. This guide provides an objective analysis of 2-Amino-6-chloropurine (B14584) and the well-established drug 6-mercaptopurine (B1684380), focusing on their performance in preclinical studies. We delve into their mechanisms of action, comparative efficacy in relevant cancer models, and available toxicity profiles, supported by experimental data and detailed protocols.

At a Glance: Key Preclinical Performance Metrics

To facilitate a direct comparison, the following table summarizes the available quantitative data for this compound (and its close analog, 2-amino-6-chloro-1-deazapurine) and 6-mercaptopurine in the well-established L1210 leukemia model. It is important to note that direct head-to-head preclinical studies are limited, and this comparison is compiled from separate investigations.

Parameter2-Amino-6-chloro-1-deazapurine6-Mercaptopurine
Cancer Model L1210 Mouse LeukemiaL1210 Mouse Leukemia
Efficacy Metric Increase in Lifespan (% ILS)Anticarcinogenic Activity
Reported Efficacy 79% increase in life span[1]Demonstrated anticarcinogenic activity[2]
In Vitro Activity Cytotoxicity in HEp-2 and L1210 cells[3]Cytotoxicity in various leukemia cell lines[4]
Primary Mechanism Inhibition of de novo purine biosynthesis[3]Inhibition of de novo purine biosynthesis and incorporation into DNA/RNA[5][6]

Diving Deeper: Mechanism of Action

Both this compound and 6-mercaptopurine are classified as purine analogs, exerting their cytotoxic effects by interfering with nucleic acid synthesis, a critical pathway for rapidly proliferating cancer cells.

This compound and its Analogs:

The primary mechanism of action for this compound and its derivatives is the inhibition of the de novo purine biosynthesis pathway. The analog, 2-amino-6-chloro-1-deazapurine, has been shown to block this pathway at two distinct sites[3]. The more sensitive site is an early step in the pathway, while a less sensitive inhibition occurs at the conversion of inosine (B1671953) monophosphate (IMP) to guanosine (B1672433) monophosphate (GMP)[3]. This dual blockade leads to a depletion of the purine nucleotide pools necessary for DNA and RNA synthesis, ultimately leading to cell death.

Furthermore, some 2-aminopurine (B61359) derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[7]. Inhibition of CDK2 can lead to cell cycle arrest, typically at the G1/S or G2/M phase, and induce apoptosis[7][8]. This suggests a potential multi-faceted mechanism of action for this class of compounds.

dot

Purine_Metabolism_Inhibition Potential Mechanisms of this compound Analogs cluster_0 De Novo Purine Synthesis cluster_1 Cell Cycle Regulation PRPP PRPP Early_Steps Early Pathway Steps PRPP->Early_Steps IMP IMP Early_Steps->IMP GMP GMP IMP->GMP DNA_RNA DNA/RNA Synthesis GMP->DNA_RNA CDK2_CyclinE CDK2/Cyclin E G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Apoptosis Apoptosis G1_S_Transition->Apoptosis G1_S_Transition->Apoptosis Induction A2CP_Analog This compound Analog A2CP_Analog->Early_Steps Inhibition A2CP_Analog->IMP Inhibition of IMP to GMP A2CP_Analog->CDK2_CyclinE Inhibition

Caption: Potential mechanisms of this compound analogs.

6-Mercaptopurine (6-MP):

6-mercaptopurine is a well-characterized antimetabolite. After administration, it is converted intracellularly to its active form, thioinosine monophosphate (TIMP)[6]. TIMP inhibits several key enzymes in the de novo purine synthesis pathway, including the conversion of IMP to AMP and GMP[5]. This leads to a deficiency in the building blocks of nucleic acids. Furthermore, 6-MP metabolites can be incorporated into DNA and RNA, leading to cytotoxicity and cell death[6].

dot

SixMP_Pathway Metabolic Activation and Mechanism of 6-Mercaptopurine SixMP 6-Mercaptopurine (6-MP) TIMP Thioinosine Monophosphate (TIMP) SixMP->TIMP Metabolic Activation DeNovo_Inhibition Inhibition of De Novo Purine Synthesis TIMP->DeNovo_Inhibition DNA_RNA_Incorporation Incorporation into DNA and RNA TIMP->DNA_RNA_Incorporation Cytotoxicity Cytotoxicity DeNovo_Inhibition->Cytotoxicity DNA_RNA_Incorporation->Cytotoxicity

Caption: Metabolic activation and mechanism of 6-Mercaptopurine.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key preclinical experiments.

In Vivo Antitumor Efficacy in L1210 Leukemia Model

Objective: To evaluate the in vivo antitumor activity of a test compound against L1210 leukemia in mice.

Animal Model: DBA/2 or BDF1 mice are typically used for the L1210 leukemia model.

Experimental Workflow:

dot

L1210_Workflow Experimental Workflow for L1210 In Vivo Efficacy Study Start Start Tumor_Inoculation Inoculate mice intraperitoneally with L1210 leukemia cells Start->Tumor_Inoculation Randomization Randomize mice into treatment and control groups Tumor_Inoculation->Randomization Treatment Administer test compound, vehicle control, or positive control (e.g., 6-MP) daily for a specified period Randomization->Treatment Monitoring Monitor mice daily for survival and signs of toxicity (e.g., weight loss) Treatment->Monitoring Endpoint Record date of death for each mouse Monitoring->Endpoint Data_Analysis Calculate median survival time (MST) and percent increase in lifespan (% ILS) Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for L1210 in vivo efficacy study.

Procedure:

  • Tumor Cell Culture: L1210 leukemia cells are maintained in appropriate culture medium.

  • Tumor Inoculation: A specified number of L1210 cells (e.g., 1 x 10^5 cells) are injected intraperitoneally into each mouse.

  • Treatment: Treatment with the test compound, vehicle control, or a positive control (e.g., 6-mercaptopurine) is initiated 24 hours after tumor inoculation and continues for a defined period (e.g., daily for 9 days).

  • Monitoring: Mice are observed daily for clinical signs of toxicity and mortality. Body weight is recorded regularly.

  • Endpoint: The primary endpoint is the survival time of the mice.

  • Data Analysis: The median survival time (MST) for each group is calculated. The antitumor efficacy is expressed as the percentage of increase in lifespan (% ILS) calculated as: [% ILS = (MST of treated group / MST of control group - 1) x 100].

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Preclinical Toxicity Profile

This compound:

Detailed in vivo toxicology studies for this compound are not extensively available in the public domain. Safety data sheets indicate that the compound may be harmful if swallowed, but specific LD50 values from preclinical studies are not provided[4].

6-Mercaptopurine:

6-mercaptopurine has a well-documented toxicity profile from extensive preclinical and clinical use. The primary dose-limiting toxicity is myelosuppression, leading to leukopenia, thrombocytopenia, and anemia[2]. Hepatotoxicity is another significant adverse effect[2].

Conclusion

This comparative guide highlights the preclinical profiles of this compound and 6-mercaptopurine. While 6-mercaptopurine is a long-established anticancer agent with a wealth of data, this compound and its analogs represent a promising area of research. The available data for a close analog of this compound demonstrates significant efficacy in the L1210 leukemia model, a classic screening model for antileukemic drugs. The potential for a multi-targeted mechanism of action, including inhibition of de novo purine synthesis and CDK2, warrants further investigation.

However, a clear deficiency in the publicly available data is the lack of comprehensive in vivo toxicity studies for this compound. Future preclinical research should focus on direct, head-to-head comparative studies with established drugs like 6-mercaptopurine in various cancer models and detailed toxicological evaluations to better define the therapeutic window of this compound and its derivatives. This will be crucial for determining their potential for clinical translation.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Purine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of purine (B94841) intermediates is critical for understanding cellular metabolism, disease pathology, and drug efficacy. This guide provides a comprehensive comparison of common analytical methods for purine analysis and outlines a framework for their cross-validation, ensuring data integrity and reliability across different analytical platforms.

Purine metabolism plays a central role in numerous cellular processes, including nucleic acid synthesis, energy transfer, and signaling pathways. Dysregulation of this intricate network is implicated in a range of diseases, from gout to cancer. Consequently, the precise measurement of purine intermediates such as adenosine, guanosine, hypoxanthine, and xanthine (B1682287) is paramount in both basic research and clinical drug development. This guide compares the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE) for purine analysis and details the essential process of cross-validation to ensure consistency and reliability of results between different methods.

The Purine Metabolism Pathway: A Complex Network

The synthesis and degradation of purines involve a series of enzymatic reactions that maintain a balanced pool of these essential molecules. Understanding this pathway is crucial for interpreting analytical data and identifying key metabolic shifts in disease or in response to therapeutic intervention.

purine_metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_catabolism Catabolism PRPP PRPP IMP IMP PRPP->IMP Multiple Steps GMP_salvage GMP IMP->GMP_salvage IMPDH AMP_salvage AMP IMP->AMP_salvage ADSS IMP_cat IMP IMP->IMP_cat Hypoxanthine Hypoxanthine IMP_salvage IMP Hypoxanthine->IMP_salvage HGPRT Guanine Guanine Guanine->GMP_salvage HGPRT Xanthine Xanthine Guanine->Xanthine Adenine Adenine Adenine->AMP_salvage APRT GMP GMP GMP_salvage->GMP AMP AMP AMP_salvage->AMP Adenosine Adenosine AMP->Adenosine Inosine Inosine IMP_cat->Inosine Guanosine Guanosine GMP->Guanosine Adenosine->Inosine ADA Hypoxanthine_cat Hypoxanthine Inosine->Hypoxanthine_cat PNP Guanosine->Guanine PNP Hypoxanthine_cat->Xanthine XOD UricAcid Uric Acid Xanthine->UricAcid XOD

Figure 1. Simplified diagram of the purine metabolism pathway.

Comparison of Analytical Methods

The choice of analytical method for purine intermediates depends on factors such as sensitivity, selectivity, sample throughput, and the specific research question. The following tables provide a comparative summary of HPLC, LC-MS, and CE.

Table 1: Performance Comparison of Analytical Methods for Purine Intermediates

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Capillary Electrophoresis (CE)
Principle Separation based on polaritySeparation based on polarity, detection by mass-to-charge ratioSeparation based on charge and size
Sensitivity Moderate (µM range)High to Very High (nM to pM range)[1]Moderate to High (µM to nM range)[2][3]
Selectivity Good, but co-elution can occurExcellent, highly specific due to mass detection[1]High, excellent resolution
Analysis Time 15-30 minutes per sample[4]5-15 minutes per sample[1]< 15 minutes per sample[2][3]
Sample Throughput ModerateHighHigh
Instrumentation Cost ModerateHighLow to Moderate
Robustness HighModerateModerate
Primary Application Routine quantification in less complex matricesTargeted and untargeted metabolomics, analysis in complex matricesScreening for inborn errors of metabolism, analysis of charged species

Table 2: Quantitative Performance Data of Analytical Methods

MethodAnalyteLinearity (R²)Limit of Quantification (LOQ)Precision (%RSD)Recovery (%)
HPLC Adenine, Guanine, Hypoxanthine, Xanthine> 0.999[5]0.1 - 1.0 µg/mL< 5%93 - 107%[6]
UPLC-MS/MS 17 Purine Metabolites≥ 0.9944[1]0.002 - 9.756 µg/mL[7]≤ 9.3%[1]85.3 - 103.0%[1]
Capillary Electrophoresis Diagnostic Purine Metabolites> 0.99[2][3]0.85 - 4.28 µmol/L[2]< 5%[2][3]Not typically reported

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable results. Below are representative methodologies for the analysis of purine intermediates.

Sample Preparation (General Protocol for Biological Fluids)
  • Deproteinization: To 100 µL of plasma or urine, add 200 µL of ice-cold acetonitrile (B52724) or methanol (B129727) containing an internal standard (e.g., ¹³C-labeled purine analog).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase or running buffer.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 20 mM potassium phosphate (B84403) buffer (pH 4.0).

  • Mobile Phase B: Methanol.

  • Gradient: A linear gradient from 0% to 30% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Injection Volume: 10 µL.

LC-MS/MS Method
  • Column: UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A rapid gradient tailored to the specific purine panel.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each purine intermediate.

Capillary Electrophoresis Method
  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Running Buffer: 60 mmol/L borate (B1201080) buffer containing 80 mmol/L sodium dodecyl sulfate (B86663) (pH 9.6).[2][3]

  • Voltage: 25 kV.

  • Temperature: 35°C.[2][3]

  • Detection: UV detector at 254 nm.

  • Injection: Hydrodynamic injection for 5 seconds.

Cross-Validation of Analytical Methods

Cross-validation is a formal process to compare the results from two or more analytical methods to ensure that they provide equivalent quantitative data.[8] This is crucial when transferring a method between laboratories or when comparing data generated by different techniques.

Cross-Validation Workflow

cross_validation_workflow start Define Acceptance Criteria (e.g., ±20% agreement) select_samples Select a Set of Study Samples (n ≥ 20, covering the analytical range) start->select_samples analyze_method_a Analyze Samples with Validated Method A select_samples->analyze_method_a analyze_method_b Analyze Samples with Validated Method B select_samples->analyze_method_b compare_results Statistically Compare Results (e.g., Bland-Altman plot, regression analysis) analyze_method_a->compare_results analyze_method_b->compare_results meet_criteria Do Results Meet Acceptance Criteria? compare_results->meet_criteria pass Methods are Cross-Validated meet_criteria->pass Yes fail Investigate Discrepancies meet_criteria->fail No troubleshoot Troubleshoot and Re-validate (e.g., check sample handling, instrument calibration) fail->troubleshoot troubleshoot->select_samples

Figure 2. General workflow for the cross-validation of two analytical methods.

Key Steps in Cross-Validation:
  • Define Acceptance Criteria: Before initiating the cross-validation, establish clear and statistically justified acceptance criteria for the agreement between the methods. A common criterion is that for at least two-thirds of the samples, the results from the two methods should be within ±20% of their mean.

  • Sample Selection: A representative set of study samples (typically n ≥ 20) covering the low, medium, and high concentration range of the analytes should be selected.

  • Parallel Analysis: The selected samples are analyzed in parallel using the two validated analytical methods.

  • Statistical Evaluation: The results are then statistically compared. This can include:

    • Regression Analysis: Plotting the results of Method B against Method A and determining the slope, intercept, and correlation coefficient. The slope should be close to 1, the intercept close to 0, and the correlation coefficient (r) close to 1.

    • Bland-Altman Plot: This plot visualizes the agreement between the two methods by plotting the difference between the measurements against their average. The majority of the data points should fall within the 95% limits of agreement.

Conclusion

The selection of an appropriate analytical method for the quantification of purine intermediates is a critical decision in research and drug development. While HPLC offers a robust and cost-effective solution for routine analysis, LC-MS provides superior sensitivity and selectivity for complex samples and metabolomics studies. Capillary electrophoresis is a powerful tool for high-throughput screening, particularly for charged purine species.

References

Purine Analogs Demonstrate Potent Antiviral Activity Against Epstein-Barr Virus

Author: BenchChem Technical Support Team. Date: December 2025

A growing body of research highlights the potential of purine (B94841) analogs as effective inhibitors of Epstein-Barr virus (EBV) replication. These compounds, which mimic the natural building blocks of DNA, can interfere with the viral replication process, offering a promising avenue for the development of new anti-EBV therapeutics.

Among the various purine analogs investigated, 2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine, known as S2242, has emerged as a particularly potent and selective inhibitor of EBV.[1] Studies have shown that S2242 can suppress EBV DNA synthesis and the expression of viral capsid antigen (VCA) at nanomolar concentrations, demonstrating a high selectivity index.[1] This positions S2242 as a significant candidate for further preclinical and clinical evaluation.

This guide provides a comparative overview of the antiviral activity of key purine analogs against EBV, supported by experimental data and detailed methodologies for the assays used in their evaluation.

Comparative Antiviral Activity of Purine Analogs Against EBV

The following table summarizes the in vitro efficacy and cytotoxicity of selected purine analogs against Epstein-Barr virus.

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Cell LineAssay MethodReference
S22420.0006>1>1667P3HR-1EBV DNA Hybridization / VCA Expression[1]
(S)-HPMPA0.08>100>1250P3HR-1cRNA-DNA Hybridization[2]
PMEA (Adefovir)1.1>100>91P3HR-1cRNA-DNA Hybridization[2]
Acyclovir (Reference)3.4>100>29P3HR-1Quantitative Real-Time PCR[3]
Ganciclovir (Reference)2.6>100>38P3HR-1Quantitative Real-Time PCR[3]

EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound. A higher SI value suggests a more favorable safety profile.

Experimental Protocols

The evaluation of antiviral activity against EBV involves a series of established in vitro assays. Below are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Virus Induction

EBV-producing cell lines, such as P3HR-1, are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics. To induce the viral lytic cycle, chemical inducers like 12-O-tetradecanoylphorbol-13-acetate (TPA) can be added to the culture medium.

Antiviral Activity Assays
  • EBV DNA Hybridization Assay: This method quantifies the amount of viral DNA in infected cells.

    • P3HR-1 cells are seeded in multi-well plates and treated with various concentrations of the test compounds.

    • After an incubation period (typically 7 days), the total cellular DNA is extracted.

    • The extracted DNA is then transferred to a membrane and hybridized with a digoxigenin-labeled DNA probe specific for a conserved region of the EBV genome (e.g., the BamHI W fragment).[1]

    • The amount of hybridized probe, which is proportional to the amount of EBV DNA, is quantified using a chemiluminescent or colorimetric detection method.

  • Viral Capsid Antigen (VCA) Expression Assay: This assay measures the expression of a late viral protein, indicating the progression of the lytic cycle.

    • P3HR-1 cells are treated with the test compounds as described above.

    • After incubation, the cells are fixed and stained with a fluorescently labeled antibody specific for the EBV VCA.

    • The percentage of VCA-positive cells is determined by fluorescence microscopy or flow cytometry.

  • Quantitative Real-Time PCR (qPCR): A highly sensitive method for quantifying viral DNA.

    • Total DNA is extracted from treated and untreated P3HR-1 cells.

    • A qPCR reaction is performed using primers and a probe specific for a target sequence within the EBV genome.

    • The amount of viral DNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known EBV DNA concentrations.[3]

Cytotoxicity Assay
  • MTT or XTT Assay: These colorimetric assays assess the metabolic activity of cells as an indicator of cell viability.

    • Uninfected cells (e.g., a lymphoblastoid cell line) are seeded in 96-well plates and exposed to a range of concentrations of the test compound.

    • After a set incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to the wells.

    • Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product.

    • The absorbance of the colored product is measured using a microplate reader, and the CC₅₀ value is calculated.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for evaluating the anti-EBV activity of purine analogs and a simplified representation of the EBV lytic cycle, a key target for these antiviral agents.

Antiviral_Activity_Workflow cluster_cell_culture Cell Culture & Induction cluster_treatment Compound Treatment cluster_assays Evaluation Assays cluster_analysis Data Analysis start Culture EBV-producing cells (e.g., P3HR-1) induce Induce lytic cycle (e.g., with TPA) start->induce treat Treat cells with varying concentrations of purine analogs induce->treat dna_assay Quantify EBV DNA (qPCR / Hybridization) treat->dna_assay vca_assay Measure VCA Expression treat->vca_assay cyto_assay Assess Cytotoxicity (MTT / XTT) treat->cyto_assay calc_ec50 Calculate EC₅₀ dna_assay->calc_ec50 vca_assay->calc_ec50 calc_cc50 Calculate CC₅₀ cyto_assay->calc_cc50 calc_si Determine Selectivity Index (SI) calc_ec50->calc_si calc_cc50->calc_si

Caption: Workflow for evaluating the anti-EBV activity of purine analogs.

EBV_Lytic_Cycle_Inhibition cluster_virus EBV Lytic Cascade cluster_inhibitor Mechanism of Action Lytic_Induction Lytic Cycle Induction Immediate_Early Immediate-Early Gene Expression (e.g., BZLF1, BRLF1) Lytic_Induction->Immediate_Early Early Early Gene Expression (e.g., DNA Polymerase) Immediate_Early->Early DNA_Replication Viral DNA Replication Early->DNA_Replication Late Late Gene Expression (e.g., VCA) DNA_Replication->Late Assembly Virion Assembly & Release Late->Assembly Purine_Analog Purine Analogs Purine_Analog->DNA_Replication Inhibition

Caption: Inhibition of EBV lytic DNA replication by purine analogs.

References

The Pivotal Role of the C6-Substituent in the Biological Activity of 2-Amino-6-chloropurine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-amino-6-chloropurine (B14584) scaffold represents a versatile platform for the development of potent and selective inhibitors of key therapeutic targets. The chlorine atom at the C6-position serves as a crucial synthetic handle, allowing for the introduction of a diverse array of substituents that profoundly influence the biological activity of the resulting derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their anticancer properties through the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Heat Shock Protein 90 (Hsp90).

Comparative Analysis of Biological Activity

The strategic modification of the this compound core has yielded potent inhibitors of several key proteins implicated in cancer progression. The nature of the substituent at the C6-position, in particular, dictates the potency and selectivity of these compounds.

2-Amino-6-substituted Purine (B94841) Derivatives as CDK2 Inhibitors

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[1] The 2-aminopurine (B61359) scaffold has proven to be a valuable starting point for the design of selective CDK2 inhibitors.[1]

A study focused on 2-aminopurine derivatives demonstrated that the introduction of a polar substitution at the C6-position of the purine ring was beneficial for CDK2 inhibition.[1] As shown in Table 1, replacement of the C6-chloro atom with various aryl and heteroaryl groups led to a range of inhibitory activities. While a simple benzene (B151609) ring at C6 (Compound 5a ) showed good potency, larger aromatic systems like naphthalene (B1677914) (5b ) or other heterocycles such as pyrrole (B145914) (5c ), benzodioxole (5d ), and thiophene (B33073) (5e ) resulted in decreased activity.[1] Further optimization by introducing polar groups on a C6-phenylmethylamino moiety led to the discovery of highly potent inhibitors like 11l , which exhibited an IC50 of 19 nM against CDK2.[2] Interestingly, compound 11l also demonstrated good selectivity over other CDKs, particularly CDK6 and CDK8.[1]

CompoundC6-SubstituentCDK2 IC50 (µM)Reference
5a Phenyl0.31[1]
5b Naphthyl>1[1]
5c Pyrrolyl>1[1]
5d Benzodioxolyl>1[1]
5e Thienyl>1[1]
11c 4-(aminosulfonyl)phenyl0.12[1]
11l 4-(2-hydroxyethyl)piperazin-1-yl0.019[1][2]
11p 4-methylpiperazin-1-yl0.03[1]
R-Roscovitine-0.073[1]

Table 1: Structure-Activity Relationship of 2-Amino-6-substituted Purine Derivatives as CDK2 Inhibitors.

Another study on 2-arylaminopurines highlighted the importance of the C6-substituent for achieving selectivity for CDK2 over the closely related CDK1.[3] The introduction of a 6-cyclohexylmethyl group in conjunction with a 2-(4'-sulfamoylanilino) substituent resulted in a compound with significant CDK2 inhibitory activity.[3] A particularly impressive example is a derivative with a biphenyl (B1667301) group at the C6-position, which displayed high potency for CDK2 (IC50 = 0.044 µM) and was approximately 2000-fold less active against CDK1 (IC50 = 86 µM).[4]

2-Amino-6-halopurine Derivatives as Hsp90 Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins.[5][6] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[7]

A series of 2-amino-6-halopurine derivatives were designed as potent Hsp90 inhibitors.[5] The SAR studies revealed that a 9-(4-iodo-3,5-dimethylpyridin-2-ylmethyl) substituent was optimal for activity. The halogen at the C6-position also played a crucial role, with chlorine providing excellent potency. Compound 30 , 2-amino-6-chloro-9-(4-iodo-3,5-dimethylpyridin-2-ylmethyl)purine, emerged as a highly potent inhibitor with an IC50 of 0.009 µM in a HER-2 degradation assay and an IC50 of 0.03 µM for antiproliferative activity in MCF7 breast cancer cells.[5][6]

CompoundC6-SubstituentHER-2 Degradation IC50 (µM)MCF7 Antiproliferation IC50 (µM)Reference
30 Chloro0.0090.03[5][6]

Table 2: Biological Activity of a Lead this compound Hsp90 Inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the biological activity of this compound derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

CDK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced in a kinase reaction.[11]

  • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor, 2 µL of CDK2/Cyclin E enzyme solution, and 2 µL of a substrate/ATP mixture.[11]

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[11]

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Luminescence Measurement: Record the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percentage of inhibition relative to the control and determine the IC50 value.

Hsp90 Client Protein Degradation Assay (Western Blot)

This assay measures the levels of Hsp90 client proteins following inhibitor treatment.[12]

  • Cell Treatment: Culture cells to 70-80% confluency and treat with the Hsp90 inhibitor for various time points (e.g., 0, 6, 12, 24 hours).[12]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[13]

  • Immunoblotting: Block the membrane and incubate with a primary antibody against the Hsp90 client protein of interest (e.g., HER2, Akt). Then, incubate with an HRP-conjugated secondary antibody.[12]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[12]

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the extent of client protein degradation.

Visualizing the Mechanisms of Action

To better understand the biological context of these this compound derivatives, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis This compound This compound Derivative_Library Library of C6-Substituted 2-Aminopurine Derivatives This compound->Derivative_Library Substitution Rxn Cell_Viability Cell Viability Assay (e.g., MTT) Derivative_Library->Cell_Viability Target_Assay Target-Based Assay (e.g., Kinase Assay) Derivative_Library->Target_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Viability->SAR_Analysis Target_Assay->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

CDK2_Pathway Cyclin_E Cyclin E Active_CDK2_Cyclin_E Active CDK2/Cyclin E Complex Cyclin_E->Active_CDK2_Cyclin_E CDK2 CDK2 CDK2->Active_CDK2_Cyclin_E pRb Phosphorylated Rb (Inactive) Active_CDK2_Cyclin_E->pRb Phosphorylates Rb Rb Protein Rb->pRb E2F E2F Rb->E2F Inhibits pRb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition Inhibitor 2-Amino-6-substituted purine derivative Inhibitor->Active_CDK2_Cyclin_E Inhibits

Caption: Simplified CDK2 signaling pathway in the cell cycle.

Hsp90_Pathway Hsp90_Inactive Hsp90 (Inactive) Hsp90_Active Hsp90 (ATP-bound, Active) Hsp90_Inactive->Hsp90_Active ATP binding ATP ATP Client_Protein_Folded Folded/Active Client Protein Hsp90_Active->Client_Protein_Folded Chaperoning Client_Protein_Unfolded Unfolded/Misfolded Client Protein (e.g., HER2, Akt) Client_Protein_Unfolded->Client_Protein_Folded Proteasome Proteasome Client_Protein_Unfolded->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Inhibitor This compound derivative Inhibitor->Hsp90_Active Inhibits ATP binding

Caption: Hsp90 chaperone cycle and the effect of inhibitors.

References

Comparative analysis of different synthetic routes to 2-Amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Amino-6-chloropurine is a pivotal intermediate in the synthesis of numerous antiviral and anticancer drugs, most notably the antiviral agents famciclovir (B1672041) and penciclovir (B1679225). The efficiency, scalability, and safety of its synthesis are therefore of critical importance to the pharmaceutical industry. This guide provides a comparative analysis of various synthetic routes to this compound, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

Several synthetic strategies for this compound have been developed, starting from various precursors. The choice of route often depends on factors such as cost of starting materials, desired yield and purity, scalability, and safety considerations. The following table summarizes the key quantitative data for the most common synthetic approaches.

Starting Material(s)Key ReagentsReported Yield (%)Reported Purity (%)Key AdvantagesKey Disadvantages
Guanine (B1146940)Phosphorus oxychloride, Phase transfer catalyst30 - 72.1>98Readily available starting material.Low yield due to poor solubility of guanine, use of expensive and large quantities of phase transfer catalysts.[1][2][3]
2,9-DiacetylguaninePhosphorus oxychloride, Phase transfer catalyst55 - 75HighImproved solubility of the guanine derivative.[4]Requires an additional acylation step.[4][5]
GuanineVilsmeier reagentNot specifiedNot specifiedDirect conversion.Vilsmeier reagent is unstable, making process control difficult for industrialization.[4]
GuanineOxidant, Chlorinating agent, Reducing agent58 - 8298.8 - 99.9Good overall yield.[6]Multi-step process with potential for side reactions.[4][6]
2,4,5-Triamino-6-hydroxypyrimidineChlorinating agent, Triethyl orthoformate60 - 70Not specifiedReasonable yield.Long synthesis time and complex preparation of the starting material.[1][4]
Ethyl cyanoacetate (B8463686), Chloroformamidine (B3279071) hydrochloride, Liquid ammoniaFormic acid, Sodium hydroxide (B78521)89.63 - 91.95>99Cheap and readily available raw materials, few reaction steps, short reaction time.[1]Involves the use of liquid ammonia, which requires special handling.
2-Amino-5,6-dinitropyrimidine-4-olChlorinating agent, SnCl₂, AlCl₃, Trimethyl orthoformate90.9 - 93.799.2 - 99.4High yield and purity, suitable for industrial production.[4]Multi-step process.

Experimental Protocols

Below are detailed methodologies for three prominent synthetic routes to this compound.

Route 1: From Guanine via Direct Chlorination with a Phase Transfer Catalyst

This method utilizes the direct chlorination of guanine, with a phase transfer catalyst to improve the solubility and reactivity of the starting material.

Experimental Protocol:

  • A mixture of guanine (4.5 g, 30 mmol), tetraethylammonium (B1195904) chloride (7.46 g, 45 mmol, pre-dried), and acetonitrile (B52724) (60 ml) is prepared in a reaction flask.

  • Phosphorus oxychloride (16.5 ml) is added to the mixture.

  • The reaction mixture is heated under reflux for 70 minutes and then allowed to cool.

  • The solid material is filtered off and suspended in water.

  • The aqueous mixture is brought to an alkaline pH with aqueous sodium hydroxide and then neutralized to pH 7 with dilute hydrochloric acid.

  • The product, this compound, is extracted with ethyl acetate. A reported yield of 42% has been achieved with this method.[7] A similar procedure using ultrasonication at 60°C for 2 hours followed by reflux for 90 minutes yielded 30% of the product.[7]

Route 2: From Ethyl Cyanoacetate and Chloroformamidine Hydrochloride

This route offers a high-yield synthesis from inexpensive and readily available starting materials.

Experimental Protocol:

  • A sodium ethoxide solution is prepared by dissolving sodium (1.15 g) in absolute ethanol (B145695) (46 g).

  • Ethyl cyanoacetate (113 g) is added to the sodium ethoxide solution at room temperature.

  • A separate solution of chloroformamidine is prepared by adding formamidine (B1211174) hydrochloride (137.9 g) to a sodium ethoxide solution of the same concentration and filtering off the precipitated sodium chloride.

  • The clear filtrate containing chloroformamidine is added to the ethyl cyanoacetate mixture.

  • The resulting intermediate is mixed with formic acid (55.2 g) and heated in a 100°C water bath for 2 hours.

  • After cooling, a 10% sodium hydroxide solution is slowly added until the mixture is just basic to litmus (B1172312) paper.

  • The solid product is collected by suction filtration and dried at 100°C to yield this compound. This method has been reported to achieve yields of up to 91.95% with a purity of 99.756%.[1]

Route 3: From 2-Amino-5,6-dinitropyrimidine-4-ol

This multi-step synthesis proceeds through a chlorinated intermediate followed by reduction and cyclization, resulting in high yields and purity.

Experimental Protocol:

  • Chlorination: 2-amino-5,6-dinitropyrimidine-4-ol is dissolved in an organic solvent (e.g., acetonitrile), and a chlorinating agent such as phosphorus oxychloride is added. The mixture is heated to 50-120°C and reacted for 3-24 hours to obtain 4-chloro-5,6-dinitropyrimidine-2-amine.

  • Reduction and Cyclization: The 4-chloro-5,6-dinitropyrimidine-2-amine (44 g, 0.2 mol) is dissolved in acetonitrile (100 ml). Tin(II) chloride (SnCl₂, 3.0 g, 0.016 mol) and aluminum chloride (AlCl₃, 0.53 g, 0.004 mol) are added with stirring. The mixture is stirred at 50°C for 3 hours. After cooling to room temperature, trimethyl orthoformate (23.3 g, 0.22 mol) is slowly added dropwise, and the reaction is heated to 75°C for 25 minutes.

  • Work-up: After the reaction is complete, the mixture is cooled, and the pH is adjusted to 6-7 with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate. The combined organic phases are washed with brine and water and then concentrated.

  • Purification: The residue is recrystallized from a 5% NaOH solution to give this compound as a white solid. This route has been reported to yield 93.7% of the product with an HPLC purity of 99.4%.[4]

Mechanism of Action of Antiviral Drugs Derived from this compound

This compound is a crucial building block for antiviral drugs like penciclovir (the active metabolite of famciclovir). Understanding the mechanism of action of these drugs provides context for the importance of their synthesis. These antiviral agents are guanine nucleoside analogs that, once activated, inhibit viral DNA replication.

Penciclovir_Mechanism_of_Action cluster_cell Infected Host Cell cluster_viral_replication Viral DNA Replication Penciclovir Penciclovir P_MP Penciclovir Monophosphate Penciclovir->P_MP Viral Thymidine (B127349) Kinase P_TP Penciclovir Triphosphate (Active Form) P_MP->P_TP Host Cell Kinases DNA_Polymerase Viral DNA Polymerase P_TP->DNA_Polymerase dGTP dGTP dGTP->DNA_Polymerase Viral_DNA Growing Viral DNA Chain DNA_Polymerase->Viral_DNA Termination Chain Termination Viral_DNA->Termination Incorporation of Penciclovir-TP

Caption: Mechanism of action of Penciclovir in a virally infected host cell.

The diagram illustrates that penciclovir is first phosphorylated by viral thymidine kinase to its monophosphate form.[2][5][6] Host cell kinases then convert it to the active triphosphate form.[2][5][6] Penciclovir triphosphate competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by viral DNA polymerase.[2][5] This incorporation leads to the termination of viral DNA chain elongation, thus inhibiting viral replication.[5][6]

Logical Workflow of Synthetic Strategies

The choice of a synthetic route is a critical decision in drug development and manufacturing. The following diagram illustrates the logical flow and considerations for selecting a suitable synthetic pathway for this compound.

Synthetic_Route_Selection cluster_routes Synthetic Route Options cluster_evaluation Evaluation Criteria Start Define Project Requirements (Scale, Purity, Cost) Guanine_Direct Guanine (Direct Chlorination) Start->Guanine_Direct Guanine_Protected Guanine (Protected) Start->Guanine_Protected Pyrimidines Pyrimidine-based Routes Start->Pyrimidines Acyclic_Precursors Acyclic Precursors Start->Acyclic_Precursors Yield_Purity Yield & Purity Guanine_Direct->Yield_Purity Cost Cost-Effectiveness Guanine_Direct->Cost Safety Safety & Environmental Impact Guanine_Direct->Safety Scalability Scalability Guanine_Direct->Scalability Guanine_Protected->Yield_Purity Guanine_Protected->Cost Guanine_Protected->Safety Guanine_Protected->Scalability Pyrimidines->Yield_Purity Pyrimidines->Cost Pyrimidines->Safety Pyrimidines->Scalability Acyclic_Precursors->Yield_Purity Acyclic_Precursors->Cost Acyclic_Precursors->Safety Acyclic_Precursors->Scalability Decision Select Optimal Route Yield_Purity->Decision Cost->Decision Safety->Decision Scalability->Decision

Caption: Logical workflow for selecting a synthetic route for this compound.

This decision-making workflow starts with defining the specific requirements of the project. Different synthetic strategies are then evaluated based on key performance indicators such as yield, purity, cost, safety, and scalability. The optimal route is selected based on a comprehensive assessment of these factors.

References

A Comparative Guide to Purity Validation of 2-Amino-6-chloropurine: Differential Thermal Analysis vs. High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 2-Amino-6-chloropurine (B14584) is of paramount importance. This purine (B94841) derivative serves as a critical building block in the synthesis of various antiviral and antineoplastic agents.[1] The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an objective comparison of two common analytical techniques for purity validation of this compound: Differential Thermal Analysis (DTA) and High-Performance Liquid Chromatography (HPLC).

Differential Thermal Analysis offers a calorimetric approach to purity determination based on the thermodynamic principles of melting point depression. It is an absolute method that does not require a reference standard of the impurity. In contrast, HPLC is a chromatographic separation technique that is highly sensitive and specific for quantifying known and unknown impurities.

This guide presents a side-by-side comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your analytical needs.

Comparative Performance of Analytical Methods

The selection of a purity analysis method depends on various factors, including the nature of the impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of DTA and HPLC for the purity validation of this compound.

Performance MetricDifferential Thermal Analysis (DTA)High-Performance Liquid Chromatography (HPLC)
Principle Measures the temperature difference between a sample and an inert reference as a function of temperature, detecting thermal events like melting. Purity is calculated from the melting point depression using the van't Hoff equation.Separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. Impurities are quantified based on their peak area relative to the main component.
Purity Data for this compound Can distinguish between different crystal structures and identify thermal decomposition.[1]Purity values of >99% have been reported for synthesized batches.[2] Specific examples include 99.090%, 99.227%, and 99.756%.[2]
Limit of Detection (LOD) Generally in the range of 0.1-0.5 mol% of impurity.Can be very low, typically in the range of 0.005% to 0.05% of the main peak area, depending on the detector and impurity.
Limit of Quantification (LOQ) Typically around 0.2-1.0 mol% of impurity.Usually in the range of 0.015% to 0.15% of the main peak area.
**Linearity (R²) **Not applicable in the same way as chromatographic methods. The van't Hoff plot is expected to be linear.Excellent linearity is typically achieved, with R² values >0.999 for the quantification of the main component and impurities.
Accuracy (% Recovery) High accuracy for eutectic systems and when the main component is >98.5% pure.High accuracy, with typical recovery values between 98% and 102% for spiked impurities.
Precision (% RSD) Good precision, with RSD values typically <5%.Excellent precision, with RSD values for peak area and retention time typically <2%.
Specificity Can differentiate between polymorphs. Less specific for identifying individual impurities.Highly specific for separating and quantifying individual impurities, especially with photodiode array (PDA) or mass spectrometric (MS) detection.
Sample Throughput Lower throughput due to longer analysis times per sample.Higher throughput, with typical run times of 15-30 minutes per sample.
Instrumentation DTA or Differential Scanning Calorimetry (DSC) instrument.HPLC system with a UV detector (PDA is recommended).

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the purity determination of this compound using DTA and HPLC.

Differential Thermal Analysis (DTA) Protocol

This protocol is based on general principles for purity determination of organic compounds by thermal analysis.

Instrumentation: A calibrated Differential Thermal Analyzer (DTA) or Differential Scanning Calorimeter (DSC) equipped with a data acquisition and analysis software.

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum pan.

  • Pan Sealing: Hermetically seal the pan to prevent sublimation or decomposition during the analysis.

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

  • Thermal Program:

    • Equilibrate the sample at a temperature at least 20°C below the expected melting point.

    • Heat the sample at a slow, constant rate, typically 0.5 to 2°C/min, through its melting range.

    • The melting point of this compound is reported to be >300°C, so the temperature range should be set accordingly.

  • Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Data Analysis:

    • Record the DTA curve, which plots the differential temperature against the sample temperature.

    • The onset and peak temperatures of the endothermic melting event are determined.

    • The purity is calculated by the instrument's software based on the van't Hoff equation, which analyzes the shape of the melting peak.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a representative method for the purity analysis of this compound and related compounds.

Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of mobile phase A and B).

    • Prepare sample solutions at the same concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing:

    • Identify the peak for this compound based on its retention time compared to the reference standard.

    • Identify and integrate the peaks of any impurities.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of this compound peak / Total area of all peaks) x 100

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for purity validation by DTA and HPLC.

dta_workflow cluster_prep Sample Preparation cluster_analysis DTA Analysis cluster_data Data Processing weigh Weigh 1-3 mg of This compound pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample and Reference into DTA seal->load heat Heat at a Slow, Constant Rate load->heat record Record DTA Curve heat->record analyze Analyze Melting Peak Shape record->analyze calculate Calculate Purity via van't Hoff Equation analyze->calculate

DTA Experimental Workflow

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh and Dissolve This compound filter Filter Solution weigh->filter inject Inject Sample into HPLC System filter->inject separate Separate Components on C18 Column inject->separate detect Detect with UV Detector separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity by Area Percent integrate->calculate

HPLC Experimental Workflow

Conclusion

Both Differential Thermal Analysis and High-Performance Liquid Chromatography are powerful techniques for assessing the purity of this compound.

DTA is a valuable tool for characterizing the thermal properties of the bulk material and for providing an absolute measure of purity, particularly for highly pure substances. Its ability to detect different crystalline forms is an added advantage.[1] However, it is generally less sensitive than HPLC and does not provide information on the identity of individual impurities.

HPLC is the method of choice for routine quality control due to its high sensitivity, specificity, and throughput. It excels at separating and quantifying a wide range of impurities, which is critical for meeting stringent regulatory requirements.

Ultimately, the two techniques can be viewed as complementary. DTA can be used to confirm the purity of a reference standard and to study its solid-state properties, while HPLC is indispensable for the routine analysis of batch-to-batch purity and the detection of trace-level impurities. The choice of method will depend on the specific requirements of the analysis, the stage of drug development, and the available resources.

References

Unveiling the Potency: A Comparative Analysis of 2-Chloropurine Arabinonucleoside Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent and selective anticancer agents is a continuous endeavor. Among the promising candidates, 2-chloropurine arabinonucleosides have demonstrated significant antiproliferative activity across various cancer cell lines. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the evaluation and selection of these compounds for further investigation.

This comparative guide delves into the antiproliferative effects of various 2-chloropurine arabinonucleoside derivatives, presenting key quantitative data in a structured format. Detailed experimental methodologies are provided for the cited studies to ensure reproducibility and critical evaluation. Furthermore, this guide includes visualizations of the experimental workflow and the proposed mechanism of action to facilitate a comprehensive understanding of these compounds' biological activity.

Comparative Antiproliferative Activity

The antiproliferative efficacy of 2-chloropurine arabinonucleosides has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's potency in inhibiting biological processes, are summarized in the table below.

CompoundCell LineIC50 (µM)Comparison CompoundsIC50 (µM)
2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine (Cl-F-araA) HCT116 (Colon)0.26Fludarabine (B1672870) desphosphate19
HT-29 (Colon)0.26Cladribine0.35
DLD-1 (Colon)0.26
WiDr (Colon)0.26
9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine U937 (Leukemia)16Nelarabine3
Other 2-chloropurine arabinosides with chiral amino acid amides at C6 U937 (Leukemia)> 50

Data compiled from studies on human colon tumor cell lines and human acute myeloid leukemia cells.[1][2]

The data clearly indicates that 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine (Cl-F-araA) exhibits potent antiproliferative activity against human colon tumor cell lines, with a significantly lower IC50 value compared to fludarabine desphosphate.[1] In the context of leukemia cells, a serine derivative of 2-chloropurine arabinonucleoside showed notable activity, although it was less potent than the reference drug Nelarabine.[2] Interestingly, a number of other purine (B94841) arabinosides with chiral amino acid amides at the C6 position of the purine did not show significant antiproliferative activity, with IC50 values exceeding 50 µM.[2]

Experimental Protocols

To ensure a thorough understanding and enable potential replication of the findings, the methodologies employed in the key experiments are detailed below.

In Vitro Antiproliferative Activity Assay (Colon Cancer Cell Lines)

The antiproliferative activity of 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine (Cl-F-araA) against four human colon tumor cell lines (HCT116, HT-29, DLD-1, and WiDr) was determined using a cell counting method.[1] The cells were exposed to the compound for 72 hours, after which the cell counts were performed to determine the concentration required to inhibit cell growth by 50% (IC50).[1]

In Vitro Antiproliferative Activity Assay (Leukemia Cell Line)

The antiproliferative activity of synthesized 2-chloropurine arabinonucleosides against the human acute myeloid leukemia cell line U937 was assessed to determine the IC50 values.[2] This index reflects both the effect on cell death and proliferation during the incubation period.[2] The activity of the compounds was evaluated and compared to the reference drug Nelarabine.[2]

Visualizing the Process and Pathway

To provide a clearer picture of the experimental process and the underlying biological mechanisms, the following diagrams have been generated.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Antiproliferative Assay cluster_analysis Data Analysis start Cancer Cell Lines (e.g., HCT116, U937) culture Cell Seeding & Incubation start->culture treatment Addition of 2-Chloropurine Arabinonucleoside Derivatives culture->treatment incubation Incubation (e.g., 72 hours) treatment->incubation measurement Cell Viability/Proliferation Measurement (e.g., Cell Counting) incubation->measurement analysis IC50 Determination measurement->analysis

Caption: Experimental workflow for determining the antiproliferative activity of 2-chloropurine arabinonucleosides.

The proposed mechanism of action for potent 2-chloropurine arabinonucleosides like Cl-F-araA involves a multi-faceted attack on cellular processes essential for cancer cell proliferation.

signaling_pathway cluster_intracellular Intracellular Actions cluster_outcome Cellular Outcome ClFAraA 2-Chloropurine Arabinonucleoside (e.g., Cl-F-araA) Metabolism Cellular Uptake & Phosphorylation to Triphosphate (Cl-F-ara-ATP) ClFAraA->Metabolism Inhibition Inhibition of Key Enzymes Metabolism->Inhibition DNA_Incorporation Incorporation into DNA Metabolism->DNA_Incorporation DNA_Polymerase DNA Polymerase α Inhibition->DNA_Polymerase Ribonucleotide_Reductase Ribonucleotide Reductase Inhibition->Ribonucleotide_Reductase DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition Ribonucleotide_Reductase->DNA_Synthesis_Inhibition DNA_Incorporation->DNA_Synthesis_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of antiproliferative activity for 2-chloropurine arabinonucleosides.

Once inside the cell, these nucleoside analogs are phosphorylated to their active triphosphate form.[3][4] This active metabolite can then inhibit crucial enzymes involved in DNA synthesis, such as DNA polymerase alpha and ribonucleotide reductase.[1][3][4] Furthermore, the monophosphate form of these analogs can be incorporated into the DNA of cancer cells, leading to the termination of DNA chain elongation and ultimately triggering cell cycle arrest and apoptosis.[3] This dual mechanism of action contributes to their potent cytotoxic effects against cancer cells.

References

Stability of 2-Amino-6-chloropurine Derivatives Against Adenosine Deaminase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of nucleoside analogs is a critical step in the development of effective therapeutic agents. Adenosine (B11128) deaminase (ADA) is a key enzyme in purine (B94841) metabolism that can rapidly inactivate adenosine-based drug candidates. This guide provides an objective comparison of the stability of 2-amino-6-chloropurine (B14584) derivatives against ADA, supported by available experimental data and detailed methodologies.

Derivatives of this compound have been investigated for their potential as therapeutic agents. A crucial aspect of their design is resistance to degradation by adenosine deaminase (ADA), an enzyme that deaminates adenosine and its analogs, often leading to a loss of biological activity. The introduction of a chlorine atom at the 2-position of the purine ring has been shown to influence the interaction with ADA, in some cases conferring resistance to deamination.

Comparative Stability of Purine Nucleoside Analogs

One study demonstrated that a series of 2-chloropurine arabinonucleosides bearing chiral amino acid amides at the C6 position are resistant to deamination by E. coli adenosine deaminase[1]. Furthermore, the inhibitory effects of 2-chloroadenosine (B27285) and its arabinofuranosyl analog on the deamination of adenosine were quantified, indicating a significant interaction with the enzyme that does not lead to their degradation.

CompoundDescriptionEffect on Adenosine Deaminase (ADA) ActivityReference
2-ChloroadenosineA 2-chloro substituted adenosine analog.Reduced the rate of adenosine deamination by 63%.[1]
2-Chloro-9-β-D-arabinofuranosyladenineAn arabinose-containing analog of 2-chloroadenosine.Reduced the rate of adenosine deamination by 54%.[1]
2-Chloropurine arabinonucleosides with C6 chiral amino acid amidesA series of 2-chloropurine derivatives with various amino acid amides at the C6 position.Resistant to deamination by E. coli ADA.[1]
6-Chloropurine ribonucleosideA purine nucleoside with a chlorine at the 6-position.Acts as a substrate for adenosine deaminase.

Experimental Protocols

The stability of purine derivatives against ADA is typically assessed using enzymatic assays that monitor the conversion of the substrate over time. Below are detailed protocols for conducting such an assay.

Adenosine Deaminase Stability Assay Protocol

This protocol is adapted from spectrophotometric methods used to determine the rate of enzymatic deamination.

Materials:

  • Adenosine Deaminase (ADA) from a suitable source (e.g., bovine spleen, E. coli)

  • Phosphate (B84403) buffer (50 mM, pH 7.4)

  • This compound derivative (test compound)

  • Adenosine (as a control substrate)

  • UV-transparent 96-well plates or quartz cuvettes

  • Spectrophotometer capable of measuring absorbance at 265 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test this compound derivative in an appropriate solvent (e.g., DMSO, water) and dilute to the desired final concentration in 50 mM phosphate buffer (pH 7.4).

    • Prepare a stock solution of adenosine in 50 mM phosphate buffer (pH 7.4).

    • Prepare a working solution of adenosine deaminase in 50 mM phosphate buffer (pH 7.4). The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a UV-transparent 96-well plate or cuvette, add the following to each well/cuvette:

      • Phosphate buffer (50 mM, pH 7.4)

      • Test compound solution or Adenosine solution (for control)

    • Include a blank control containing only the buffer and the test compound (without the enzyme) to account for any non-enzymatic degradation.

    • Pre-incubate the plate/cuvette at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the components to reach thermal equilibrium.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding the adenosine deaminase solution to each well/cuvette. Mix gently but thoroughly.

    • Immediately begin monitoring the change in absorbance at 265 nm over time using the spectrophotometer. Adenosine has a strong absorbance at 265 nm, which decreases as it is converted to inosine (B1671953).

    • Record absorbance readings at regular intervals (e.g., every 30 seconds) for a period sufficient to establish the initial reaction velocity (e.g., 10-20 minutes).

  • Data Analysis:

    • Plot the absorbance at 265 nm against time for each reaction.

    • Determine the initial reaction rate (V₀) from the linear portion of the curve.

    • The stability of the this compound derivative can be assessed by comparing its rate of degradation (if any) to that of adenosine. If the derivative is resistant, there will be no significant change in absorbance over time.

    • For inhibitory compounds, the percentage inhibition of adenosine deamination can be calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of a compound against adenosine deaminase.

ADA_Stability_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (this compound derivative) ReactionMix Prepare Reaction Mixture (Buffer + Substrate/Compound) Compound->ReactionMix Adenosine Control Substrate (Adenosine) Adenosine->ReactionMix Buffer Phosphate Buffer (50 mM, pH 7.4) Buffer->ReactionMix ADA Adenosine Deaminase (Enzyme) AddEnzyme Initiate Reaction (Add ADA) ADA->AddEnzyme PreIncubate Pre-incubate (e.g., 25°C, 5 min) ReactionMix->PreIncubate PreIncubate->AddEnzyme Monitor Monitor Absorbance (@ 265 nm) AddEnzyme->Monitor PlotData Plot Absorbance vs. Time Monitor->PlotData CalcRate Calculate Initial Rate (V₀) PlotData->CalcRate Compare Compare Stability/ Inhibition CalcRate->Compare

Workflow for ADA Stability Assay.

Signaling Pathway of Adenosine Deamination

The following diagram illustrates the enzymatic deamination of adenosine to inosine by adenosine deaminase.

Adenosine_Deamination Adenosine Adenosine ADA Adenosine Deaminase (ADA) Adenosine->ADA Substrate Inosine Inosine ADA->Inosine Product

Deamination of Adenosine by ADA.

References

Safety Operating Guide

Proper Disposal of 2-Amino-6-chloropurine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential, step-by-step guidance for the proper disposal of 2-Amino-6-chloropurine, a chlorinated purine (B94841) derivative utilized in biomedical research. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.

Safety and Hazard Profile

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and is suspected of damaging fertility or the unborn child.[1] All handling and disposal operations must be conducted by trained personnel wearing appropriate personal protective equipment (PPE).

Quantitative Hazard Data
Hazard ClassificationRatingSource
Flammability1 (Low)Chemwatch[2]
Toxicity2 (Moderate)Chemwatch[2]
Body Contact0 (Nil)Chemwatch[2]
Reactivity1 (Low)Chemwatch[2]
Chronic Hazard0 (Nil)Chemwatch[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.[3]

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

Waste Segregation and Collection

Proper segregation is the first step in compliant waste management.

  • Solid Waste:

    • Collect un-used or expired this compound powder in its original container or a clearly labeled, compatible container.

    • Contaminated materials such as weighing paper, gloves, and pipette tips should be double-bagged in clear plastic bags.

  • Liquid Waste:

    • Solutions containing this compound must be collected in a designated "Halogenated Organic Waste" container.[4]

    • Crucially, do not mix this waste with non-halogenated solvents, acids, or bases. Incompatible materials can lead to dangerous reactions.

Waste Container Management

Proper labeling and storage are essential for safety and regulatory compliance.

  • Labeling:

    • All waste containers must be clearly labeled with a "Hazardous Waste" tag.

    • The label must include the full chemical name: "this compound" and specify that it is a chlorinated organic compound.

  • Storage:

    • Store waste containers in a designated, well-ventilated satellite accumulation area.

    • Ensure containers are kept tightly closed except when adding waste.

    • Utilize secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.

Disposal Procedure

Disposal of hazardous waste must be handled by certified professionals.

  • Scheduling a Pickup:

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.

    • Do not attempt to dispose of this chemical through standard trash or down the drain.[4] Chlorinated compounds are persistent and harmful to aquatic ecosystems.

  • Record Keeping:

    • Maintain a detailed log of all disposed this compound, including quantities and disposal dates.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Solid vs. Liquid B->C D Solid Waste: Collect in Labeled Container C->D E Liquid Waste: Collect in 'Halogenated Organic' Waste Container C->E F Label Container: 'Hazardous Waste' 'this compound' D->F E->F G Store in Designated Satellite Accumulation Area with Secondary Containment F->G H Contact EH&S for Hazardous Waste Pickup G->H I Maintain Disposal Records H->I J End: Compliant Disposal I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.